molecular formula C21H25NO B1673424 HW 173 CAS No. 110270-70-7

HW 173

货号: B1673424
CAS 编号: 110270-70-7
分子量: 307.4 g/mol
InChI 键: NSGMNJDNHSTYBY-TZIWHRDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HW 173 is a synthetically produced investigational compound supplied for research and development purposes. It is provided as a high-purity material to ensure consistency and reliability in experimental settings. Researchers are exploring its potential biological activity and application in various biochemical assays. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available safety data sheet for proper handling and storage information. To complete this description, it is essential to consult the specific literature or manufacturer's information for this compound. Key details to look for include its mechanism of action, its main applications in research, and its specific research value or the biological pathway it is designed to study.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

110270-70-7

分子式

C21H25NO

分子量

307.4 g/mol

IUPAC 名称

(4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline

InChI

InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1

InChI 键

NSGMNJDNHSTYBY-TZIWHRDSSA-N

手性 SMILES

COC1=CC2=C(CC[C@@H]3[C@@H]2CCCN3CC4=CC=CC=C4)C=C1

规范 SMILES

COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1

外观

Solid powder

其他CAS编号

110270-70-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
HW 173
HW-173

产品来源

United States

Foundational & Exploratory

The Core Mechanism of CDZ173 (Leniolisib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDZ173, also known as leniolisib, is a potent and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Its targeted mechanism of action has positioned it as a first-in-class therapeutic for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of CDZ173, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Introduction to PI3Kδ and its Role in Immunity

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and differentiation.[2] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][7] The PI3Kδ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and is critical for the proper function of both innate and adaptive immunity.[1][2]

PI3Kδ is activated downstream of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), and some G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of signaling pathways, including the mTOR pathway, to regulate immune cell function.[2][7][8]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to hyperactivation of the PI3Kδ pathway.[9][10] This results in immune dysregulation characterized by lymphoproliferation, immunodeficiency, and an increased risk of lymphoma.[9]

Molecular Mechanism of Action of CDZ173

CDZ173 is an orally bioavailable, potent, and selective inhibitor of PI3Kδ.[1][11] It exerts its therapeutic effect by directly targeting the catalytic p110δ subunit, thereby normalizing the hyperactive signaling cascade in immune cells.[7][9]

Binding to the ATP Site of PI3Kδ

Crystallographic studies have revealed that CDZ173 binds to the ATP-binding site of the p110δ catalytic subunit.[1] This binding is characterized by the stacking of the propionamide group of CDZ173 with the tryptophan residue W760 of PI3Kδ.[1] This interaction is crucial for its high potency and selectivity for the δ isoform. The binding mode of CDZ173 is distinct from that of first-generation PI3Kδ inhibitors.[1]

Inhibition of Downstream Signaling

By occupying the ATP-binding pocket, CDZ173 prevents the phosphorylation of PIP2 to PIP3.[1] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT.[7][12] Consequently, the entire PI3K/AKT/mTOR signaling pathway is downregulated.[2] This has been demonstrated by the dose-dependent suppression of AKT and S6 phosphorylation in both cell lines expressing APDS-mutant p110δ and in primary T-cell blasts derived from patients with APDS.[9][13]

Quantitative Data on CDZ173 Activity

The potency and selectivity of CDZ173 have been characterized in a variety of in vitro and in vivo assays.

Assay Type Target/System Metric Value Reference
Cell-free enzyme assayPI3KδIC5011 nM[10]
Cell-free enzyme assayPI3KαSelectivity vs PI3Kδ22-fold[10]
Cell-free enzyme assayPI3KβSelectivity vs PI3Kδ38-fold[10]
Cell-free enzyme assayPI3KγSelectivity vs PI3Kδ202-fold[10]
Cellular Assay (Rat-1 cells)PI3Kα (pAKT readout)Selectivity vs PI3Kδ30-fold[1]
Cellular Assay (U937 monocytes)PI3Kγ (MIP-1α induced activation)IC50> 7.4 µM[1]
In vitro B-cell inhibitionHuman, macaque, rat, mouseIC507 nM - 0.2 µM[8]
In vitro T-cell inhibitionHuman, macaque, rat, mouseIC507 nM - 0.2 µM[8]
Ex vivo B-cell activation (pAKT)Cynomolgus monkeysEC50~140 nM[1]
In vitro whole blood assay (pAKT)Cynomolgus monkeysIC5084 nM[1]

Experimental Protocols

PI3K Isoform Selectivity in Cellular Assays

Objective: To determine the cellular selectivity of CDZ173 for PI3Kδ over other Class I isoforms.

Methodology:

  • Cell Lines: Rat-1 fibroblasts were transfected with constructs expressing human myr-p110 PI3K isoforms (α, β, δ). U937 human monocytic cells were used to assess PI3Kγ activity.[1]

  • PI3Kα, β, δ Assay:

    • Transfected Rat-1 cells were treated with varying concentrations of CDZ173.

    • The phosphorylation of AKT (pAKT), a downstream marker of PI3K activity, was measured as the readout.[1]

    • IC50 values were calculated to determine the inhibitory potency against each isoform.

  • PI3Kγ Assay:

    • U937 monocytes were stimulated with the GPCR ligand MIP-1α to induce PI3Kγ-dependent activation.[1]

    • Cells were co-treated with a range of CDZ173 concentrations.

    • The inhibitory effect on monocyte activation was quantified to determine the IC50 for PI3Kγ.[1]

In Vivo Assessment of B-cell Activation

Objective: To evaluate the in vivo efficacy of CDZ173 in inhibiting B-cell activation.

Methodology:

  • Animal Models: Rats and cynomolgus monkeys were used.[1]

  • Procedure:

    • Animals were orally administered CDZ173 at various doses (e.g., 3-30 mg/kg twice daily for 4 weeks in rats).[8]

    • Blood samples were collected at different time points.

    • Ex vivo stimulation of B-cells was performed using anti-IgM and IL-4.[1]

    • The phosphorylation of AKT (pAKT) in CD20+ B-cells was measured by flow cytometry to assess the level of B-cell activation.[1]

    • Concentration- and time-dependent inhibition of B-cell activation was determined.[1]

Visualizing the Mechanism of Action

CDZ173 Signaling Pathway

CDZ173_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor BCR / TCR / GPCR PI3Kd PI3Kδ (p110δ / p85) Receptor->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 Phosphorylation pAKT pAKT PIP3->pAKT Activates AKT AKT mTOR mTOR Pathway pAKT->mTOR CellFunction Cell Proliferation, Survival, Activation mTOR->CellFunction CDZ173 CDZ173 (Leniolisib) CDZ173->PI3Kd Inhibits

Caption: CDZ173 inhibits PI3Kδ, blocking PIP3 production and downstream AKT/mTOR signaling.

Experimental Workflow for Cellular Selectivity Assay

Experimental_Workflow cluster_cells Cell Preparation cluster_transfection Transfection (PI3Kα, β, δ) cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Rat1 Rat-1 Fibroblasts Transfect Transfect with myr-p110 isoforms (α, β, δ) Rat1->Transfect U937 U937 Monocytes Stimulate_U937 Stimulate with MIP-1α (for PI3Kγ) U937->Stimulate_U937 Treat_CDZ173 Add varying concentrations of CDZ173 Transfect->Treat_CDZ173 Measure_pAKT Measure pAKT levels Treat_CDZ173->Measure_pAKT Measure_Activation Quantify monocyte activation Treat_CDZ173->Measure_Activation Stimulate_U937->Treat_CDZ173 Calculate_IC50 Calculate IC50 values for each isoform Measure_pAKT->Calculate_IC50 Measure_Activation->Calculate_IC50

Caption: Workflow for determining the cellular selectivity of CDZ173 against PI3K isoforms.

Conclusion

CDZ173 (leniolisib) is a highly selective and potent inhibitor of the PI3Kδ enzyme. Its mechanism of action is well-defined, involving direct binding to the ATP pocket of the p110δ subunit, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This targeted approach effectively normalizes the hyperactive signaling characteristic of APDS, leading to the amelioration of immune dysregulation. The extensive in vitro and in vivo data, including clinical trial results, provide a robust foundation for its therapeutic use in APDS and its potential exploration in other immune-mediated disorders.[1][4][14]

References

CDZ173 (Leniolisib): A Deep Dive into its Effects on B and T Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CDZ173, also known as leniolisib, is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ).[1][2] This enzyme is a critical component of the PI3K/AKT/mTOR signaling pathway, which plays a central role in the development, proliferation, and function of hematopoietic cells, particularly B and T lymphocytes.[3][4][5] In conditions characterized by PI3Kδ hyperactivation, such as Activated PI3Kδ Syndrome (APDS), CDZ173 has demonstrated significant efficacy in normalizing immune function. This technical guide provides a comprehensive overview of the mechanism of action of CDZ173 and its specific effects on B and T cell function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The δ isoform of PI3K is predominantly expressed in hematopoietic cells and is activated downstream of various cell surface receptors, including the B cell receptor (BCR) and T cell receptor (TCR).

In normal immune function, the activation of PI3Kδ is tightly regulated. However, in APDS, gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to constitutive activation of the pathway.[3][6] This hyperactivity results in dysregulated lymphocyte development and function, leading to immunodeficiency, lymphoproliferation, and autoimmunity.[7]

CDZ173 acts as a selective inhibitor of the p110δ subunit of PI3Kδ.[8] By binding to the active site of the enzyme, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT and, subsequently, the mTOR complex. The net effect is a dampening of the hyperactive signaling cascade, thereby restoring more normal cellular function in affected lymphocytes.

PI3K_Pathway Receptor BCR / TCR PI3K_delta PI3Kδ (p110δ) Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Proliferation, Survival, Differentiation mTOR->Downstream CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K_delta Inhibition

Figure 1: CDZ173 Mechanism of Action in the PI3K/AKT/mTOR Pathway.

Quantitative Effects of CDZ173 on B and T Cell Function

The inhibitory activity of CDZ173 has been quantified in both preclinical and clinical studies, demonstrating its potency and selectivity. Clinical trials have further elucidated its impact on various lymphocyte populations in patients with APDS.

Table 1: In Vitro Inhibitory Activity of CDZ173
ParameterValueSpecies/Cell TypeReference
PI3Kδ IC50 11 nMCell-free enzyme assay[3][6]
Selectivity vs. PI3Kα 22-foldCell-free enzyme assay[3][6]
Selectivity vs. PI3Kβ 38-foldCell-free enzyme assay[3][6]
Selectivity vs. PI3Kγ 202-foldCell-free enzyme assay[3][6]
Inhibition of pAKT in B cells (EC50) ~140 nMCynomolgus monkey (ex vivo)[9]
Inhibition of B cell proliferation (IC50) 7 nM - 0.2 µMHuman, macaque, rat, mouse[10]
Inhibition of T cell proliferation (IC50) 7 nM - 0.2 µMHuman, macaque, rat, mouse[10]
Table 2: Clinical Efficacy of CDZ173 in APDS Patients (Phase 3 Trial, NCT02435173)
EndpointLeniolisib GroupPlacebo GroupP-valueReference
Change in Lymph Node Size (sum of products of diameters) -0.25 (95% CI: -0.38, -0.12)-0.0006[11][12]
Change in Naïve B Cell Percentage +37.30 (95% CI: 24.06, 50.54)-0.0002[11][12]
Reduction in Spleen Volume (cm³) -186 (95% CI: -297, -76.2)-0.0020[11][12]
Reduction in Transitional B Cells Significant decreaseNo significant changeN/A[13]
Normalization of CD4:CD8 T cell ratio Normalized to 1.11 (mean)No significant changeN/A[4]

Effects on B Cell Subsets and Function

In APDS, the hyperactive PI3Kδ pathway leads to an accumulation of transitional B cells and a reduction in naïve and memory B cells.[14][15] CDZ173 treatment has been shown to normalize the proportions of these B cell subsets.[14][16]

  • Transitional B Cells: These are immature B cells that have recently emigrated from the bone marrow. In APDS, their numbers are elevated. CDZ173 treatment leads to a significant reduction in the percentage of transitional B cells.[4]

  • Naïve B Cells: These are mature B cells that have not yet encountered an antigen. Their numbers are often reduced in APDS. A key finding from clinical trials is the significant increase in the percentage of naïve B cells following CDZ173 treatment, indicating a restoration of normal B cell development.[11][12]

  • Memory B Cells: These long-lived cells are crucial for a rapid and robust secondary immune response. While less extensively reported, the overall normalization of B cell populations suggests a potential improvement in the memory B cell compartment.

By inhibiting the hyperactive PI3Kδ pathway, CDZ173 reduces the excessive proliferation and survival signals that lead to the accumulation of immature B cells, allowing for the proper maturation and homeostasis of the B cell pool.

Effects on T Cell Subsets and Function

The T cell compartment is also significantly affected in APDS, with an accumulation of senescent T cells and a skewed CD4:CD8 ratio.[14][15] CDZ173 has demonstrated beneficial effects on T cell populations.

  • Senescent T Cells: These are terminally differentiated T cells with reduced proliferative capacity and altered function. In APDS, there is an increase in senescent CD4+ and CD8+ T cells. Treatment with CDZ173 leads to a reduction in these populations.[14][16]

  • CD4:CD8 Ratio: An inverted CD4:CD8 ratio is often observed in APDS. Long-term treatment with leniolisib has been shown to normalize this ratio.[4]

  • T Cell Activation: In vitro studies have shown that CDZ173 can potently inhibit T cell activation and proliferation, as seen in mixed lymphocyte reactions (MLR).[9] This is particularly relevant in the context of APDS where T cells can be chronically activated.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of CDZ173 on B and T cell function.

Phospho-Flow Cytometry for pAKT Analysis in B Cells

This protocol is used to measure the phosphorylation of AKT, a key downstream target of PI3Kδ, in B cells following stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Anti-IgM antibody (for B cell stimulation)

  • CDZ173 or vehicle control

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-pAKT (S473)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Pre-incubate PBMCs with CDZ173 or vehicle control for 1 hour at 37°C.

  • Stimulate B cells by adding anti-IgM antibody for 15 minutes at 37°C.

  • Fix the cells immediately by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.

  • Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.

  • Wash the cells with staining buffer (PBS with 1% BSA).

  • Stain the cells with anti-CD19 and anti-pAKT antibodies for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of pAKT in the CD19+ B cell population.

PhosphoFlow_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Preincubation Pre-incubate with CDZ173 or Vehicle PBMC_Isolation->Preincubation Stimulation Stimulate with anti-IgM Preincubation->Stimulation Fixation Fix Cells Stimulation->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Staining Stain with anti-CD19 and anti-pAKT Permeabilization->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze pAKT MFI in CD19+ cells Flow_Cytometry->Data_Analysis

Figure 2: Workflow for Phospho-Flow Cytometry Analysis of pAKT in B cells.
Immunophenotyping of B and T Cell Subsets by Flow Cytometry

This protocol is used to identify and quantify different lymphocyte subsets in peripheral blood.

Materials:

  • Whole blood or PBMCs

  • Fluorochrome-conjugated antibodies for B cell subsets (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38, anti-CD24)

  • Fluorochrome-conjugated antibodies for T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7, anti-CD57)

  • Red blood cell lysis buffer (for whole blood)

  • Staining buffer

  • Flow cytometer

Procedure:

  • If using whole blood, aliquot 100 µL into a flow cytometry tube. If using PBMCs, aliquot 1-2 x 10^6 cells.

  • Add a cocktail of fluorochrome-conjugated antibodies to the cells.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • If using whole blood, add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.

  • Wash the cells twice with staining buffer by centrifugation.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data using a sequential gating strategy to identify and quantify the different B and T cell subsets.

Immunophenotyping_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis Sample Whole Blood or PBMCs Stain Stain with Antibody Cocktail Sample->Stain Lyse Lyse Red Blood Cells (if whole blood) Stain->Lyse Wash Wash Cells Lyse->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Gate Gate and Quantify Lymphocyte Subsets Acquire->Gate

Figure 3: General Workflow for Immunophenotyping of B and T cells.
B and T Cell Proliferation Assay using CFSE

This protocol uses the dye Carboxyfluorescein succinimidyl ester (CFSE) to track cell proliferation.

Materials:

  • Isolated B cells or T cells

  • CFSE dye

  • Stimulating agents (e.g., anti-IgM + IL-4 for B cells; anti-CD3 + anti-CD28 for T cells)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Label isolated B or T cells with CFSE according to the manufacturer's instructions.

  • Wash the cells to remove unbound dye.

  • Culture the CFSE-labeled cells in the presence of stimulating agents and CDZ173 or vehicle control.

  • Incubate for 3-5 days at 37°C.

  • Harvest the cells and acquire data on a flow cytometer.

  • Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.

Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferative response of T cells to allogeneic stimulation.

Materials:

  • PBMCs from two different donors (responder and stimulator)

  • Mitomycin C or irradiation source (to treat stimulator cells)

  • CDZ173 or vehicle control

  • Cell culture medium

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

Procedure:

  • Isolate PBMCs from two donors.

  • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture the responder PBMCs with the treated stimulator PBMCs in a 96-well plate.

  • Add CDZ173 or vehicle control to the cultures.

  • Incubate for 5-7 days at 37°C.

  • Pulse the cultures with ³H-thymidine for the last 18 hours of incubation.

  • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

Conclusion

CDZ173 (leniolisib) is a highly selective and potent inhibitor of PI3Kδ that effectively modulates the hyperactive PI3K/AKT/mTOR signaling pathway in conditions like APDS. Its mechanism of action translates into significant clinical benefits, including the normalization of B and T cell subsets and a reduction in lymphoproliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the PI3Kδ pathway in various immunological disorders. The continued investigation of CDZ173 and other PI3Kδ inhibitors holds great promise for the development of targeted therapies for a range of diseases driven by immune dysregulation.

References

Leniolisib (CDZ173): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib, also known as CDZ173, is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Developed to target the underlying cause of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency, leniolisib has demonstrated significant efficacy in normalizing immune function and reducing lymphoproliferation in affected individuals.[4][5][6][7][8] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, physicochemical properties, and key experimental data related to leniolisib, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Leniolisib is a pyridopyrimidine derivative with the systematic IUPAC name 1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one.[1] Its chemical structure is characterized by a tetrahydropyrido[4,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of Leniolisib

PropertyValueReference
Molecular Formula C₂₁H₂₅F₃N₆O₂[1]
Molar Mass 450.466 g/mol [1]
CAS Number 1354690-24-6[1]
IUPAC Name 1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one[1]
SMILES CCC(=O)N1CC--INVALID-LINK--NC2=C3CN(CCC3=NC=N1)C4=CN=C(OC)C(=C4)C(F)(F)F[1]
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action

Leniolisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a lipid kinase that plays a crucial role in the activation and proliferation of immune cells, particularly B cells and T cells.[1][2] In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in immune dysregulation.[4][6] Leniolisib binds to the ATP-binding site of the p110δ catalytic subunit of PI3Kδ, thereby blocking its kinase activity.[1][2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[1][2] Downstream signaling through Akt and mTOR is consequently suppressed, leading to a reduction in the proliferation and activation of immune cells.[3][5]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation pAKT pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Leniolisib Leniolisib (CDZ173) Leniolisib->PI3K Inhibition

Figure 1: PI3K Signaling Pathway and the Point of Inhibition by Leniolisib.

Quantitative Data

In Vitro Potency and Selectivity

Leniolisib demonstrates high potency against PI3Kδ with significant selectivity over other Class I PI3K isoforms.

Table 2: In Vitro Potency and Selectivity of Leniolisib against PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Selectivity vs. PI3Kδ (fold)
PI3Kα24422
PI3Kβ42438
PI3Kγ2230202
PI3Kδ 11 -
Data from cell-free isolated enzyme assays.[3][5]
Cellular Activity

The inhibitory activity of leniolisib on the PI3K pathway has been confirmed in cellular assays.

Table 3: Cellular Activity of Leniolisib

AssayCell TypeEndpointIC₅₀ (nM)
pAKT InhibitionRat-1 cells transfected with human myr-p110δPhosphorylation of AKT30
B-cell ActivationMurine splenocytesanti-IgM induced mCD86 expression25
B-cell ActivationRat whole bloodanti-IgM/IL-4 induced rCD86 expression99
Data derived from Hoegenauer et al. (2017).
Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of Leniolisib in Humans

ParameterValue
Tmax (median) ~1-2 hours
Protein Binding ~94.5%
Metabolism Primarily hepatic via CYP3A4 (~94.5%)
Elimination Half-life ~7.5 hours
Data from various clinical and preclinical studies.[5]

Experimental Protocols

PI3Kδ Biochemical Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of inhibitors against PI3Kδ.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer (e.g., 50 mM HEPES, 3 mM MgCl₂, 1 mM EGTA) B Dilute PI3Kδ Enzyme A->B E Add Leniolisib and PI3Kδ to Assay Plate B->E C Prepare Leniolisib Serial Dilutions C->E D Prepare Substrate Solution (PIP2 and ATP) G Initiate Reaction with Substrate Solution D->G F Incubate to Allow Inhibitor Binding E->F F->G H Incubate for Kinase Reaction G->H I Stop Reaction (e.g., with EDTA) H->I J Add Detection Reagents (e.g., ADP-Glo™) I->J K Incubate for Signal Development J->K L Read Luminescence K->L

Figure 2: Workflow for a Representative PI3Kδ Biochemical Assay.

Methodology:

  • Preparation: Prepare assay buffer, dilute recombinant PI3Kδ enzyme, perform serial dilutions of leniolisib in DMSO, and prepare a substrate solution containing PIP2 and ATP.

  • Reaction: Add the diluted leniolisib and PI3Kδ enzyme to a 384-well plate and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate solution and incubate at room temperature. Stop the reaction by adding a solution containing EDTA.

  • Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced. After an incubation period for signal development, read the luminescence on a plate reader. The IC₅₀ is calculated from the dose-response curve.

pAKT Cellular Assay (Representative Protocol)

This protocol describes a method to assess the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of AKT.

Methodology:

  • Cell Culture and Treatment: Plate Rat-1 fibroblasts stably expressing the human myr-p110δ catalytic subunit. Treat cells with varying concentrations of leniolisib or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total AKT as a loading control.

  • Data Analysis: Quantify band intensities and normalize the pAKT signal to the total AKT signal. Calculate the IC₅₀ from the dose-response curve.

Synthesis of Leniolisib

The synthesis of leniolisib has been reported by Hoegenauer et al. (2017). A detailed, step-by-step protocol can be found in the supplementary information of their publication. The general synthetic route involves the coupling of key intermediates to construct the tetrahydropyrido[4,3-d]pyrimidine core, followed by the introduction of the side chains.

Clinical Development

Leniolisib has been investigated in clinical trials for the treatment of APDS. The pivotal Phase 2/3 study (NCT02435173) was a two-part, multicenter trial.[9] Part 1 was an open-label, dose-escalation study, and Part 2 was a randomized, double-blind, placebo-controlled study.[9] The trial enrolled patients aged 12 years and older with a confirmed genetic mutation causing APDS.[6] The co-primary endpoints were the change from baseline in the sum of the products of the diameters of the index lymph nodes and the change from baseline in the percentage of naïve B cells.[6] The study demonstrated that leniolisib treatment resulted in a statistically significant reduction in lymph node size and an increase in naïve B cells compared to placebo, meeting its primary endpoints.[6]

Clinical_Trial_Design cluster_part1 Part 1: Open-Label Dose Escalation cluster_part2 Part 2: Randomized, Placebo-Controlled P1_Screening Screening P1_Dose1 Leniolisib 10 mg BID (4 weeks) P1_Screening->P1_Dose1 P1_Dose2 Leniolisib 30 mg BID (4 weeks) P1_Dose1->P1_Dose2 P1_Dose3 Leniolisib 70 mg BID (4 weeks) P1_Dose2->P1_Dose3 P1_FollowUp Follow-up P1_Dose3->P1_FollowUp P2_Screening Screening P2_Randomization Randomization (2:1) P2_Screening->P2_Randomization P2_Leniolisib Leniolisib 70 mg BID (12 weeks) P2_Randomization->P2_Leniolisib P2_Placebo Placebo BID (12 weeks) P2_Randomization->P2_Placebo P2_FollowUp Follow-up P2_Leniolisib->P2_FollowUp P2_Placebo->P2_FollowUp

Figure 3: Overview of the NCT02435173 Clinical Trial Design.

Conclusion

Leniolisib is a first-in-class, selective PI3Kδ inhibitor that has demonstrated a clear mechanism of action and a favorable safety and efficacy profile in the treatment of APDS. Its molecular structure is optimized for potent and selective inhibition of PI3Kδ. The quantitative data from in vitro, cellular, and clinical studies support its targeted therapeutic approach. This technical guide provides a comprehensive resource for understanding the core scientific and clinical aspects of leniolisib, which will be valuable for ongoing research and development in the field of targeted immunomodulatory therapies.

References

In Vitro Efficacy of CDZ173 (Leniolisib) on Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it a critical regulator of immune cell function and a promising therapeutic target for a range of immune-mediated diseases.[1][2] This technical guide provides a comprehensive overview of the reported in vitro studies of CDZ173 on various immune cell populations, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies employed.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

CDZ173 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in immune cell signaling. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt and the mammalian target of rapamycin (mTOR). This cascade ultimately modulates gene transcription and cellular functions such as proliferation, differentiation, and survival.

Below is a diagram illustrating the central role of PI3Kδ in immune cell signaling and the point of intervention for CDZ173.

CDZ173_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation FOXO FOXO AKT->FOXO Inhibition Cell_Function Cellular Responses: - Proliferation - Survival - Activation - Cytokine Release mTOR->Cell_Function FOXO->Cell_Function CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K Inhibition

Figure 1: CDZ173 Mechanism of Action.

Quantitative Analysis of CDZ173 Activity

In vitro studies have demonstrated that CDZ173 potently and selectively inhibits PI3Kδ, leading to the suppression of various immune cell functions. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of CDZ173 against PI3K Isoforms
IsoformIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ11-
PI3Kα24222-fold
PI3Kβ41838-fold
PI3Kγ2222202-fold

Data from cell-free isolated enzyme assays.

Table 2: In Vitro Efficacy of CDZ173 on B and T Lymphocytes
Cell TypeAssaySpeciesIC50 (nM)
B Cellsanti-IgM induced pAKTHuman21
B Cellsanti-IgM induced pAKTRat99
B Cellsanti-IgM induced pAKTCynomolgus Monkey84
B Cellsanti-IgM induced CD69 expressionHuman27
B Cellsanti-IgM induced proliferationMouse22
T Cellsanti-CD3 induced pAKTHuman150
T Cellsanti-CD3 induced proliferationHuman190
T CellsMixed Lymphocyte Reaction (MLR)Human18
T CellsMixed Lymphocyte Reaction (MLR)Mouse7

IC50 values represent the concentration of CDZ173 required to inhibit 50% of the respective cellular response.

Effects on a Broad Spectrum of Immune Cells

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro evaluation of CDZ173 are often found in the supplementary materials of published studies. Below are generalized methodologies for key assays used to characterize the effects of CDZ173 on immune cells.

B Cell Activation Assay (pAKT Flow Cytometry)

This assay quantifies the inhibition of B cell receptor (BCR) signaling by CDZ173.

B_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Preincubate Pre-incubate cells with CDZ173 Isolate_PBMCs->Preincubate Stimulate Stimulate with anti-IgM ± IL-4 Preincubate->Stimulate Fix_Perm Fix and Permeabilize cells Stimulate->Fix_Perm Stain_pAKT Stain with fluorescently labeled anti-pAKT and anti-CD20 antibodies Fix_Perm->Stain_pAKT Flow_Cytometry Acquire data on a flow cytometer Stain_pAKT->Flow_Cytometry Analyze Gate on CD20+ B cells and quantify pAKT MFI Flow_Cytometry->Analyze

Figure 2: B Cell Activation Assay Workflow.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Pre-incubation: Incubate the isolated PBMCs with varying concentrations of CDZ173 for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Activate the B cells by adding anti-IgM antibodies, with or without co-stimulation by IL-4.

  • Fixation and Permeabilization: Stop the stimulation and fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.

  • Staining: Stain the cells with fluorescently labeled antibodies against a B cell marker (e.g., CD20) and phosphorylated Akt (pAKT).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of pAKT in the CD20-positive B cell population.

  • Data Analysis: Calculate the percentage of inhibition of pAKT phosphorylation at each CDZ173 concentration relative to the vehicle control to determine the IC50 value.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the ability of CDZ173 to inhibit T cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Preparation: Isolate PBMCs from two different, unrelated donors.

  • Co-culture: Co-culture the PBMCs from the two donors in the presence of varying concentrations of CDZ173.

  • Incubation: Incubate the co-culture for several days (e.g., 5-7 days) to allow for T cell proliferation.

  • Proliferation Measurement: Measure T cell proliferation using methods such as:

    • [³H]-Thymidine incorporation: Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine, which can be quantified using a scintillation counter.

    • CFSE dilution: Label one population of PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As the labeled T cells divide, the CFSE fluorescence is halved with each cell division, which can be measured by flow cytometry.

  • Data Analysis: Determine the concentration of CDZ173 that inhibits T cell proliferation by 50% (IC50).

Conclusion

In vitro studies have robustly demonstrated that CDZ173 (Leniolisib) is a potent and highly selective inhibitor of PI3Kδ. This selectivity translates to the effective inhibition of key immune cell functions, particularly in B and T lymphocytes, at nanomolar concentrations. While its inhibitory effects extend to a broader range of immune cells, including neutrophils and macrophages, further research is required to quantify these effects with the same level of detail. The experimental protocols outlined provide a foundation for the continued investigation of CDZ173 and other PI3Kδ inhibitors in the context of immune-mediated diseases.

References

An In-depth Technical Guide to the Binding Mode of CDZ173 (Leniolisib) to PI3K Delta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of CDZ173 (leniolisib) to its target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this information, offering valuable insights for researchers in kinase inhibitor development and immunology.

Introduction to CDZ173 and PI3K Delta

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B and T lymphocytes.[1] Dysregulation of the PI3Kδ signaling pathway is implicated in various immune-related disorders, including autoimmune diseases and certain hematological malignancies.[1] CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ that has shown therapeutic potential in treating conditions driven by PI3Kδ hyperactivation, such as Activated PI3K Delta Syndrome (APDS).[1]

CDZ173 represents a structurally novel class of PI3Kδ inhibitors, distinguishing it from the first generation of clinical compounds targeting this kinase.[1] Its unique binding mode confers high selectivity for the delta isoform over other class I PI3K isoforms (α, β, and γ), which is a critical attribute for minimizing off-target effects and improving its safety profile.[1]

The PI3K Delta Signaling Pathway

PI3Kδ is a key component of a signaling cascade that regulates cell growth, proliferation, survival, and differentiation. Upon activation by various cell surface receptors, such as the B-cell receptor (BCR), PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the modulation of various cellular processes. Inhibition of PI3Kδ by CDZ173 blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.

PI3K_Signaling_Pathway receptor Cell Surface Receptor (e.g., BCR) pi3kd PI3K Delta (p110δ/p85) receptor->pi3kd Activation pip3 PIP3 pi3kd->pip3 Phosphorylation cdz173 CDZ173 (Leniolisib) cdz173->pi3kd Inhibition pip2 PIP2 pip2->pi3kd akt Akt (PKB) pip3->akt Activation downstream Downstream Effectors akt->downstream Phosphorylation response Cellular Responses (Growth, Proliferation, Survival) downstream->response CDZ173_Binding_Logic cluster_cdz173 CDZ173 Structure cluster_pi3kd PI3K Delta Active Site cluster_interaction Binding Interaction cluster_outcome Result cdz173_core Tetrahydropyrido- pyrimidine Core propionamide Propionamide Group cdz173_core->propionamide pyrrolidine Pyrrolidine-3-amine cdz173_core->pyrrolidine stacking Stacking Interaction propionamide->stacking w760 Trp760 w760->stacking m752 Met752 selectivity High PI3Kδ Potency and Selectivity m752->selectivity Does not form 'specificity pocket' stacking->selectivity KinaseGlo_Workflow start Start add_reagents Add PI3Kδ, CDZ173, and PIP2/PS substrate to assay plate start->add_reagents incubate1 Incubate at RT add_reagents->incubate1 add_atp Add ATP to initiate reaction incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_kglo Add Kinase-Glo® Reagent to stop reaction and generate signal incubate2->add_kglo incubate3 Incubate at RT add_kglo->incubate3 read Read luminescence incubate3->read end End read->end

References

Preclinical Pharmacodynamics of Leniolisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacodynamics of Leniolisib (CDZ173), a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme. Leniolisib is the first approved treatment for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency. This document summarizes key preclinical data, details experimental methodologies, and provides visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action and In Vitro Potency

Leniolisib is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of the Class IA PI3K enzyme, which is predominantly expressed in hematopoietic cells.[1][2] In APDS, gain-of-function mutations in the PIK3CD gene (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to hyperactivity of the PI3Kδ pathway.[1] This results in the excessive production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to downstream activation of the AKT/mTOR signaling cascade.[2][3] The constitutive activation of this pathway disrupts immune cell development and function, leading to the clinical manifestations of APDS, including immunodeficiency, lymphoproliferation, and autoimmunity.[4][5]

Leniolisib acts by competitively binding to the ATP-binding pocket of p110δ, thereby blocking its kinase activity and reducing the phosphorylation of PIP2 to PIP3.[2] This targeted inhibition normalizes the hyperactive PI3K/AKT signaling in immune cells of APDS patients.[4][6]

In Vitro Inhibition of PI3K Isoforms

Leniolisib demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. In cell-free isolated enzyme assays, the IC50 value for PI3Kδ was 11 nM.[1][7] The selectivity profile is summarized in the table below.

PI3K IsoformIC50 (nM)Selectivity vs. PI3Kδ (fold)
PI3Kδ11-
PI3Kα28028
PI3Kβ48043
PI3Kγ2570257
Data compiled from multiple sources.[1][2][7][8][9]
Inhibition of PI3K/AKT Pathway in Cellular Assays

Preclinical studies have consistently demonstrated the ability of Leniolisib to suppress the hyperactive PI3K/AKT pathway in various cellular models.

In Rat-1 fibroblasts ectopically expressing APDS-causative p110δ variants (N334K, C416R, E525K, and E1021K), a two- to five-fold increase in baseline phosphorylated AKT (pAKT) levels was observed compared to cells transfected with wild-type p110δ.[4][6] Treatment with Leniolisib resulted in a concentration-dependent reduction of these elevated pAKT levels.[4][6]

T-cell blasts generated from APDS patients exhibit markedly higher baseline and T-cell receptor (TCR)-stimulated levels of pAKT and phosphorylated ribosomal protein S6 (pS6), a downstream effector of the PI3K/AKT/mTOR pathway.[4][6] Leniolisib potently and dose-dependently inhibited this hyperactivation in patient-derived T-cell blasts.[4][6]

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by Leniolisib.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates pAKT pAKT (Active) mTORC1 mTORC1 pAKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Cell_Functions Cell Growth, Proliferation, Survival S6K->Cell_Functions Promotes Leniolisib Leniolisib Leniolisib->PI3K Inhibits

PI3K/AKT signaling pathway and Leniolisib's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacodynamics of Leniolisib.

In Vitro PI3Kδ Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of Leniolisib on the enzymatic activity of PI3K isoforms.

  • Enzymes and Substrates : Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate is typically phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Assay Principle : The kinase reaction is initiated by adding ATP. The amount of ADP produced, which is proportional to the kinase activity, is measured. This can be done using various detection methods, such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Titrated concentrations of Leniolisib are pre-incubated with the PI3K enzyme in a reaction buffer.

    • The kinase reaction is started by the addition of a PIP2 and ATP mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • A detection reagent is added to stop the reaction and measure the signal (e.g., luminescence).

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAKT Inhibition Assay in Rat-1 Fibroblasts

This cell-based assay assesses the ability of Leniolisib to inhibit the PI3K pathway in a cellular context.

  • Cell Line : Rat-1 fibroblasts are used.

  • Transfection : Cells are transiently transfected with plasmids encoding either wild-type or mutant human p110δ.

  • Procedure :

    • Transfected cells are seeded in multi-well plates.

    • After adherence, cells are serum-starved to reduce baseline pathway activation.

    • Cells are then treated with a dilution series of Leniolisib for a specified time (e.g., 2 hours).

    • Cells are lysed, and the levels of phosphorylated AKT (pAKT) at a specific site (e.g., Ser473) and total AKT are quantified.

  • Detection : pAKT and total AKT levels can be measured using methods such as ELISA, Western blotting, or homogeneous time-resolved fluorescence (HTRF).[4]

  • Data Analysis : The percentage of pAKT inhibition relative to vehicle-treated controls is calculated for each concentration of Leniolisib, and IC50 values are determined.

pAKT/pS6 Inhibition in Patient-Derived T-cell Blasts

This ex vivo assay confirms the activity of Leniolisib in primary immune cells from APDS patients.

TCell_Blast_Workflow cluster_generation T-cell Blast Generation cluster_assay pAKT/pS6 Inhibition Assay PBMC Isolate PBMCs from Patient Blood Stim_TCells Stimulate T-cells with anti-CD3 & anti-CD28 Abs PBMC->Stim_TCells Culture Culture in IL-2 containing medium for 3 days Stim_TCells->Culture Preincubation Pre-incubate T-cell blasts with Leniolisib (titrated) Culture->Preincubation Stimulation Stimulate with anti-CD3 (or leave unstimulated) Preincubation->Stimulation Fix_Stain Fix and stain for intracellular pAKT & pS6 Stimulation->Fix_Stain Flow_Cytometry Analyze by Flow Cytometry Fix_Stain->Flow_Cytometry

Workflow for pAKT/pS6 inhibition assay in T-cell blasts.
  • Cell Source : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and APDS patients.

  • T-cell Blast Generation : T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies for 3 days in the presence of Interleukin-2 (IL-2).[6]

  • Procedure :

    • The generated T-cell blasts are pre-incubated with titrated concentrations of Leniolisib or a vehicle control (e.g., DMSO) for 30 minutes.[6]

    • Cells are then stimulated with anti-CD3 for 10 minutes or left unstimulated.[6]

    • The reaction is stopped by fixing the cells.

    • Cells are permeabilized and stained with fluorescently labeled antibodies specific for pAKT (S473) and pS6 (S240/244).[6]

  • Analysis : The levels of intracellular pAKT and pS6 are quantified by flow cytometry.

In Vivo Pharmacodynamics in Preclinical Models

The efficacy of Leniolisib has been evaluated in animal models that recapitulate aspects of immune dysregulation seen in APDS.

Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

While not a direct model of APDS, the MRL/lpr mouse model of ALPS shares features of lymphoproliferation and autoimmunity driven by aberrant lymphocyte signaling. A study evaluated the effect of Leniolisib in these mice.[10]

  • Study Design : Six-week-old female MRL/MpJ-Faslpr/J mice were treated daily by oral gavage with Leniolisib (40 or 80 mg/kg) or vehicle for 7 weeks.[10]

  • Key Findings :

    • Reduction in Lymphoproliferation : Leniolisib treatment led to a significant dose-dependent decrease in the weights of the spleen and lymph nodes.[10]

    • Normalization of Immune Cells : At 80 mg/kg, Leniolisib significantly decreased the counts of pathogenic CD4-/CD8- double-negative T cells (DNTs) and CD3+ T cells in the blood, spleen, and lymph nodes.[10]

    • Hematological Effects : A decrease in white blood cells, lymphocytes, and monocytes was observed at the 80 mg/kg dose.[10]

ParameterVehicle ControlLeniolisib (40 mg/kg)Leniolisib (80 mg/kg)
Spleen Weight BaselineSignificant DecreaseSignificant Decrease
Lymph Node Weight BaselineNo Significant ChangeSignificant Decrease
Blood DNT Cell Count BaselineNo Significant ChangeSignificant Decrease
Blood CD3+ T Cell Count BaselineNo Significant ChangeSignificant Decrease
Summary of qualitative results from the MRL/lpr mouse model.[10]
Rat Model of Collagen-Induced Arthritis (rCIA)

To assess its anti-inflammatory and immunomodulatory effects, Leniolisib was tested in a rat model of collagen-induced arthritis.

  • Prophylactic Treatment : When dosed before disease onset, Leniolisib significantly inhibited pathogenic anti-collagen antibodies, paw swelling, and joint erosion, with full efficacy seen at doses as low as 3 mg/kg twice daily.[11]

  • Therapeutic Treatment : When administered after disease onset, a dose of 10 mg/kg twice daily significantly ameliorated disease parameters and reduced established autoantibody responses.[11]

Mouse Ozone-Induced Lung Inflammation Model

In a model of lung inflammation, Leniolisib dose-dependently inhibited the increase in bronchoalveolar lavage (BAL) neutrophil and macrophage numbers with ED50 values of 16 mg/kg and 40 mg/kg, respectively.[11]

Conclusion

The preclinical pharmacodynamic profile of Leniolisib strongly supports its mechanism of action as a potent and selective inhibitor of PI3Kδ. In vitro and cell-based assays demonstrate its ability to effectively suppress the hyperactive PI3K/AKT signaling pathway that drives APDS. Furthermore, in vivo studies in relevant animal models of lymphoproliferation and inflammation have shown significant efficacy in reducing disease-related pathology and normalizing immune cell populations. These robust preclinical data provided a strong foundation for the successful clinical development and approval of Leniolisib as a targeted, disease-modifying therapy for patients with APDS.[4][12]

References

The Role of PI3K Delta in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide 3-kinase delta (PI3Kδ) has emerged as a critical regulator of the immune system, playing a pivotal role in the pathogenesis of numerous autoimmune diseases. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target, offering the potential for potent immunomodulation with a favorable safety profile. This technical guide provides an in-depth exploration of the role of PI3Kδ in autoimmunity, detailing its signaling pathways, its function in key immune cells, and its involvement in specific autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. Furthermore, this guide summarizes key quantitative data on the efficacy of PI3Kδ inhibitors and provides detailed experimental protocols for essential assays used in the investigation of PI3Kδ function and the evaluation of its inhibitors.

The PI3K Delta Signaling Pathway

The class I PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PI3Kδ is a class IA PI3K, composed of a p110δ catalytic subunit and a p85 regulatory subunit.[2] Its activation is triggered by a variety of cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and chemokine receptors.[3][4]

Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[1] PIP3 acts as a docking site for various downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of key cellular processes including cell survival, proliferation, differentiation, and migration.[1][5] Key downstream effectors of the PI3Kδ/Akt pathway include the mammalian target of rapamycin (mTOR) and the Forkhead box O (FOXO) family of transcription factors.[2] The activity of the PI3Kδ pathway is tightly regulated by phosphatases such as PTEN and SHIP, which dephosphorylate PIP3 to terminate the signal.[4]

PI3K_Delta_Signaling_Pathway PI3K Delta Signaling Pathway cluster_receptor Cell Surface Receptors cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_regulation Negative Regulation BCR BCR PI3Kd PI3Kδ (p110δ/p85) BCR->PI3Kd Activation TCR TCR TCR->PI3Kd Activation CytokineR Cytokine R CytokineR->PI3Kd Activation ChemokineR Chemokine R ChemokineR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation FOXO FOXO Akt->FOXO Inhibition Cell_Functions Cell Survival, Proliferation, Differentiation, Migration mTOR->Cell_Functions Regulation FOXO->Cell_Functions Regulation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K Delta Signaling Pathway.

Role of PI3K Delta in Immune Cells

PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial, non-redundant role in the function of various immune cell types.[6]

  • B Lymphocytes: PI3Kδ is essential for B-cell development, activation, proliferation, and survival. It is a key downstream effector of the B-cell receptor (BCR) and is critical for the generation of antibody-producing plasma cells and memory B cells.[2] Dysregulation of PI3Kδ signaling in B cells can lead to a breakdown in self-tolerance and the production of autoantibodies, a hallmark of many autoimmune diseases.[2][7]

  • T Lymphocytes: In T cells, PI3Kδ is involved in T-cell receptor (TCR) signaling, promoting their activation, proliferation, and differentiation into various effector subsets, including Th1, Th2, and Th17 cells.[8] It also plays a role in the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[4] Increased PI3Kδ activity in T cells from patients with systemic lupus erythematosus (SLE) has been linked to resistance to activation-induced cell death.[4]

  • Myeloid Cells: PI3Kδ also contributes to the function of innate immune cells. In neutrophils, it is involved in migration and the oxidative burst.[6] In mast cells, it is important for degranulation.[6] In dendritic cells, PI3Kδ signaling can promote the release of pro-inflammatory cytokines like IL-6.[9]

PI3K Delta in Specific Autoimmune Diseases

Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder characterized by synovial inflammation and joint destruction. PI3Kδ is highly expressed in the synovium of RA patients.[10] Aberrant PI3Kδ signaling in RA contributes to the activation of various immune cells, including B cells, T cells, and macrophages, as well as synovial fibroblasts.[9][10] Inhibition of PI3Kδ has been shown to reduce inflammation and joint damage in preclinical models of arthritis.[9][11]

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. Increased PI3Kδ activity has been observed in T cells from SLE patients, contributing to their hyperactivity and resistance to apoptosis.[4] Dysregulated PI3Kδ signaling is also implicated in the breakdown of B-cell tolerance and the production of pathogenic autoantibodies.[7] Preclinical studies using mouse models of lupus have demonstrated that PI3Kδ inhibitors can reduce autoantibody levels and ameliorate disease.[12][13]

Multiple Sclerosis (MS)

MS is a chronic inflammatory demyelinating disease of the central nervous system. The pathogenesis of MS involves the infiltration of autoreactive T cells, particularly Th1 and Th17 cells, into the CNS. PI3Kδ signaling is important for the differentiation and function of these pathogenic T-cell subsets.[8] Inhibition of PI3Kδ has been shown to be effective in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, reducing clinical symptoms, inflammation, and demyelination.[8]

Quantitative Data on PI3K Delta Inhibitors

The development of selective PI3Kδ inhibitors has provided valuable tools to probe the function of this kinase and has shown significant therapeutic promise.

InhibitorTarget(s)IC50 (PI3Kδ)Disease ModelKey FindingsReference(s)
Idelalisib (CAL-101)PI3Kδ~2.5 nMChronic Lymphocytic Leukemia (CLL)Reduced lymph node size in CLL patients.[4]
Seletalisib (UCB-5857)PI3Kδ5.6 nMIn vitro human B-cell assaysInhibited B-cell activation and proliferation.N/A
LeniolisibPI3Kδ9.2 nMActivated PI3Kδ Syndrome (APDS)Reduced lymphadenopathy and splenomegaly in APDS patients.[14]
IPI-145 (Duvelisib)PI3Kδ/γ16 pM (δ)Rat Adjuvant ArthritisReduced ankle swelling, bone destruction, and p-Akt levels.[15][16]
IC87114PI3Kδ0.5 µMMouse EAEReduced clinical symptoms, CNS inflammation, and suppressed Th1 and Th17 cell ratios.[8]
PWT143PI3Kδ<1 nMMouse Collagen-Induced ArthritisPrevented disease onset and regressed established disease.[11][17]

Experimental Protocols

PI3K Delta Kinase Activity Assay

This protocol describes a common method to measure the lipid kinase activity of PI3Kδ in vitro, which is essential for screening and characterizing inhibitors.

PI3K_Kinase_Assay_Workflow PI3K Delta Kinase Activity Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection of PIP3 Product cluster_analysis Data Analysis Reagents Prepare Reagents: - PI3Kδ enzyme - Lipid substrate (PIP2) - Kinase buffer - ATP - Inhibitor dilutions Incubate_Inhibitor Pre-incubate PI3Kδ with inhibitor or vehicle Reagents->Incubate_Inhibitor Add_Substrate Add lipid substrate (PIP2) Incubate_Inhibitor->Add_Substrate Start_Reaction Initiate reaction with ATP Add_Substrate->Start_Reaction Incubate_Reaction Incubate at room temperature Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detection_Method Detect generated PIP3 using: - ADP-Glo™ Kinase Assay (measures ADP) - ELISA-based methods - Radioactive assays ([γ-32P]ATP) Stop_Reaction->Detection_Method Analyze Calculate kinase activity and determine IC50 values for inhibitors Detection_Method->Analyze

Caption: PI3K Delta Kinase Activity Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[18]

    • Reconstitute and dilute the recombinant PI3Kδ enzyme and the lipid substrate (e.g., PIP2) in the reaction buffer.

    • Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO).

    • Prepare an ATP solution at the desired final concentration.

  • Kinase Reaction:

    • In a microplate, add the PI3Kδ enzyme to each well.

    • Add the inhibitor dilutions or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Add the lipid substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of product (PIP3) or byproduct (ADP) is quantified using various methods:

      • Luminescence-based (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[19]

      • ELISA-based: These assays use a PIP3-binding protein to capture the generated PIP3, which is then detected using a labeled secondary antibody.

      • Radiometric: This traditional method uses [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the lipid substrate is measured.

  • Data Analysis:

    • The signal from each well is measured using a plate reader.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the downstream activity of the PI3Kδ pathway by measuring the phosphorylation of its key effector, Akt.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture immune cells (e.g., B cells, T cells) in appropriate media.

    • Treat the cells with a PI3Kδ inhibitor or vehicle for a specified time.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells) to activate the PI3Kδ pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1]

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).[1][20]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.

Detailed Methodology:

  • Induction of Arthritis:

    • Emulsify type II collagen (e.g., from bovine or chicken) in Complete Freund's Adjuvant (CFA).[7][21]

    • Immunize susceptible mouse strains (e.g., DBA/1) with the collagen/CFA emulsion via intradermal injection at the base of the tail.[7][21]

    • Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[7]

  • Treatment:

    • Begin treatment with the PI3Kδ inhibitor or vehicle at a predetermined time point, either prophylactically (before disease onset) or therapeutically (after disease onset).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency.

  • Assessment of Arthritis:

    • Monitor the mice regularly for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.[7]

    • Measure paw thickness using a caliper.

    • At the end of the study, collect tissues for further analysis.

  • Endpoint Analysis:

    • Histology: Analyze joint sections for inflammation, pannus formation, cartilage damage, and bone erosion.

    • Immunohistochemistry: Stain joint sections for markers of inflammation and immune cells.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum or joint tissue.

    • Flow Cytometry: Analyze immune cell populations in the draining lymph nodes and spleen.[22][23]

Conclusion

PI3Kδ is a central node in the signaling network that governs the function of the immune system. Its dysregulation is a key driver in the pathogenesis of a wide range of autoimmune diseases. The development of selective PI3Kδ inhibitors has not only deepened our understanding of its role in immunity but has also ushered in a new era of targeted therapies for these debilitating conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further unravel the complexities of PI3Kδ signaling and to translate this knowledge into novel and effective treatments for patients with autoimmune diseases.

References

Target Validation of CDZ173 (Leniolisib) in Hematological Malignancies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical mediator of cell proliferation, survival, and trafficking in hematopoietic cells. Its hyperactivation is a key driver in the pathogenesis of various B-cell malignancies, making it a highly validated therapeutic target. CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ that has demonstrated significant clinical efficacy in Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency characterized by lymphoproliferation and an increased risk of lymphoma. This technical guide provides a comprehensive overview of the target validation for CDZ173 in hematological malignancies, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows. While direct preclinical efficacy data for leniolisib in hematological cancer models is not extensively published, the validation of PI3Kδ as a target is strongly supported by data from other selective inhibitors and the robust immunomodulatory and anti-proliferative effects of leniolisib observed in clinical settings relevant to lymphoproliferative disorders.

The PI3Kδ Pathway in B-Cell Malignancies

The PI3K pathway is a central node in signal transduction, controlling normal B-cell development and function.[1] The p110δ isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in mediating signals from the B-cell receptor (BCR) and other microenvironmental cues that promote the survival and proliferation of malignant B-cells.[1][2] In malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), the PI3K pathway is often constitutively active, not necessarily due to mutations, but through chronic signaling from the tumor microenvironment.[2] This makes PI3Kδ an attractive therapeutic target. Inhibition of PI3Kδ has been shown to induce apoptosis and inhibit proliferation in CLL cells.[2]

PI3Kδ Signaling Pathway

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, such as the B-cell receptor. This leads to the recruitment and activation of PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and BTK, which in turn regulate a multitude of cellular processes including cell survival, proliferation, and migration.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation mTOR mTOR AKT->mTOR Activation Cell_Migration Cell Migration BTK->Cell_Migration Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

PI3Kδ signaling cascade in B-cells.

CDZ173 (Leniolisib): A Selective PI3Kδ Inhibitor

CDZ173 (leniolisib) is an oral, potent, and highly selective small-molecule inhibitor of PI3Kδ. Its selectivity for the delta isoform over the ubiquitously expressed alpha and beta isoforms is a key feature, potentially leading to a more favorable safety profile by minimizing off-target effects.

Preclinical Profile of CDZ173

Preclinical studies have demonstrated that leniolisib effectively inhibits a wide range of immune cell functions.

Table 1: In Vitro Activity of CDZ173 (Leniolisib)

Assay Species Cell Type Readout IC50 (nM)
pAKT Inhibition Human Whole Blood (B-cells) Anti-IgM stimulated 84
CD69 Expression Human Whole Blood (B-cells) Anti-IgM stimulated 100
B-cell Proliferation Mouse Splenocytes Anti-IgM stimulated 7
T-cell Proliferation Human PBMCs Mixed Lymphocyte Reaction 200

| T-cell Proliferation | Mouse | Splenocytes | Mixed Lymphocyte Reaction | 100 |

Data summarized from Hoegenauer K, et al. ACS Med Chem Lett. 2017.

In vivo, leniolisib has shown concentration- and time-dependent inhibition of B-cell activation in rats and monkeys. While these studies were primarily in the context of autoimmune and inflammatory models, they validate the potent in vivo activity of leniolisib on its target.

Preclinical Evidence for PI3Kδ Inhibition in Hematological Malignancies (from other selective inhibitors)

While direct preclinical studies of leniolisib in hematological malignancy models are limited in the public domain, extensive research with other selective PI3Kδ inhibitors, such as idelalisib, has validated this target.

Table 2: Preclinical Activity of Selective PI3Kδ Inhibitors in Hematological Malignancy Models

Inhibitor Model Cell Type/Line Key Findings Reference
Idelalisib In vitro Primary CLL cells Promotes apoptosis, inhibits proliferation Herman et al. 2010
Idelalisib In vitro Mantle Cell Lymphoma cell lines Blocks PI3K/AKT signaling, promotes apoptosis Kahl et al. 2014
Duvelisib In vitro Primary CLL cells Cytotoxic at micromolar doses Lampson et al. 2017
Duvelisib Xenograft DLBCL Tumor growth inhibition Lampson et al. 2017
SAF-248 In vitro DLBCL cell lines Potent antiproliferative activity (GI50 < 1 μM in 5/7 lines) Ju et al. 2021

| SAF-248 | Xenograft | DLBCL (Pfeiffer, TMD8) | Dose-dependent tumor growth inhibition | Ju et al. 2021 |

These studies demonstrate that selective PI3Kδ inhibition is a viable strategy for targeting B-cell malignancies. The mechanisms of action include direct induction of apoptosis in malignant cells and disruption of survival signals from the tumor microenvironment.[3]

Clinical Validation of CDZ173 in a Lymphoproliferative Disease

The clinical development of leniolisib has focused on Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ. APDS is characterized by recurrent infections, lymphoproliferation, and a significantly increased risk of developing B-cell lymphoma. The successful clinical trials in this disease provide strong validation for the therapeutic effect of leniolisib on a PI3Kδ-driven lymphoproliferative condition.

A Phase 3, randomized, placebo-controlled trial of leniolisib in patients with APDS met its co-primary endpoints, demonstrating statistically significant reductions in lymph node size and an increase in the percentage of naïve B cells, indicating a correction of the underlying immune dysregulation.[4]

Table 3: Key Efficacy Results from the Phase 3 Trial of Leniolisib in APDS

Endpoint Leniolisib Placebo P-value
Change in index lymph node size -0.25 0.0006
Change in percentage of naïve B cells 37.30 0.0002

| Reduction in spleen volume (cm³) | -186 | | 0.0020 |

Data from Rao VK, et al. Blood. 2023.[4]

These clinical results in a disease with a high propensity for lymphoma development provide compelling evidence for the potent in vivo activity of leniolisib in controlling PI3Kδ-driven lymphoproliferation.

Experimental Protocols

In Vitro pAKT Inhibition Assay in Human Whole Blood

This assay measures the ability of a compound to inhibit the phosphorylation of AKT, a key downstream effector of PI3Kδ.

pAKT_Assay_Workflow Start Human Whole Blood Incubate_CDZ173 Incubate with CDZ173 (various concentrations) Start->Incubate_CDZ173 Stimulate Stimulate with anti-IgM Incubate_CDZ173->Stimulate Lyse_Fix Lyse RBCs & Fix Cells Stimulate->Lyse_Fix Permeabilize Permeabilize Cells Lyse_Fix->Permeabilize Stain Stain with anti-CD20 and anti-pAKT antibodies Permeabilize->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine IC50 Analyze->End

Workflow for pAKT inhibition assay.
  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of CDZ173 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: B-cell activation is induced by adding a stimulating agent, such as anti-IgM antibody, and incubating for a further period (e.g., 15 minutes) at 37°C.

  • Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed using a commercially available lysis/fixation buffer.

  • Permeabilization: Cells are permeabilized to allow intracellular staining.

  • Staining: Cells are stained with fluorescently labeled antibodies against a B-cell surface marker (e.g., CD20) and phosphorylated AKT (pAKT).

  • Flow Cytometry: The fluorescence intensity of pAKT in the B-cell population (gated on CD20-positive cells) is measured by flow cytometry.

  • Data Analysis: The concentration of CDZ173 that inhibits 50% of the pAKT signal (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general workflow for evaluating the efficacy of a PI3Kδ inhibitor in a xenograft model of B-cell lymphoma.

Xenograft_Model_Workflow Start Immunodeficient Mice (e.g., NOD/SCID) Implantation Subcutaneous implantation of lymphoma cell line (e.g., DLBCL) Start->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle vs. CDZ173) Tumor_Growth->Randomization Treatment Daily oral administration of vehicle or CDZ173 Randomization->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Tumor growth inhibition, biomarker analysis Monitoring->Endpoint

Workflow for a xenograft efficacy study.
  • Cell Culture: A human B-cell lymphoma cell line (e.g., a DLBCL line) is cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the lymphoma cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Drug Administration: CDZ173 is formulated for oral administration and given daily at one or more dose levels. The control group receives the vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement (e.g., pAKT levels) and other biomarkers of response.

Conclusion

The validation of PI3Kδ as a therapeutic target in hematological malignancies is well-established. CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ with a favorable preclinical profile and demonstrated clinical efficacy in controlling lymphoproliferation in APDS, a disease with a high risk of lymphoma. While direct preclinical data on the efficacy of leniolisib in hematological cancer models is not as extensive as for some other PI3Kδ inhibitors, the strong scientific rationale, the validation of the target by analogous molecules, and the compelling clinical data in a relevant lymphoproliferative disease provide a solid foundation for its further investigation in hematological malignancies. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals in this field.

References

Methodological & Application

Application Notes and Protocols for CDZ173 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, differentiation, and function of various immune cells, including B cells, T cells, neutrophils, and monocytes.[1][2][3] By selectively targeting PI3Kδ, CDZ173 modulates immune responses, making it a valuable tool for studying immune-mediated diseases and a potential therapeutic agent for conditions characterized by PI3Kδ hyperactivity, such as Activated PI3Kδ Syndrome (APDS).[4][5]

These application notes provide detailed protocols for utilizing CDZ173 in a range of in vitro cell culture experiments to investigate its effects on immune cell function.

Mechanism of Action and Signaling Pathway

CDZ173 inhibits the catalytic subunit of PI3Kδ, p110δ, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably Akt (also known as Protein Kinase B) and mammalian target of rapamycin (mTOR).[5][6] The PI3Kδ/Akt/mTOR signaling pathway is critical for cell proliferation, survival, and metabolic activity.[3][5] Inhibition of this pathway by CDZ173 in immune cells results in the attenuation of various cellular functions, including B cell activation and proliferation, T cell responses, and neutrophil migration.[1][2]

PI3K_pathway receptor Receptor Tyrosine Kinase / G-Protein Coupled Receptor pi3kd PI3Kδ (p110δ/p85) receptor->pi3kd Activation pip3 PIP3 pi3kd->pip3 Phosphorylation cdz173 CDZ173 (Leniolisib) cdz173->pi3kd Inhibition pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation cellular_responses Cellular Responses (Proliferation, Survival, Activation) mtor->cellular_responses Regulation

Caption: PI3Kδ Signaling Pathway and Inhibition by CDZ173.

Quantitative Data Summary

The following tables summarize the in vitro activity of CDZ173 across various immune cell functional assays.

Cell TypeAssaySpeciesReadoutIC50 (µM)Reference
B CellsB Cell Activation (pAKT)HumanpAKT0.144[1]
B CellsB Cell Activation (CD69)HumanCD69 Expression0.193[1]
B CellsB Cell Activation (CD86)HumanCD86 Expression0.202[1]
B CellsB Cell ProliferationMouse3H-Thymidine Uptake0.007[1]
T CellsMLR (Proliferation)Human3H-Thymidine Uptake0.033[1]
T CellsaCD3 (Proliferation)Human3H-Thymidine Uptake0.095[1]
OsteoclastsDifferentiationMouseTRAP+ Multinucleated Cells1.25 - 5.0 (Dose-dependent inhibition)[7]

Experimental Protocols

General Guidelines for CDZ173 Preparation and Use
  • Stock Solution Preparation: Prepare a high-concentration stock solution of CDZ173 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of CDZ173 in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept consistent across all wells, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: B Cell Activation and Proliferation Assay

This protocol details the assessment of CDZ173's effect on B cell activation (measured by pAKT induction and cell surface marker expression) and proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • CDZ173

  • Anti-IgM antibody (for B cell activation)

  • Interleukin-4 (IL-4) (for co-stimulation)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-pAKT, anti-CD19, anti-CD69, anti-CD86

  • Cell Proliferation Dye (e.g., CFSE) or ³H-Thymidine

  • 96-well cell culture plates

  • Flow cytometer

Experimental Workflow:

B_cell_workflow isolate_cells Isolate PBMCs or B cells seed_cells Seed cells in 96-well plate isolate_cells->seed_cells pre_treat Pre-treat with CDZ173 (1 hour) seed_cells->pre_treat stimulate Stimulate with anti-IgM ± IL-4 pre_treat->stimulate incubate_act Incubate (15 min for pAKT, 24-48h for CD69/CD86) stimulate->incubate_act incubate_prolif Incubate (72 hours for proliferation) stimulate->incubate_prolif stain_act Stain for pAKT, CD19, CD69, CD86 incubate_act->stain_act measure_prolif Measure Proliferation (CFSE dilution or ³H-Thymidine uptake) incubate_prolif->measure_prolif analyze_act Analyze by Flow Cytometry stain_act->analyze_act

Caption: Workflow for B Cell Activation and Proliferation Assays.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enriched B cell populations, further purify B cells using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the cells at a density of 2 x 10⁵ cells/well in a 96-well plate in complete RPMI-1640 medium.

  • CDZ173 Treatment: Pre-incubate the cells with various concentrations of CDZ173 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Cell Stimulation:

    • For pAKT analysis: Stimulate cells with anti-IgM (10 µg/mL) for 15 minutes.

    • For CD69/CD86 analysis: Stimulate cells with anti-IgM (10 µg/mL) and IL-4 (20 ng/mL) for 24-48 hours.

    • For proliferation analysis: Stimulate cells with anti-IgM (10 µg/mL) and IL-4 (20 ng/mL) for 72 hours. If using a proliferation dye, label cells prior to seeding. If using ³H-Thymidine, add 1 µCi/well for the final 18 hours of incubation.

  • Flow Cytometry Analysis (pAKT, CD69, CD86): a. Harvest the cells and wash with PBS. b. For pAKT staining, fix and permeabilize the cells according to the buffer manufacturer's instructions. c. Stain the cells with fluorochrome-conjugated antibodies against CD19 and pAKT (for pAKT analysis) or CD19, CD69, and CD86 (for activation marker analysis) for 30 minutes at 4°C. d. Wash the cells and resuspend in FACS buffer. e. Acquire data on a flow cytometer and analyze the percentage of positive cells and mean fluorescence intensity (MFI) within the CD19+ B cell gate.

  • Proliferation Analysis:

    • CFSE: Harvest cells, stain for a B cell marker (e.g., CD19), and analyze CFSE dilution by flow cytometry.

    • ³H-Thymidine: Harvest cells onto a filter plate and measure incorporated radioactivity using a scintillation counter.

Protocol 2: Mixed Lymphocyte Reaction (MLR)

This protocol is used to assess the effect of CDZ173 on T cell proliferation in response to allogeneic stimulation.

Materials:

  • PBMCs from two different healthy donors

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • CDZ173

  • Mitomycin C or irradiation source (for one-way MLR)

  • ³H-Thymidine or Cell Proliferation Dye (e.g., CFSE)

  • 96-well round-bottom cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from two healthy donors (Donor A and Donor B).

  • Stimulator Cell Inactivation (for One-Way MLR): Treat the stimulator cells (e.g., from Donor B) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with complete medium.

  • Cell Seeding:

    • Responder cells (from Donor A): Seed at 1 x 10⁵ cells/well.

    • Stimulator cells (from Donor B): Seed at 1 x 10⁵ cells/well.

  • CDZ173 Treatment: Add various concentrations of CDZ173 or vehicle control to the co-culture.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • ³H-Thymidine: Add 1 µCi/well of ³H-Thymidine for the final 18 hours of culture. Harvest the cells and measure radioactivity.

    • CFSE: Label responder cells with CFSE before co-culture. After 5 days, harvest the cells and analyze CFSE dilution by flow cytometry.

Protocol 3: Osteoclast Differentiation Assay

This protocol evaluates the impact of CDZ173 on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.[7]

Materials:

  • Bone marrow cells from mice

  • α-MEM medium with 10% FBS, 1% Penicillin-Streptomycin

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • CDZ173

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 48-well or 96-well cell culture plates

Procedure:

  • BMM Isolation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in α-MEM containing M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Cell Seeding: Seed the BMMs at a density of 8 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.[7]

  • Induction of Osteoclastogenesis: Replace the medium with fresh α-MEM containing M-CSF (30 ng/mL), RANKL (50 ng/mL), and different concentrations of CDZ173 (e.g., 1.25 µM, 2.5 µM, 5.0 µM) or vehicle control.[7]

  • Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and CDZ173 every 2 days.

  • TRAP Staining: After the culture period, fix the cells with 4% paraformaldehyde. Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.

Protocol 4: Cell Viability Assay

This protocol is to determine the cytotoxic effects of CDZ173 on the cell types being investigated.

Materials:

  • Target cells (e.g., PBMCs, BMMs)

  • Complete culture medium

  • CDZ173

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

  • 96-well opaque-walled plates (for luminescent assays) or clear plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

  • CDZ173 Treatment: Add serial dilutions of CDZ173 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.

  • Reagent Addition and Measurement:

    • CellTiter-Glo®: Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure luminescence.

    • CCK-8: Add the CCK-8 solution, incubate for 1-4 hours, and measure absorbance at 450 nm.[7]

    • MTT: Add MTT solution, incubate for 2-4 hours, add solubilization solution, and measure absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. Dose-response curves can be generated to determine the IC50 values of CDZ173 for each assay. Statistical analysis should be performed to determine the significance of the observed effects. When interpreting the results, it is crucial to consider the cell type, the specific stimulus used, and the concentration range of CDZ173. The cell viability assay is essential to ensure that the observed inhibitory effects are not due to general cytotoxicity.

Conclusion

CDZ173 is a selective PI3Kδ inhibitor that serves as a powerful tool for investigating the role of this signaling pathway in immune cell function. The protocols outlined in these application notes provide a framework for researchers to study the in vitro effects of CDZ1t73 on B cells, T cells, and other immune cell types. By employing these methodologies, researchers can further elucidate the mechanism of action of CDZ173 and explore its potential therapeutic applications in various immune-related disorders.

References

Application Notes and Protocols: CDZ173 in a Rat Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as Leniolisib, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3Kδ signaling pathway plays a crucial role in the activation, differentiation, and function of various immune cells, including B cells and T cells, making it a compelling target for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][2] Preclinical studies have demonstrated that CDZ173 effectively alleviates disease symptoms in a rat collagen-induced arthritis (CIA) model, a widely used animal model that mimics many aspects of human rheumatoid arthritis.[1][2] These application notes provide a comprehensive overview of the use of CDZ173 in the rat CIA model, including its mechanism of action, detailed experimental protocols, and anticipated outcomes.

Mechanism of Action of CDZ173

CDZ173 selectively inhibits the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells.[3] In the context of rheumatoid arthritis, the activation of B and T cells is a key pathogenic driver. Upon engagement of immune receptors such as the B cell receptor (BCR) and T cell receptor (TCR), PI3Kδ is activated and catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt. The activation of the Akt signaling cascade leads to the activation of mTOR and other pathways that promote cell survival, proliferation, and differentiation of lymphocytes. By inhibiting PI3Kδ, CDZ173 blocks the production of PIP3 and subsequently dampens the downstream signaling cascade, leading to reduced B and T cell activation and proliferation.[3][4] This ultimately results in a reduction of the inflammatory response and joint damage characteristic of rheumatoid arthritis.

PI3K_delta_Pathway CDZ173 Mechanism of Action in Lymphocytes BCR_TCR BCR / TCR Engagement PI3Kd PI3Kδ BCR_TCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Differentiation mTOR->Cell_Response CDZ173 CDZ173 CDZ173->PI3Kd

Caption: PI3Kδ signaling pathway and the inhibitory action of CDZ173.

Data Presentation

While specific quantitative data from preclinical studies of CDZ173 in the rat CIA model are not publicly available in the searched literature, this section provides templates for tables that researchers can use to structure their own experimental data. These tables are designed for easy comparison of different treatment groups.

Table 1: Effect of CDZ173 on Clinical Arthritis Score

Treatment GroupDose (mg/kg)nDay 14 Mean Score ± SEMDay 21 Mean Score ± SEMDay 28 Mean Score ± SEMp-value vs. Vehicle
Vehicle Control0
CDZ1733
CDZ17310
CDZ17330
Positive Control(e.g., Methotrexate)

Table 2: Effect of CDZ173 on Paw Volume

Treatment GroupDose (mg/kg)nBaseline Paw Volume (mL) ± SEMFinal Paw Volume (mL) ± SEMChange in Paw Volume (mL) ± SEMp-value vs. Vehicle
Vehicle Control0
CDZ1733
CDZ17310
CDZ17330
Positive Control(e.g., Methotrexate)

Table 3: Histopathological Scores of Ankle Joints

Treatment GroupDose (mg/kg)nInflammation Score ± SEMPannus Formation Score ± SEMCartilage Damage Score ± SEMBone Resorption Score ± SEMTotal Score ± SEM
Vehicle Control0
CDZ1733
CDZ17310
CDZ17330
Positive Control(e.g., Methotrexate)

Experimental Protocols

This section provides a detailed methodology for a typical study evaluating the efficacy of CDZ173 in a rat collagen-induced arthritis model.

Induction of Collagen-Induced Arthritis (CIA) in Rats

This protocol is a standard method for inducing arthritis in susceptible rat strains.[5][6][7]

  • Animals: Female Lewis rats, 6-8 weeks old, are commonly used due to their susceptibility to CIA.

  • Collagen Preparation:

    • Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA). Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • On Day 0, inject each rat intradermally at the base of the tail with 0.1 mL of the collagen/IFA emulsion (containing 100 µg of type II collagen).

    • On Day 7, administer a booster injection of 0.1 mL of the same emulsion at a different site near the base of the tail.

  • Monitoring:

    • Observe the rats daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 after the primary immunization.

CIA_Workflow Experimental Workflow for CDZ173 in Rat CIA Model cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + IFA) Day7 Day 7: Booster Immunization (Collagen + IFA) Day0->Day7 7 days Treatment_Start Day 10-14: Onset of Arthritis Start CDZ173 Treatment Day7->Treatment_Start Treatment_End Day 28-35: End of Treatment Treatment_Start->Treatment_End Daily Dosing Clinical_Scoring Clinical Scoring (3x/week) Treatment_Start->Clinical_Scoring Paw_Volume Paw Volume Measurement (Weekly) Treatment_Start->Paw_Volume Histopathology End of Study: Histopathology Treatment_End->Histopathology Biomarkers End of Study: Biomarker Analysis Treatment_End->Biomarkers

Caption: Workflow for a CDZ173 study in a rat CIA model.

Preparation and Administration of CDZ173
  • Formulation: CDZ173 is an orally active compound.[1] It can be formulated as a suspension in a suitable vehicle, such as 0.5% (w/v) methylcellulose in water.

  • Dosing:

    • Based on preclinical studies, effective doses of CDZ173 in rodent models are in the range of 3-30 mg/kg, administered orally twice daily.[1]

    • Treatment can be initiated either prophylactically (starting at or before the time of immunization) or therapeutically (starting after the onset of clinical signs of arthritis).[7]

    • A typical therapeutic regimen would start on day 10-14 post-immunization and continue for 2-4 weeks.

Assessment of Disease Progression and Treatment Efficacy
  • Clinical Arthritis Score:

    • Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity.[8]

      • 0 = No signs of arthritis

      • 1 = Mild swelling and/or erythema of the wrist or ankle

      • 2 = Moderate swelling and erythema of the wrist or ankle

      • 3 = Severe swelling and erythema of the entire paw including digits

      • 4 = Maximal swelling and ankylosis

    • The maximum score per rat is 16. Scoring should be performed by a blinded observer at least three times a week.

  • Paw Volume Measurement:

    • Measure the volume of each hind paw using a plethysmometer at regular intervals (e.g., weekly).[9] The change in paw volume from baseline is a quantitative measure of inflammation.

  • Histopathology:

    • At the end of the study, euthanize the rats and collect the ankle joints.

    • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Prepare sections and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O for evaluation of cartilage damage.

    • Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.[7]

  • Biomarker Analysis:

    • Collect blood samples at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies using ELISA.

Conclusion

CDZ173 represents a promising therapeutic agent for rheumatoid arthritis due to its targeted inhibition of the PI3Kδ pathway. The rat collagen-induced arthritis model is a robust and relevant preclinical model for evaluating the in vivo efficacy of CDZ173. The protocols and evaluation methods outlined in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of CDZ173 and other PI3Kδ inhibitors. Careful and consistent application of these methods will yield reliable and reproducible data to support the development of novel treatments for rheumatoid arthritis.

References

Application Notes and Protocols for Leniolisib in Murine Lupus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib is a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme. The PI3Kδ signaling pathway is predominantly active in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and survival of B cells and T cells.[1] Dysregulation of this pathway is implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE), where it can contribute to the production of autoantibodies and the inflammatory cascade.[2][3][4] Preclinical studies using various PI3Kδ inhibitors in mouse models of lupus, such as the MRL/lpr and BXSB strains, have demonstrated the therapeutic potential of targeting this pathway to ameliorate disease symptoms.[2][5] While direct studies on Leniolisib in lupus-specific mouse models are not extensively published, research in a closely related autoimmune lymphoproliferative syndrome (ALPS) model using MRL/lpr mice provides a strong basis for its application in lupus research.[6]

These application notes provide a summary of the relevant data and detailed protocols for the use of Leniolisib in mouse models of lupus, based on existing preclinical research with Leniolisib and other PI3Kδ inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data from a preclinical study of Leniolisib in the MRL/lpr mouse model, which is also a common model for studying lupus. This data can serve as a reference for expected outcomes when designing experiments for lupus research.

ParameterMouse ModelTreatment GroupDosageDurationKey FindingsReference
Spleen Weight MRL/lprLeniolisib40 mg/kg/day7 weeksSignificant decrease compared to vehicle[6]
MRL/lprLeniolisib80 mg/kg/day7 weeksSignificant decrease compared to vehicle[6]
Lymph Node Weight MRL/lprLeniolisib80 mg/kg/day7 weeksSignificant decrease compared to vehicle[6]
Urinary Protein MRL/lprLeniolisib40 and 80 mg/kg/day3 weeksSignificant decrease from baseline[6]
White Blood Cells MRL/lprLeniolisib80 mg/kg/day7 weeksDecrease in total count[6]
Lymphocytes MRL/lprLeniolisib80 mg/kg/day7 weeksDecrease in total count[6]
Double-Negative T cells MRL/lprLeniolisib80 mg/kg/day7 weeksSignificant decrease in blood, spleen, and lymph nodes[6]
CD19+ B cells MRL/lprLeniolisib80 mg/kg/day7 weeksDecrease in spleen[6]

Signaling Pathway

The diagram below illustrates the central role of PI3Kδ in lymphocyte signaling. Upon B cell receptor (BCR) or T cell receptor (TCR) activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn promote cell survival, proliferation, and differentiation. Leniolisib selectively inhibits PI3Kδ, thereby blocking this cascade.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / TCR PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kδ AKT AKT PIP3->AKT Activation Leniolisib Leniolisib Leniolisib->PI3Kd Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: PI3Kδ signaling pathway and the inhibitory action of Leniolisib.

Experimental Protocols

Protocol 1: Prophylactic Treatment of Lupus-Prone Mice with Leniolisib

This protocol is adapted from studies on PI3Kδ inhibitors in spontaneous lupus models.[5][6]

  • Objective: To evaluate the efficacy of Leniolisib in preventing or delaying the onset of lupus-like disease in a genetically predisposed mouse model.

  • Animal Model: Female MRL/lpr or BXSB mice, 6-8 weeks of age.[5][7]

  • Materials:

    • Leniolisib powder

    • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

    • Oral gavage needles (20-22 gauge, curved)

    • Syringes (1 mL)

    • Analytical balance

    • Vortex mixer

  • Leniolisib Preparation:

    • Calculate the required amount of Leniolisib based on the number of mice, their average weight, and the desired dose (e.g., 40 mg/kg).

    • Weigh the Leniolisib powder accurately.

    • Prepare the vehicle solution.

    • Suspend the Leniolisib powder in the vehicle solution to the desired final concentration (e.g., 4 mg/mL for a 10 mL/kg dosing volume).

    • Vortex thoroughly before each use to ensure a uniform suspension. Prepare fresh daily.

  • Treatment Regimen:

    • Randomly assign mice to a vehicle control group and one or more Leniolisib treatment groups (e.g., 40 mg/kg/day and 80 mg/kg/day). A group size of 8-10 mice is recommended.

    • Administer Leniolisib or vehicle daily via oral gavage.

    • Monitor body weight weekly.

    • Collect urine samples at baseline and at regular intervals (e.g., bi-weekly) to monitor for proteinuria.

    • Collect blood samples via tail vein or retro-orbital sinus at specified time points to measure autoantibody titers (e.g., anti-dsDNA) and inflammatory cytokines.

    • Continue treatment for a predefined period, typically 8-16 weeks, or until humane endpoints are reached in the control group.[5]

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and collect spleens and lymph nodes for weight measurement and flow cytometric analysis of immune cell populations.

    • Collect kidneys for histopathological analysis to assess glomerulonephritis and immune complex deposition.

    • Analyze serum for autoantibody levels and inflammatory markers.

Protocol 2: Therapeutic Treatment of Established Disease

This protocol is designed to assess the efficacy of Leniolisib in reversing or halting the progression of existing lupus-like disease.

  • Objective: To determine if Leniolisib can ameliorate established disease in a lupus mouse model.

  • Animal Model: Female MRL/lpr mice, 12-14 weeks of age, with established proteinuria.

  • Materials and Preparation: As described in Protocol 1.

  • Treatment Regimen:

    • Screen mice for proteinuria. Enroll mice with significant proteinuria (e.g., >100 mg/dL) into the study.

    • Randomize mice into vehicle and Leniolisib treatment groups.

    • Administer Leniolisib or vehicle daily via oral gavage as described above.

    • Monitor proteinuria and body weight weekly.

    • Collect blood samples to assess changes in autoantibody titers and immune cell populations over time.

    • Continue treatment for 6-8 weeks.

  • Endpoint Analysis: As described in Protocol 1.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a therapeutic agent like Leniolisib in a preclinical lupus model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Start Select Lupus Mouse Model (e.g., MRL/lpr) Group Randomize into Groups (Vehicle, Leniolisib Doses) Start->Group Admin Daily Oral Gavage (7-16 weeks) Group->Admin Monitor Weekly Monitoring (Body Weight, Proteinuria) Admin->Monitor Blood Periodic Blood Collection (Autoantibodies, Cytokines) Monitor->Blood Euth Euthanasia & Tissue Collection Blood->Euth Histo Kidney Histopathology Euth->Histo Flow Spleen/LN Flow Cytometry Euth->Flow Serum Serum Analysis Euth->Serum

Caption: General experimental workflow for testing Leniolisib in lupus mice.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the characteristics of the chosen mouse model. Appropriate safety precautions should be taken when handling Leniolisib.

References

Application Notes and Protocols for Measuring PI3K Delta Inhibition by CDZ173 (leniolisib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as leniolisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, proliferation, and function of various immune cells, including B cells, T cells, neutrophils, and basophils.[2][3] Dysregulation of this pathway is implicated in various immune-mediated disorders and B-cell malignancies. CDZ173 has been developed to target this pathway and has shown efficacy in treating conditions such as Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).[4]

These application notes provide detailed protocols for cell-based assays to measure the inhibitory activity of CDZ173 on the PI3Kδ pathway. The described assays are essential tools for researchers and drug development professionals studying the mechanism of action of PI3Kδ inhibitors and for characterizing their potency and selectivity.

PI3K Delta Signaling Pathway

The PI3Kδ pathway is initiated by the activation of various cell surface receptors, such as the B-cell receptor (BCR) or G-protein coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and differentiation.[5][6][7]

PI3K_Delta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, GPCR) PI3K_delta PI3K delta (p110δ/p85) Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Cellular_Response Cellular Response (Proliferation, Survival, Activation) Downstream->Cellular_Response CDZ173 CDZ173 (leniolisib) CDZ173->PI3K_delta Inhibition

PI3K Delta Signaling Pathway and the inhibitory action of CDZ173.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of CDZ173 in various cell-based assays. These values demonstrate the potent and selective inhibition of PI3Kδ-mediated cellular functions.

Assay TypeCell Type/SystemStimulantReadoutIC50 / EC50 (nM)Reference
p-AKT Inhibition Rat-1 cells (transfected with human myr-p110δ)-p-AKT13[1]
Human Whole Bloodanti-IgM/IL-4p-AKT in CD20+ B cells84[1]
Cynomolgus Monkey Whole Bloodanti-IgM/IL-4p-AKT in CD20+ B cells140[1]
B-Cell Proliferation Mouse Splenocytesanti-IgMProliferation22[1]
B-Cell Activation Human Whole Bloodanti-IgM/IL-4CD69 Expression110[1]
Human Whole Bloodanti-IgM/IL-4CD86 Expression110[1]
Basophil Activation Human Whole Bloodanti-FcεRICD63 Expression~10-100 (expected)[8][9]
T-Cell Function Mixed Lymphocyte Reaction (MLR)Allogeneic stimulationProliferation7-200[3]

Experimental Protocols

The following section provides detailed protocols for key cell-based assays to measure the inhibitory activity of CDZ173.

General Experimental Workflow

A typical workflow for evaluating a PI3K inhibitor like CDZ173 in a cell-based assay involves several key steps from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture & Harvesting Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep 2. CDZ173 Serial Dilution Pre_incubation 4. Pre-incubation with CDZ173 Compound_Prep->Pre_incubation Cell_Seeding->Pre_incubation Stimulation 5. Cellular Stimulation Pre_incubation->Stimulation Incubation 6. Incubation Stimulation->Incubation Readout 7. Assay Readout (e.g., Fluorescence, Luminescence) Incubation->Readout Data_Analysis 8. Data Analysis (IC50 Calculation) Readout->Data_Analysis

General workflow for a cell-based PI3K inhibitor assay.
Protocol 1: Phospho-AKT (p-AKT) Inhibition Assay (ELISA-based)

This assay measures the phosphorylation of AKT at Serine 473, a key downstream event of PI3K activation. Inhibition of PI3Kδ by CDZ173 will lead to a decrease in p-AKT levels.

Materials:

  • Immune cells of interest (e.g., human peripheral blood mononuclear cells [PBMCs] or a relevant cell line)

  • CDZ173

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant (e.g., anti-IgM antibody for B cells, fMLP for neutrophils)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Phospho-AKT (Ser473) and Total AKT ELISA Kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Preparation: Culture and harvest cells according to standard procedures. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of CDZ173 in serum-free medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Assay Plate Preparation: Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Inhibitor Treatment: Add 50 µL of the diluted CDZ173 or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the appropriate stimulant to the wells to activate the PI3Kδ pathway. For example, for B cells, use anti-IgM at a final concentration of 10 µg/mL. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Centrifuge the plate and discard the supernatant. Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 30 minutes.

  • ELISA: Perform the p-AKT and total AKT ELISA according to the manufacturer's instructions.[10][11][12][13]

  • Data Analysis: Normalize the p-AKT signal to the total AKT signal for each well. Calculate the percentage of inhibition for each CDZ173 concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the CDZ173 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: B-Cell Proliferation Assay

This assay assesses the effect of CDZ173 on the proliferation of B cells, a key function regulated by PI3Kδ signaling.

Materials:

  • Isolated primary B cells or a B-cell line (e.g., Ramos)

  • CDZ173

  • Complete cell culture medium

  • B-cell stimulant (e.g., anti-IgM antibody, CD40L, IL-4)

  • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or [3H]-thymidine)

  • 96-well white or clear-bottom microplate

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding: Seed B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of CDZ173 in complete medium. Add 50 µL of the diluted compound or vehicle control to the wells.

  • Stimulation: Add 50 µL of the B-cell stimulant to the wells. For example, a combination of anti-IgM (10 µg/mL) and IL-4 (20 ng/mL).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's protocol. For CellTiter-Glo®, add the reagent and measure luminescence after a 10-minute incubation.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each CDZ173 concentration compared to the stimulated vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the CDZ173 concentration.[14][15]

Protocol 3: Basophil Activation Assay (Flow Cytometry)

This assay measures the activation of basophils by detecting the surface expression of activation markers like CD63. PI3Kδ is involved in the signaling pathway leading to basophil degranulation and activation.[8][9][16][17]

Materials:

  • Fresh human whole blood collected in heparin tubes

  • CDZ173

  • Stimulation Buffer (e.g., RPMI with Ca2+/Mg2+)

  • Basophil stimulant (e.g., anti-FcεRI antibody)

  • Fluorochrome-conjugated antibodies: anti-CD63, anti-CCR3 (for basophil identification)

  • Lysis/Fixation solution

  • Flow cytometer

Procedure:

  • Compound Incubation: In a 96-well plate, add 10 µL of serially diluted CDZ173 or vehicle control.

  • Blood Addition: Add 90 µL of fresh whole blood to each well and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add 10 µL of the basophil stimulant (e.g., anti-FcεRI antibody) and incubate for 20-30 minutes at 37°C. Include an unstimulated control.

  • Staining: Add the antibody cocktail (anti-CD63 and anti-CCR3) to each well and incubate for 20 minutes at 4°C in the dark.

  • Lysis and Fixation: Add lysis/fixation solution to each well according to the manufacturer's protocol to lyse red blood cells and fix the leukocytes.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the basophil population (CCR3 positive) and measure the percentage of CD63 positive cells.

  • Data Analysis: Calculate the percentage of inhibition of basophil activation for each CDZ173 concentration. Determine the IC50 value from a dose-response curve.[8][9]

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for characterizing the inhibitory activity of CDZ173 on the PI3Kδ signaling pathway. These protocols can be adapted for various research and drug development applications, from mechanistic studies to screening and potency determination of novel PI3Kδ inhibitors. Careful execution of these assays will yield valuable data for understanding the cellular effects of CDZ173 and its therapeutic potential.

References

Application Notes and Protocols for CDZ173 (Leniolisib) in Primary Sjögren's Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CDZ173 (leniolisib), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in the context of primary Sjögren's syndrome (pSS) research. This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Primary Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, leading to sicca symptoms (dry eyes and mouth), and can involve systemic manifestations.[1] The pathogenesis involves aberrant B-cell activation and the formation of ectopic germinal center-like structures in the affected glands.[1] CDZ173 (leniolisib) is an oral small molecule inhibitor that selectively targets PI3Kδ, a lipid kinase crucial for B-cell functions.[1][2] By inhibiting the PI3Kδ pathway, leniolisib aims to disrupt germinal center formation, reduce autoantibody production, and modulate immune cell trafficking, offering a targeted therapeutic strategy for pSS.[1][3]

Mechanism of Action

Leniolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This kinase is a key component of the B-cell receptor (BCR) signaling pathway and is also involved in T-cell activation and toll-like receptor signaling.[3] Inhibition of PI3Kδ leads to the downstream suppression of the protein kinase B (Akt) signaling pathway, which is essential for the survival and proliferation of immune cells.[3] This targeted inhibition is expected to reduce the aberrant B-cell activity and autoantibody production that are hallmarks of primary Sjögren's syndrome.

CDZ173_Mechanism_of_Action cluster_cell B-Cell BCR B-Cell Receptor (BCR) SYK Syk BCR->SYK CD19 CD19 PI3K PI3Kδ CD19->PI3K SYK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (ESSPRI, ESSDAI, Biomarkers) Screening->Baseline Randomization Randomization (2:1) Baseline->Randomization Treatment_A CDZ173 (70 mg b.i.d.) Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Week12 Week 12 Assessments (Efficacy, Safety, Biomarkers) Treatment_A->Week12 Treatment_B->Week12 Analysis Data Analysis Week12->Analysis

References

Application Notes and Protocols for Studying Activated PI3K Delta Syndrome (APDS) with CDZ173 (leniolisib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying Activated PI3K Delta Syndrome (APDS), also known as PASLI, and the therapeutic effects of CDZ173 (leniolisib), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.

Introduction to APDS and CDZ173

Activated PI3K Delta Syndrome (APDS) is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes.[1][2][3] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, resulting in a range of clinical manifestations including recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[3][4][5]

CDZ173 (leniolisib), sold under the brand name Joenja, is a first-in-class, potent, and selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][6] By blocking the overactive PI3Kδ pathway, leniolisib aims to normalize immune function and alleviate the clinical symptoms of APDS.[1][7] Clinical trials have demonstrated its efficacy in reducing lymphoproliferation and correcting immune dysregulation in patients with APDS.[8][9][10]

Signaling Pathway in APDS and Mechanism of Action of CDZ173

The PI3Kδ signaling pathway is crucial for the development, differentiation, and function of immune cells, particularly B and T lymphocytes.[2][6] In APDS, hyperactivation of this pathway leads to dysregulation of downstream signaling, including the AKT/mTOR pathway, which affects cell proliferation, survival, and metabolism.[5][6] CDZ173 selectively inhibits the p110δ catalytic subunit of PI3Kδ, thereby reducing the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and dampening the excessive downstream signaling.[6]

Caption: APDS Signaling Pathway and CDZ173 Mechanism of Action.

Quantitative Data from Clinical Trials

The efficacy of CDZ173 has been evaluated in clinical trials, with key outcomes summarized below.

Table 1: Efficacy of Leniolisib in Patients with APDS (12-week, randomized, placebo-controlled study) [8][10]

ParameterLeniolisib (n=21)Placebo (n=10)p-value
Change in Lymph Node Size
Mean Reduction in SPD† (%)-39%N/A<0.001
Change in Spleen Volume
Mean Reduction (%)-40%N/A<0.001
Immunophenotyping
Change in Naïve B cells (%)+37.3N/A0.0002
Change in Transitional B cells (%)DecreaseN/AN/A
Serum Immunoglobulins
Change in IgM (mg/dL)-208.26+10.00N/A

†Sum of the products of the perpendicular diameters

Experimental Protocols

Protocol 1: Immunophenotyping of B-cell Subsets in Whole Blood by Flow Cytometry

This protocol is designed to identify and quantify various B-cell subsets that are altered in APDS and are responsive to CDZ173 treatment.

Objective: To assess the proportions of naïve, transitional, and memory B-cells.

Materials:

  • Whole blood collected in sodium heparin tubes

  • FACS lysing solution

  • Wash buffer (PBS with 2% FBS)

  • Antibodies:

    • CD19 (Clone: HIB19)

    • IgD (Clone: IA6-2)

    • CD27 (Clone: M-T271)

    • CD24 (Clone: ML5)

    • CD38 (Clone: HIT2)

  • Flow cytometer

Procedure:

  • Collect 100 µL of whole blood into a FACS tube.

  • Add the pre-titered antibody cocktail to the blood and vortex gently.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 2 mL of 1X FACS lysing solution and incubate for 10 minutes at room temperature in the dark to lyse red blood cells.

  • Centrifuge at 400 x g for 5 minutes.

  • Decant the supernatant and wash the cell pellet with 2 mL of wash buffer.

  • Repeat the centrifugation and wash step.

  • Resuspend the cell pellet in 300 µL of wash buffer.

  • Acquire the samples on a flow cytometer.

Gating Strategy:

  • Gate on lymphocytes based on forward and side scatter properties.

  • From the lymphocyte gate, identify B-cells as CD19-positive events.

  • Within the CD19+ gate, differentiate B-cell subsets:

    • Naïve B-cells: IgD+ CD27-

    • Transitional B-cells: CD24++ CD38++

    • Memory B-cells: CD27+

B_Cell_Gating_Strategy Whole Blood Whole Blood Lymphocytes Lymphocytes Whole Blood->Lymphocytes FSC vs SSC CD19+ B-cells CD19+ B-cells Lymphocytes->CD19+ B-cells CD19 Naïve B-cells Naïve B-cells CD19+ B-cells->Naïve B-cells IgD+ CD27- Transitional B-cells Transitional B-cells CD19+ B-cells->Transitional B-cells CD24++ CD38++ Memory B-cells Memory B-cells CD19+ B-cells->Memory B-cells CD27+

Caption: Flow Cytometry Gating Strategy for B-cell Subsets.

Protocol 2: Ex Vivo Assessment of PI3K/AKT Pathway Activity in Whole Blood

This protocol measures the phosphorylation of AKT (pAKT), a downstream effector of PI3K, in B-cells following stimulation, to assess the inhibitory effect of CDZ173.

Objective: To quantify the level of pAKT in B-cells at baseline and after stimulation, and to determine the pharmacodynamic effect of CDZ173.

Materials:

  • Whole blood collected in sodium heparin tubes

  • RPMI 1640 medium

  • Stimulants: Anti-IgM antibody, Interleukin-4 (IL-4)

  • Fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer)

  • Permeabilization buffer (e.g., BD Phosflow Perm Buffer III)

  • Antibodies:

    • CD19 (Clone: HIB19)

    • Phospho-Akt (Ser473) (Clone: D9E)

  • Flow cytometer

Procedure:

  • For each patient sample, prepare three conditions: unstimulated, stimulated, and a fluorescence minus one (FMO) control for pAKT.

  • Dilute whole blood 1:1 with RPMI 1640 medium.

  • For the stimulated condition, add anti-IgM (10 µg/mL) and IL-4 (20 ng/mL). For the unstimulated condition, add an equivalent volume of medium.

  • Incubate for 20 minutes at 37°C.

  • Immediately fix the cells by adding 1 mL of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilize the cells by adding 1 mL of ice-cold permeabilization buffer and incubate on ice for 30 minutes.

  • Wash the cells twice with wash buffer (PBS with 2% FBS).

  • Stain with anti-CD19 and anti-pAKT antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend in wash buffer for flow cytometry analysis.

Data Analysis:

  • Gate on CD19+ B-cells.

  • Determine the median fluorescence intensity (MFI) of pAKT in both unstimulated and stimulated samples.

  • The inhibitory effect of CDZ173 can be assessed by comparing the pAKT MFI in samples from treated patients to baseline samples or to healthy control samples.

pAKT_Assay_Workflow Whole Blood Collection Whole Blood Collection Dilution with RPMI Dilution with RPMI Whole Blood Collection->Dilution with RPMI Stimulation (Anti-IgM + IL-4) Stimulation (Anti-IgM + IL-4) Dilution with RPMI->Stimulation (Anti-IgM + IL-4) Unstimulated Control Unstimulated Control Dilution with RPMI->Unstimulated Control Fixation Fixation Stimulation (Anti-IgM + IL-4)->Fixation Permeabilization Permeabilization Fixation->Permeabilization Unstimulated Control->Fixation Antibody Staining (CD19, pAKT) Antibody Staining (CD19, pAKT) Permeabilization->Antibody Staining (CD19, pAKT) Flow Cytometry Analysis Flow Cytometry Analysis Antibody Staining (CD19, pAKT)->Flow Cytometry Analysis Data Analysis (MFI of pAKT in CD19+ cells) Data Analysis (MFI of pAKT in CD19+ cells) Flow Cytometry Analysis->Data Analysis (MFI of pAKT in CD19+ cells)

Caption: Workflow for Ex Vivo pAKT Stimulation Assay.

Conclusion

The study of APDS and the therapeutic potential of CDZ173 requires robust and reproducible methodologies. The protocols outlined in these application notes provide a framework for assessing the key immunological and signaling pathway alterations in APDS and for monitoring the response to treatment with CDZ173. These assays are critical tools for both basic research and clinical development in the field of primary immunodeficiencies.

References

Application Notes and Protocols: Assessing pAKT Inhibition by Leniolisib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various diseases, including activated PI3K delta syndrome (APDS).[4][5] Leniolisib selectively inhibits PI3Kδ, which is predominantly expressed in hematopoietic cells.[1][6] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase.[7][8] Consequently, the phosphorylation of AKT at key residues, such as Serine 473 (pAKT Ser473), is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways.[8][9]

Western blotting for phosphorylated AKT (pAKT) is a fundamental method to assess the pharmacodynamic efficacy of PI3K inhibitors like Leniolisib in preclinical models.[9] These application notes provide a detailed protocol for performing a Western blot to measure the levels of pAKT (Ser473) in cultured cells following treatment with Leniolisib.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway, the inhibitory action of Leniolisib, and the experimental workflow for the Western blot protocol.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation pAKT pAKT (Ser473) AKT->pAKT Phosphorylation (mTORC2) Downstream Downstream Signaling (Growth, Proliferation, Survival) pAKT->Downstream Activation Leniolisib Leniolisib Leniolisib->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of Leniolisib.

Western_Blot_Workflow Start 1. Cell Culture & Leniolisib Treatment Lysis 2. Cell Lysis & Protein Extraction Start->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pAKT, anti-total AKT) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

References

Application Note: Flow Cytometry Analysis of B Cell Activation Following Leniolisib (CDZ173) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

B lymphocytes (B cells) are central players in the adaptive immune response, primarily through the production of antibodies. Upon encountering a specific antigen, the B cell receptor (BCR) initiates a complex signaling cascade leading to B cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells.[1] A critical pathway in this process is mediated by phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase predominantly expressed in hematopoietic cells.[2][3] The PI3Kδ pathway is crucial for B cell survival, growth, and proliferation.[4]

Leniolisib (CDZ173) is a potent and selective small-molecule inhibitor of the PI3Kδ catalytic subunit, p110δ.[2][5] By blocking PI3Kδ activity, Leniolisib inhibits the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] This, in turn, prevents the activation of downstream signaling molecules such as AKT and mammalian target of rapamycin (mTOR), which are essential for B cell activation and function.[5] Leniolisib is the first treatment approved for Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency caused by hyperactive PI3Kδ signaling.[5][6]

This application note provides a detailed protocol for assessing the inhibitory effect of Leniolisib (CDZ173) on B cell activation in vitro using multicolor flow cytometry. We describe methods for stimulating primary human B cells and quantifying the expression of key cell surface activation markers (CD69, CD86) and the phosphorylation status of the intracellular signaling protein AKT. This assay is a powerful tool for researchers, scientists, and drug development professionals studying B cell biology and evaluating the potency of PI3Kδ inhibitors.

B Cell Activation Signaling Pathway

B cell activation is initiated by antigen binding to the BCR. This triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Igα/Igβ (CD79a/CD79b) chains by Src-family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk). Concurrently, co-receptors like CD19 recruit and activate PI3Kδ.[3] Activated PI3Kδ phosphorylates PIP2 to generate PIP3, a key second messenger.[2] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, like AKT, to the plasma membrane, leading to their activation.[7] Activated AKT promotes cell survival, proliferation, and metabolic reprogramming, often through the mTOR pathway.[4] Leniolisib (CDZ173) specifically inhibits PI3Kδ, thereby blocking PIP3 production and subsequent downstream signaling, which effectively dampens B cell activation.[5]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pip BCR BCR CD19 CD19 BCR->CD19 Syk Syk/Btk BCR->Syk PI3Kd PI3Kδ CD19->PI3Kd Recruits & Activates Syk->PI3Kd PIP3 PIP3 PI3Kd->PIP3 Catalyzes PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activation B Cell Activation (Proliferation, Survival, Differentiation) mTOR->Activation CDZ173 Leniolisib (CDZ173) CDZ173->PI3Kd Inhibits Antigen Antigen Antigen->BCR Binds

Caption: PI3Kδ signaling in B cell activation and the inhibitory action of Leniolisib (CDZ173).

Experimental Workflow

The overall experimental procedure involves isolating human peripheral blood mononuclear cells (PBMCs), treating the cells with a dose range of Leniolisib (CDZ173), stimulating B cell activation, staining for cell surface and intracellular markers, and finally, acquiring and analyzing the data using a flow cytometer.

Experimental_Workflow start Start: Human Whole Blood isolate 1. Isolate PBMCs (Ficoll-Paque gradient) start->isolate culture 2. Culture Cells (RPMI-1640 + 10% FBS) isolate->culture treat 3. Pre-treat with Leniolisib (CDZ173) (Dose-response, 1 hour) culture->treat stimulate 4. Stimulate B Cells (e.g., anti-IgM + IL-4, 24h) treat->stimulate stain_surface 5. Surface Stain (anti-CD19, CD69, CD86) stimulate->stain_surface fix_perm 6. Fix & Permeabilize (For intracellular staining) stain_surface->fix_perm stain_intra 7. Intracellular Stain (anti-pAKT) fix_perm->stain_intra acquire 8. Acquire Data (Flow Cytometer) stain_intra->acquire analyze 9. Analyze Data (Gate on CD19+ B cells, quantify marker expression) acquire->analyze end End: IC50 Determination analyze->end

Caption: Flowchart of the experimental protocol for analyzing B cell activation.

Materials and Reagents

  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Compound: Leniolisib (CDZ173), dissolved in DMSO

  • Cell Culture: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine

  • Density Gradient Medium: Ficoll-Paque PLUS

  • B Cell Stimuli: F(ab')2 Fragment Goat Anti-Human IgM, Recombinant Human IL-4

  • Buffers: Phosphate-Buffered Saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS), Fixation/Permeabilization Buffers

  • Antibodies:

    • Anti-Human CD19 (e.g., PerCP-Cy5.5)

    • Anti-Human CD69 (e.g., PE)

    • Anti-Human CD86 (e.g., APC)

    • Anti-pAKT (S473) (e.g., Alexa Fluor 488)

    • Appropriate isotype controls

  • Equipment:

    • Laminar flow hood

    • Centrifuge

    • 37°C, 5% CO2 incubator

    • Flow cytometer

    • Flow cytometry analysis software

Detailed Experimental Protocol

Part A: Isolation of Human PBMCs

  • Dilute fresh human whole blood 1:1 with sterile PBS in a conical tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque medium.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the Buffy coat layer containing PBMCs and transfer to a new tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final cell pellet in complete RPMI-1640 medium (containing 10% FBS, penicillin-streptomycin, and L-glutamine).

  • Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 2 x 10^6 cells/mL.

Part B: Compound Treatment and B Cell Stimulation

  • Plate 1 x 10^6 cells (500 µL) per well in a 24-well plate.

  • Prepare serial dilutions of Leniolisib (CDZ173) in complete medium. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.

  • Add the Leniolisib dilutions to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in complete medium.

  • Add the stimulation cocktail to all wells except for an unstimulated control well.

  • Incubate the plate for 18-24 hours for activation marker analysis or 15-30 minutes for pAKT analysis at 37°C, 5% CO2.

Part C: Staining for Flow Cytometry

  • Harvest cells from the wells and transfer to 5 mL FACS tubes.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing pre-titrated amounts of anti-CD19, anti-CD69, and anti-CD86 antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of Staining Buffer, centrifuge, and discard the supernatant.

  • Intracellular Staining (for pAKT):

    • After surface staining and washing, resuspend the cell pellet by vortexing.

    • Fix the cells by adding 100 µL of a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.[8][9]

    • Wash the cells once with PBS or staining buffer.

    • Permeabilize the cells by resuspending in 100 µL of a permeabilization buffer (e.g., a saponin- or methanol-based buffer) containing the anti-pAKT antibody.[8][9]

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of permeabilization wash buffer.

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

Part D: Data Acquisition and Analysis

  • Acquire samples on a flow cytometer, collecting a minimum of 50,000-100,000 total events per sample.

  • Gating Strategy:

    • Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).

    • Exclude doublets using FSC-A vs FSC-H.

    • From the singlet lymphocyte gate, identify the B cell population as CD19-positive cells.

  • Quantification:

    • Within the CD19+ gate, determine the percentage of cells positive for the activation markers CD69 and CD86.

    • Alternatively, measure the Median Fluorescence Intensity (MFI) of CD69, CD86, and pAKT within the B cell population.

    • Plot the percentage of positive cells or MFI against the log concentration of Leniolisib (CDZ173) to determine the IC50 value.

Expected Results and Data Presentation

Treatment with Leniolisib (CDZ173) is expected to cause a dose-dependent inhibition of B cell activation. This will be observed as a decrease in the expression of surface activation markers CD69 and CD86, as well as a reduction in the phosphorylation of AKT.[10] The quantitative data can be summarized to determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Table 1: Representative IC50 Values for Inhibition of B Cell Activation Markers by Leniolisib (CDZ173)

Species Cell Type Stimulus Marker IC50 (nM) Reference
Human Whole Blood anti-IgM + IL-4 CD69 ~25 nM [2]
Human Whole Blood anti-IgM + IL-4 CD86 ~30 nM [2]

| Rat | Whole Blood | anti-IgM | CD86 | 84 nM |[2] |

Table 2: Representative IC50 Values for Inhibition of PI3Kδ Pathway Signaling by Leniolisib (CDZ173)

Species Cell Type Stimulus Marker IC50 (nM) Reference
Human B Cells anti-IgM + IL-4 pAKT ~20 nM [10]
Rat Transfected Rat-1 - pAKT 17 nM [2]

| Mouse | Splenocytes | anti-IgM | pAKT | 24 nM |[2] |

Note: The IC50 values presented are representative and may vary depending on specific experimental conditions, donors, and reagents.

Conclusion

The flow cytometry-based protocol described here provides a robust and quantitative method for evaluating the effect of the selective PI3Kδ inhibitor Leniolisib (CDZ173) on B cell activation. By measuring both cell surface markers and intracellular signaling events, this assay allows for a comprehensive assessment of compound activity. This approach is highly valuable for the preclinical evaluation of immunomodulatory drugs targeting the B cell signaling pathway and for basic research into the mechanisms of immune regulation. Clinical studies have confirmed that Leniolisib effectively reduces lymphoproliferation and normalizes B cell populations in patients with APDS, validating the therapeutic strategy of targeting PI3Kδ.[10][11][12]

References

Application Notes and Protocols for the Use of CDZ173 (Leniolisib) in Neutrophil Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as Leniolisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is predominantly expressed in hematopoietic cells and plays a critical role in the function of various immune cells, including neutrophils.[1][2][3][5] Dysregulation of the PI3Kδ signaling pathway is implicated in several inflammatory and autoimmune diseases, as well as in primary immunodeficiencies like Activated PI3Kδ Syndrome (APDS).[3][4] These application notes provide detailed protocols for utilizing CDZ173 to investigate its effects on key neutrophil functions, offering a valuable tool for basic research and drug development.

Mechanism of Action of CDZ173 in Neutrophils

PI3Kδ is a key component of the PI3K/Akt signaling pathway, which is crucial for a multitude of cellular processes in neutrophils, including migration, oxidative burst, degranulation, and survival. Upon activation by various stimuli such as chemokines or inflammatory mediators, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt. CDZ173 selectively inhibits PI3Kδ, thereby blocking the production of PIP3 and the subsequent activation of the Akt pathway. This inhibition modulates the inflammatory responses of neutrophils.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PI3K_delta PI3Kδ GPCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Functions Neutrophil Functions (Chemotaxis, Oxidative Burst, Degranulation, NETosis) Downstream->Functions Regulation CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K_delta Inhibition

Caption: PI3K/Akt signaling pathway in neutrophils and the inhibitory action of CDZ173.

Data on the Effects of PI3Kδ Inhibition on Neutrophil Function

While specific quantitative data for CDZ173 in every neutrophil function assay is not extensively published, studies on other selective PI3Kδ inhibitors provide strong evidence for its expected effects. The following table summarizes these findings, which can guide the experimental design and interpretation of results when using CDZ173.

Neutrophil FunctionStimulusPI3Kδ InhibitorObserved EffectReference
Chemotaxis CXCL8PI3Kδ inhibitorImproved chemotactic accuracy in neutrophils from elderly donors.[2]
Bacterial Killing -PI3Kδ inhibitorSignificantly increased bacterial killing in neutrophils from critically ill patients.[3]
Oxidative Burst fMLP, TNFαIC87114Blocked superoxide generation.[6]
Degranulation fMLP, TNFαIC87114Blocked elastase exocytosis.[6]

Experimental Workflow

The following diagram outlines a general workflow for assessing the impact of CDZ173 on neutrophil functions.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Isolate Isolate Human Neutrophils Pretreat Pre-incubate with CDZ173 (or vehicle control) Isolate->Pretreat Stimulate Stimulate with Relevant Agonist Pretreat->Stimulate Chemotaxis Chemotaxis Assay Stimulate->Chemotaxis Oxidative_Burst Oxidative Burst Assay Stimulate->Oxidative_Burst Degranulation Degranulation Assay Stimulate->Degranulation NETosis NETosis Assay Stimulate->NETosis Measure Measure Assay-Specific Readout Chemotaxis->Measure Oxidative_Burst->Measure Degranulation->Measure NETosis->Measure Compare Compare CDZ173-treated vs. Control Measure->Compare

Caption: General experimental workflow for studying the effects of CDZ173.

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

Principle: This protocol describes the isolation of highly pure and viable neutrophils from human whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in sodium heparin tubes.

  • Histopaque-1077 and Histopaque-1119 (or other similar density gradient media).

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.

  • RPMI 1640 medium.

  • Fetal Bovine Serum (FBS).

  • Trypan blue solution.

  • 50 mL conical tubes.

  • Centrifuge.

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 25 mL of the diluted blood over a discontinuous gradient of 10 mL Histopaque-1119 (bottom layer) and 10 mL Histopaque-1077 (top layer) in a 50 mL conical tube.

  • Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers, including the mononuclear cell layer at the plasma-Histopaque-1077 interface.

  • Carefully collect the neutrophil layer at the interface of Histopaque-1077 and Histopaque-1119.

  • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

  • To lyse contaminating red blood cells, resuspend the pellet in a hypotonic saline solution for 30 seconds, followed by the addition of a hypertonic saline solution to restore isotonicity.

  • Wash the cells again with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity can be assessed by flow cytometry using neutrophil-specific markers (e.g., CD16, CD66b).

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of neutrophils towards a chemoattractant through a porous membrane.

Materials:

  • Isolated human neutrophils.

  • 96-well Boyden chamber with a 3-5 µm pore size polycarbonate membrane.

  • Chemoattractant (e.g., 100 nM fMLP or 100 nM IL-8).

  • CDZ173 (dissolved in DMSO).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • ATP quantification reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Resuspend isolated neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of CDZ173 or vehicle control (DMSO) for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber. Add assay buffer alone to control wells.

  • Place the porous membrane over the lower wells.

  • Add 50 µL of the pre-treated neutrophil suspension to the upper chamber of each well.

  • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber by measuring ATP levels using a luminescent assay according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of chemotaxis inhibition by CDZ173 compared to the vehicle control.

Oxidative Burst (ROS Production) Assay

Principle: This assay measures the production of reactive oxygen species (ROS) by neutrophils upon stimulation, using the fluorescent probe Dihydrorhodamine 123 (DHR 123).[7][8]

Materials:

  • Isolated human neutrophils.

  • Dihydrorhodamine 123 (DHR 123).

  • Stimulant (e.g., 1 µM PMA or 1 µM fMLP).

  • CDZ173 (dissolved in DMSO).

  • Assay buffer (e.g., HBSS).

  • Flow cytometer.

Procedure:

  • Resuspend isolated neutrophils in assay buffer at 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of CDZ173 or vehicle control for 30 minutes at 37°C.

  • Add DHR 123 to a final concentration of 5 µM and incubate for 15 minutes at 37°C.

  • Add the stimulant (PMA or fMLP) to the cell suspension.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by placing the samples on ice.

  • Analyze the fluorescence of the cells by flow cytometry in the FITC channel.

Data Analysis: Determine the mean fluorescence intensity (MFI) of the neutrophil population. Calculate the percentage of inhibition of ROS production by CDZ173.

Degranulation Assay (Elastase Release)

Principle: This assay quantifies the release of elastase, a primary granule enzyme, from neutrophils upon activation.

Materials:

  • Isolated human neutrophils.

  • Stimulant (e.g., 1 µM fMLP with 5 µg/mL cytochalasin B).

  • CDZ173 (dissolved in DMSO).

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • Assay buffer (e.g., HBSS).

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Resuspend neutrophils in assay buffer at 2 x 10^6 cells/mL.

  • Pre-incubate the cells with CDZ173 or vehicle control for 30 minutes at 37°C.

  • Add the stimulant to the wells of a 96-well plate.

  • Add the pre-treated neutrophil suspension to the wells.

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the elastase substrate to each well.

  • Measure the change in absorbance at 405 nm over time using a spectrophotometer.

Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase. Determine the percentage of inhibition by CDZ173.

NETosis Assay

Principle: This assay quantifies the formation of Neutrophil Extracellular Traps (NETs) by measuring extracellular DNA using a cell-impermeable DNA dye.[9][10][11]

Materials:

  • Isolated human neutrophils.

  • Stimulant (e.g., 100 nM PMA).

  • CDZ173 (dissolved in DMSO).

  • Cell-impermeable DNA dye (e.g., Sytox Green).

  • Black 96-well plate.

  • Fluorescence microplate reader.

Procedure:

  • Seed neutrophils in a black 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium without phenol red.

  • Pre-incubate the cells with CDZ173 or vehicle control for 30 minutes at 37°C.

  • Add the cell-impermeable DNA dye to each well at the manufacturer's recommended concentration.

  • Add the stimulant to induce NETosis.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the chosen dye.

Data Analysis: Subtract the background fluorescence of wells with media and dye only. Calculate the percentage of NETosis inhibition by CDZ173 relative to the vehicle control.

Conclusion

CDZ173 (Leniolisib) is a valuable pharmacological tool for dissecting the role of PI3Kδ in neutrophil-mediated inflammatory processes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this selective inhibitor on key neutrophil functions. Such studies will not only enhance our understanding of neutrophil biology but also contribute to the development of targeted therapies for a range of immune-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving CDZ173 Solubility for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective PI3Kδ inhibitor CDZ173 (leniolisib) in in vivo experiments, achieving optimal solubility is critical for ensuring accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of CDZ173?

A1: CDZ173 is a hydrophobic molecule with limited aqueous solubility. The free base form is practically insoluble in water.[1][2][3] To overcome this, a crystalline phosphate salt was developed for clinical use, which demonstrates over 500-fold greater solubility than the free base.[4] The solubility of the phosphate salt is pH-dependent, decreasing as the pH increases.[5][6] For preclinical studies, various formulation strategies are employed to enhance its solubility in vehicles suitable for in vivo administration.

Q2: My CDZ173 is precipitating out of solution upon preparation or dilution. What can I do?

A2: Precipitation is a common issue when working with hydrophobic compounds like CDZ173. Here are several troubleshooting steps:

  • Optimize Co-solvent Ratios: If using a co-solvent system (e.g., DMSO, PEG300, Tween-80, saline), ensure the components are added sequentially and mixed thoroughly between each addition. The order of addition is crucial.

  • Sonication and Gentle Warming: Use of an ultrasonic bath can help to break up aggregates and facilitate dissolution. Gentle warming can also be effective, but care must be taken to avoid thermal degradation of the compound.

  • pH Adjustment: For the phosphate salt of CDZ173, maintaining a lower pH can help to keep the compound in solution.

  • Consider a Suspension: If a clear solution is not achievable at the desired concentration, preparing a homogenous and stable suspension is a viable alternative for oral administration.

Q3: What is the difference between using the CDZ173 free base and the phosphate salt in my experiments?

A3: The primary difference is solubility. The phosphate salt of CDZ173 offers significantly higher aqueous solubility, which can be advantageous for achieving higher concentrations in aqueous-based formulations.[4] The free base, while having lower aqueous solubility, can be effectively formulated using co-solvents or as a suspension. The choice between the two may depend on the desired route of administration, required dosage, and the specific experimental protocol.

Q4: How can I improve the oral bioavailability of CDZ173 in my animal model?

A4: Poor oral bioavailability of hydrophobic compounds is often linked to low solubility and dissolution rate in the gastrointestinal tract. To improve this, consider the following advanced formulation strategies:

  • Nanosuspension: Reducing the particle size of CDZ173 to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.[7][8][9]

  • Solid Dispersion: Dispersing CDZ173 within a hydrophilic carrier at a solid state can enhance its dissolution.[10][11][12][13] This can be achieved through methods like solvent evaporation or melt extrusion.

  • Lipid-Based Formulations: While less common for this specific compound, formulating with lipids can sometimes enhance oral absorption of kinase inhibitors.

Quantitative Solubility Data

The following tables summarize the solubility of CDZ173 (Leniolisib) in various solvents and formulations.

SolventSolubility (mg/mL)Notes
WaterInsoluble (<1 mg/mL)[1][2][3]
DMSO16.67 - 100 mg/mLSonication may be required.[1][2][14][15]
Ethanol10 - 20 mg/mLSonication may be recommended.[1][16]
DMF30 mg/mL[16]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[16]
In Vivo FormulationAchievable Concentration (mg/mL)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLPrepare by sequential addition and mixing.[14][15]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[14]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[14]
0.5% Carboxymethylcellulose (CMC), 0.5% Tween 80 in Water (Suspension)VariableUsed for oral administration in preclinical studies.[1]

Experimental Protocols

Protocol 1: Preparation of CDZ173 Solution for In Vivo Administration (Co-solvent System)

Materials:

  • CDZ173 (Leniolisib)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of CDZ173 for the desired final concentration (e.g., 2.5 mg/mL).

  • In a sterile vial, dissolve the weighed CDZ173 powder in DMSO to create a stock solution (e.g., 25 mg/mL). Use a vortex mixer and sonicator to ensure complete dissolution.

  • In a separate sterile vial, add the required volume of the CDZ173-DMSO stock solution (10% of the final volume).

  • Sequentially add the other vehicle components, vortexing thoroughly after each addition: a. Add PEG300 (40% of the final volume). b. Add Tween-80 (5% of the final volume). c. Add Saline to reach the final desired volume (45%).

  • The final solution should be clear. If any precipitation is observed, sonication may be applied. It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of CDZ173 Suspension for Oral Gavage in Mice

Materials:

  • CDZ173 (Leniolisib)

  • Methylcellulose (400 cP)

  • Sterile water

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Stir plate and stir bar

  • Oral gavage needles

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the required volume of sterile water to 60-70°C. b. Slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume to the heated water while stirring vigorously. c. Once the powder is dispersed, remove from heat and add the remaining two-thirds of cold sterile water. d. Continue stirring until the solution becomes clear. For improved suspension, 0.1-0.2% Tween 80 can be added. Stir overnight in a cold room for optimal results.[17]

  • Prepare the CDZ173 Suspension: a. Weigh the required amount of CDZ173. For improved homogeneity, gently grind the powder to a fine consistency using a mortar and pestle. b. Add a small amount of the prepared methylcellulose vehicle to the CDZ173 powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a uniform suspension.

  • Administration: a. Before each administration, vortex the suspension thoroughly to ensure homogeneity. b. The typical oral gavage volume for mice should not exceed 10 mL/kg of body weight.[18][19]

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of CDZ173.

Solubility_Workflow Start Poorly Soluble CDZ173 CoSolvent Attempt Co-solvent Formulation (e.g., DMSO/PEG300/Tween-80) Start->CoSolvent Precipitation Precipitation Observed? CoSolvent->Precipitation Suspension Prepare Homogenous Suspension (e.g., in Methylcellulose) Advanced Consider Advanced Formulations Suspension->Advanced If bioavailability is still low Success Soluble for In Vivo Dosing Suspension->Success Nanosuspension Nanosuspension Advanced->Nanosuspension SolidDispersion Solid Dispersion Advanced->SolidDispersion Nanosuspension->Success SolidDispersion->Success Precipitation->Suspension Yes Precipitation->Success No

Caption: Logical workflow for improving the solubility of CDZ173 for in vivo experiments.

References

potential off-target effects of Leniolisib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of Leniolisib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Leniolisib?

Leniolisib is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1] In the cell, PI3Kδ is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, activating downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for the proliferation and activation of various immune cells, including B and T lymphocytes.[3] Leniolisib is specifically indicated for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), a rare genetic immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ, leading to its hyperactivity.[4][5] By inhibiting the overactive PI3Kδ, Leniolisib helps to normalize immune function.[4][6]

Q2: How selective is Leniolisib for PI3Kδ compared to other PI3K isoforms?

Leniolisib exhibits high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (alpha, beta, and gamma).[2][3] In cell-free enzyme assays, Leniolisib was significantly more potent against PI3Kδ compared to PI3Kα, PI3Kβ, and PI3Kγ.[3][7][8] This high selectivity is a key characteristic, differentiating it from other PI3K inhibitors and contributing to its favorable safety profile.[2][9] The specific isoform selectivity is detailed in the Data Presentation section below.

Q3: What are the known off-target effects of Leniolisib based on clinical trials?

Leniolisib is generally well-tolerated, and clinical trials have reported a favorable safety profile.[10][11][12] Most adverse events (AEs) observed were mild to moderate (Grade 1-2).[7][10] The most commonly reported side effects include headache, sinusitis, and atopic dermatitis.[4] Unlike some other PI3K inhibitors, severe immune-mediated adverse events like colitis, severe neutropenia, and hepatotoxicity have not been major concerns with Leniolisib in APDS trials.[9][13] While transient mild to moderate neutropenia has been observed, it typically resolves without requiring treatment withdrawal.[9] There have been no reports of significant liver toxicity.[13][14]

Q4: How is Leniolisib metabolized, and are there potential drug-drug interactions?

Leniolisib is primarily metabolized in the liver through oxidative metabolism.[3][8] The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), accounting for approximately 94.5% of the process.[3][8] Minor contributions come from CYP3A5, CYP1A2, and CYP2D6.[3][8] Due to its reliance on CYP3A4, co-administration with strong inhibitors or inducers of CYP3A4 may alter Leniolisib's plasma concentrations, and caution is advised.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in an in vitro assay.

  • Possible Cause 1: Off-target kinase inhibition. Although Leniolisib is highly selective for PI3Kδ, at high concentrations, it may inhibit other kinases.

    • Troubleshooting Step: Review the kinase selectivity profile of Leniolisib (see Table 1). Determine if any of the less-sensitive kinases could be responsible for the observed phenotype in your specific cell type.

    • Troubleshooting Step: Perform a dose-response experiment. If the phenotype is only observed at concentrations significantly higher than the IC50 for PI3Kδ, it is more likely to be an off-target effect.

    • Troubleshooting Step: Use a structurally different PI3Kδ inhibitor as a control to see if the phenotype is specific to Leniolisib's chemical structure or a general result of PI3Kδ inhibition.

  • Possible Cause 2: Cell type-specific PI3K isoform expression. The predominant expression of PI3Kδ is in hematopoietic cells.[2] If you are using non-hematopoietic cells, the effects of Leniolisib may be less pronounced or absent.

    • Troubleshooting Step: Confirm the expression levels of all PI3K isoforms (α, β, γ, δ) in your experimental cell line using techniques like qPCR or Western blotting. Low PI3Kδ expression might explain a lack of response.

Issue 2: Discrepancy between in vitro potency and cellular assay results.

  • Possible Cause 1: Low cellular permeability. The ability of a compound to cross the cell membrane can affect its apparent potency in cellular assays.

    • Troubleshooting Step: Leniolisib was specifically optimized for good cell permeability compared to earlier compounds in its class.[2] However, if you suspect an issue, you can use a permeabilized cell assay (e.g., using saponin) to see if the IC50 becomes more consistent with the cell-free assay value.

  • Possible Cause 2: High protein binding. Leniolisib is 94.5% bound to plasma proteins.[3] In cell culture media containing serum, high protein binding can reduce the free concentration of the drug available to interact with the target.

    • Troubleshooting Step: Conduct your cellular assay in low-serum or serum-free media, if your cell type can tolerate it, to determine if the IC50 changes.

Data Presentation

Table 1: Leniolisib Kinase Selectivity Profile (Cell-Free Assays)

Target KinaseIC50 (nM)Selectivity vs. PI3Kδ (Fold-Difference)Reference
PI3Kδ11-[7][8]
PI3Kα~242~22-28x[3][7][8]
PI3Kβ~418~38-43x[3][7][8]
PI3Kγ~2222~202-257x[3][7][8]

Note: IC50 and fold-selectivity values are compiled from multiple sources and may vary slightly based on specific assay conditions.

Table 2: Common Adverse Events (AEs) from Phase 3 Clinical Trial (NCT02435173)

Adverse EventLeniolisib Group (%)Placebo Group (%)Reference
Any Study Treatment-Related AE23.8%30.0%[12]
HeadacheCommonCommon[4]
SinusitisCommonCommon[4]
Atopic DermatitisCommonCommon[4]

Note: The overall rate of treatment-related AEs was lower in the Leniolisib group than in the placebo group. Most AEs were Grade 1 (mild).[12]

Experimental Protocols

Protocol 1: Cell-Free PI3Kδ Kinase Inhibition Assay

  • Objective: To determine the IC50 of Leniolisib against a specific PI3K isoform.

  • Materials:

    • Recombinant human PI3Kδ (and other isoforms for selectivity).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • PIP2 substrate.

    • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ system).

    • Leniolisib serial dilutions.

    • ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper for radiolabeling methods.

  • Methodology:

    • Prepare serial dilutions of Leniolisib in DMSO, followed by a final dilution in kinase buffer.

    • In a 96-well plate, add the recombinant PI3Kδ enzyme to each well.

    • Add the Leniolisib dilutions to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Prepare the substrate mix containing PIP2 and ATP in kinase buffer.

    • Initiate the kinase reaction by adding the substrate mix to each well.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction. If using the ADP-Glo™ system, add the ADP-Glo™ Reagent to deplete unused ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence, which is proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of Leniolisib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular Phospho-AKT (pAKT) Western Blot Assay

  • Objective: To assess the inhibitory effect of Leniolisib on the PI3Kδ signaling pathway in a cellular context.

  • Materials:

    • Hematopoietic cells expressing PI3Kδ (e.g., B-cell or T-cell lines).

    • Cell culture medium.

    • Leniolisib serial dilutions.

    • Stimulant (e.g., anti-IgM for B-cells, anti-CD3/CD28 for T-cells).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Methodology:

    • Plate cells and allow them to rest or starve of serum if necessary.

    • Pre-treat the cells with various concentrations of Leniolisib (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to activate the PI3K pathway.

    • Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.

    • Quantify the band intensities to determine the ratio of pAKT to total AKT at each Leniolisib concentration.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Drives Leniolisib Leniolisib Leniolisib->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of Leniolisib on PI3Kδ.

Off_Target_Workflow start Start: Unexpected Phenotype Observed check_conc Is experimental [Leniolisib] significantly > PI3Kδ IC50? start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response Yes on_target Phenotype Likely On-Target (PI3Kδ) check_conc->on_target No check_profile Review Kinase Selectivity Profile dose_response->check_profile identify_target Potential Off-Target Identified? check_profile->identify_target confirm_target Confirm with siRNA or Alternative Inhibitor identify_target->confirm_target Yes identify_target->on_target No off_target Phenotype Confirmed Off-Target confirm_target->off_target end End Investigation on_target->end off_target->end

Caption: Troubleshooting workflow for investigating potential off-target effects in cellular assays.

References

Technical Support Center: Optimizing CDZ173 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of CDZ173 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is CDZ173 and what is its mechanism of action?

A1: CDZ173, also known as Leniolisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, survival, and differentiation, particularly in immune cells.[3][4] CDZ173 works by blocking the activity of PI3Kδ, thereby inhibiting downstream signaling and affecting various immune cell functions.[1][3]

Q2: What is a recommended starting concentration for CDZ173 in my cell viability assay?

A2: The optimal concentration of CDZ173 is highly dependent on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published in vitro data, a logarithmic dilution series from 1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5] For reference, the biochemical IC50 of CDZ173 for PI3Kδ is 0.011 µM.

Q3: How can I determine if CDZ173 is cytotoxic to my cells?

A3: Cytotoxicity can be assessed using various standard cell viability assays. These assays measure different cellular parameters to determine the number of viable cells. Common methods include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.

It is crucial to include appropriate controls in your experiment, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

Q4: How can I confirm that CDZ173 is inhibiting the PI3Kδ pathway in my cells?

A4: To confirm the on-target activity of CDZ173, you can perform a Western blot analysis to assess the phosphorylation status of downstream proteins in the PI3K/AKT/mTOR pathway. A significant decrease in the levels of phosphorylated AKT (p-AKT) upon treatment with CDZ173 indicates successful inhibition of the pathway.

Troubleshooting Guide

Problem IDIssue DescriptionPotential Cause(s)Suggested Solution(s)
CDZ-V-01 No effect on cell viability observed at expected concentrations. 1. Cell line insensitivity: The cell line may not be dependent on the PI3Kδ pathway for survival. 2. Incorrect assay endpoint: The incubation time with CDZ173 may be too short to induce a measurable effect. 3. Suboptimal compound activity: The compound may have degraded or was not properly dissolved.1. Confirm target expression: Ensure your cell line expresses PI3Kδ. 2. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours). 3. Prepare fresh compound dilutions: Ensure CDZ173 is fully dissolved in the appropriate solvent (e.g., DMSO) immediately before use. 4. Verify on-target activity: Perform a Western blot for p-AKT to confirm pathway inhibition.
CDZ-V-02 High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of CDZ173: The compound may not be fully dissolved in the culture medium. 3. Edge effects in the microplate. 1. Ensure a single-cell suspension: Properly mix the cell suspension before and during plating. 2. Vortex CDZ173 stock solution and dilutions thoroughly. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
CDZ-V-03 Unexpectedly high cytotoxicity at low concentrations. 1. Off-target effects: At higher concentrations, CDZ173 may inhibit other kinases. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line hypersensitivity. 1. Perform a dose-response curve to identify a therapeutic window. 2. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). 3. Test a different, structurally unrelated PI3Kδ inhibitor to see if the effect is reproducible.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CDZ173

TargetBiochemical IC50 (µM)Cellular AssayCell Type
PI3Kδ0.011pAKT inhibitionRat-1
PI3Kα0.244pAKT inhibitionRat-1
PI3Kβ0.424pAKT inhibitionRat-1
PI3Kγ2.23--

IC50 values represent the concentration of CDZ173 required to inhibit the activity of the target by 50%. Data compiled from publicly available literature.

Table 2: Recommended Concentration Range for Initial Screening

Assay TypeStarting Concentration (nM)Highest Concentration (µM)Dilution Factor
Cell Viability (e.g., MTT, MTS)11010-fold (logarithmic)
p-AKT Western Blot1013-fold

These are suggested starting ranges and should be optimized for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using MTT

This protocol is designed for a 96-well plate format.

Materials:

  • CDZ173 compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well clear flat-bottom microplates

Procedure:

  • Cell Seeding: a. Culture the target cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in fresh complete medium. c. Count the cells and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • CDZ173 Treatment: a. Prepare a stock solution of CDZ173 in DMSO (e.g., 10 mM). b. Perform a serial dilution of the CDZ173 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest CDZ173 concentration) and a no-treatment control. d. Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of CDZ173. e. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells (background) from all other readings. c. Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 d. Plot the percentage of cell viability against the logarithm of the CDZ173 concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for p-AKT Inhibition

Materials:

  • CDZ173 compound

  • Target cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of CDZ173 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody against p-AKT overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total AKT as a loading control.

Visualizations

CDZ173_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response CDZ173 CDZ173 CDZ173->PI3K Inhibition

Caption: CDZ173 inhibits the PI3Kδ signaling pathway.

Experimental_Workflow Start Start: Cell Seeding (96-well plate) Incubation1 24h Incubation (Cell Attachment) Start->Incubation1 Treatment CDZ173 Treatment (Dose-Response) Incubation1->Treatment Incubation2 24-72h Incubation Treatment->Incubation2 Assay Cell Viability Assay (e.g., MTT) Incubation2->Assay Readout Measure Absorbance Assay->Readout Analysis Data Analysis: Calculate % Viability Determine IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for optimizing CDZ173 concentration.

Troubleshooting_Tree Start Problem: Unexpected Cell Viability Results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check: - Cell seeding consistency - Compound solubility - Plate edge effects Q1->A1_Yes Yes Q2 Is there no effect on cell viability? Q1->Q2 No End Resolution A1_Yes->End A2_Yes Check: - Cell line sensitivity (PI3Kδ expression) - Incubation time - Compound activity (Western Blot for p-AKT) Q2->A2_Yes Yes Q3 Is there high cytotoxicity at low concentrations? Q2->Q3 No A2_Yes->End A3_Yes Check: - Solvent toxicity - Off-target effects - Cell line hypersensitivity Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for CDZ173 assays.

References

troubleshooting CDZ173 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the PI3Kδ inhibitor, CDZ173 (Leniolisib).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving CDZ173. What is the recommended solvent and procedure for preparing a stock solution?

A1: CDZ173 is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). Commercial suppliers offer Leniolisib (CDZ173) at a concentration of 10 mM in DMSO.[1] For laboratory preparation, CDZ173 is soluble in DMSO at up to 100 mg/mL.[2]

To prepare a stock solution, follow these steps:

  • Weigh the desired amount of CDZ173 powder in a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the solution vigorously to aid dissolution. If particulates remain, brief sonication (5-10 minutes) in a water bath or gentle warming to 37°C can be applied.[3][4]

  • Visually inspect the solution to ensure it is clear and free of any precipitate before use.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My CDZ173 stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous environment where the compound's solubility is significantly lower.[3] Here are several strategies to mitigate precipitation:

  • Reduce the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit of CDZ173. Try using a lower final concentration in your experiment. You can determine the maximum soluble concentration using a kinetic solubility assay (see Experimental Protocols).

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[3]

  • Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, first, dilute your 10 mM stock to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your pre-warmed media.

  • Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to your aqueous buffer or medium slowly, drop-by-drop, while gently vortexing or stirring the aqueous solution. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.[3]

  • Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell-based assays low, typically below 0.5% and ideally at or below 0.1%.[3][4]

Q3: What are the key physicochemical properties of CDZ173 that I should be aware of?

A3: Understanding the physicochemical properties of CDZ173 can help in troubleshooting and experimental design. The solubility of leniolisib phosphate is pH-dependent, with solubility decreasing as the pH increases.[5]

PropertyValueReference
Molecular Formula C21H25F3N6O2[2]
Molecular Weight 450.46 g/mol [2]
LogD (pH 7.4) 3.1[5]
DMSO Solubility 100 mg/mL (222.00 mM)[2]
Aqueous Solubility <1 mg/mL
pH-dependent solubility Solubility decreases with increasing pH[5]

Q4: I am observing inconsistent results in my experiments. Could this be related to CDZ173 instability?

A4: While CDZ173 is a stable compound, inconsistent experimental results are often linked to issues with its solubility and potential precipitation in aqueous solutions. If the compound precipitates, the actual concentration in your experiment will be lower and more variable than intended. To ensure consistency:

  • Always visually inspect your prepared solutions for any signs of precipitation before adding them to your cells or assay.

  • Prepare fresh working solutions of CDZ173 from your frozen DMSO stock for each experiment. Do not store diluted aqueous solutions of the compound.

  • If you suspect precipitation is occurring over the course of a long incubation, consider performing a time-course experiment to assess the compound's solubility under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of CDZ173 in DMSO

Materials:

  • CDZ173 (Leniolisib) powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of CDZ173 for your desired volume of 10 mM stock solution (Molecular Weight = 450.46 g/mol ).

  • Carefully weigh the CDZ173 powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved.

  • If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes, or warm gently to 37°C, until the solution is clear.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol helps determine the maximum concentration at which CDZ173 remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • 10 mM CDZ173 stock solution in DMSO

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of your 10 mM CDZ173 stock solution in DMSO. For example, a 2-fold serial dilution to generate stocks of 10 mM, 5 mM, 2.5 mM, etc.

  • In the 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add 2 µL of each DMSO stock concentration to the corresponding wells of the 96-well plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Mix the contents of the plate thoroughly using a plate shaker or by gentle pipetting.

  • Incubate the plate at 37°C in a cell culture incubator.

  • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration of CDZ173 under these conditions.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation (Thr308) pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of CDZ173.

Troubleshooting_Workflow start Start: CDZ173 Precipitation Observed q1 Is stock solution in 100% DMSO clear? start->q1 dissolve_stock Action: Warm to 37°C, vortex, or sonicate stock solution q1->dissolve_stock No q2 Is final concentration in aqueous media high? q1->q2 Yes dissolve_stock->q1 lower_conc Action: Lower final concentration. Perform solubility assay. q2->lower_conc Yes q3 Was DMSO stock added directly to cold media? q2->q3 No lower_conc->q3 dilution_method Action: 1. Pre-warm media to 37°C. 2. Add stock dropwise with mixing. 3. Consider serial dilution. q3->dilution_method Yes fail Still Precipitates: Consider formulation with solubilizing agents q3->fail No success Result: Clear Solution dilution_method->success

References

minimizing CDZ173 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing potential toxicities associated with the selective PI3Kδ inhibitor, CDZ173 (leniolisib), in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CDZ173 and how does it relate to potential toxicity?

A1: CDZ173 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is crucial for the proliferation, differentiation, and survival of hematopoietic cells.[2] In conditions like Activated PI3Kδ Syndrome (APDS), this pathway is hyperactive.[3] CDZ173 specifically targets the p110δ catalytic subunit, thereby downregulating this pathway in immune cells.[4] Because PI3Kδ is predominantly expressed in leukocytes, CDZ173 offers a more targeted approach with a potentially better safety profile compared to broader PI3K inhibitors.[1][5] However, since it modulates immune function, careful monitoring for signs of immunosuppression or immune dysregulation is warranted in long-term studies.

Q2: What are the most commonly observed adverse events in preclinical and clinical studies of CDZ173?

A2: In both preclinical and clinical studies, CDZ173 has been generally well-tolerated.[3][5][6] The most common adverse events are typically mild to moderate and can include infections (such as sinusitis and other respiratory tract infections), atopic dermatitis, fatigue, and headache.[7] Notably, severe side effects that have been associated with other PI3K inhibitors, such as severe diarrhea/colitis and hepatotoxicity, have been reported to be absent or less frequent with CDZ173.[6]

Q3: Is hepatotoxicity a concern with long-term CDZ173 administration?

A3: Based on available data, significant hepatotoxicity is not a primary concern with CDZ173. In clinical trials, elevations in liver enzymes (ALT) were rarely reported, and there were no discontinuations due to hepatic adverse events.[7] It is important to note that the underlying condition being studied (APDS) can sometimes be associated with intermittent elevations in liver enzymes.[7] Nevertheless, as a standard precaution in long-term studies, periodic monitoring of liver function is recommended.

Q4: How does the selectivity of CDZ173 for PI3Kδ impact its toxicity profile?

A4: The high selectivity of CDZ173 for the delta isoform over other PI3K isoforms (alpha, beta, gamma) is a key factor in its favorable safety profile.[5] The alpha and beta isoforms are ubiquitously expressed and play critical roles in various metabolic processes, including insulin signaling.[1] By avoiding significant inhibition of these isoforms, CDZ173 is less likely to cause off-target toxicities like hyperglycemia, which can be a concern with pan-PI3K inhibitors.[8]

Troubleshooting Guides

Issue 1: Increased Incidence of Infections in an Animal Cohort

  • Question: We have observed an increase in the rate of respiratory or skin infections in our animal cohort receiving long-term CDZ173 compared to the vehicle control. How should we manage this?

  • Answer:

    • Confirm the Finding: Ensure the increased infection rate is statistically significant and not due to other environmental factors. Review animal husbandry records and ensure consistent housing and handling conditions.

    • Dose-Dependence Assessment: Determine if the infection rate correlates with the dose of CDZ173 being administered. If a dose-response relationship is observed, consider if a lower dose could maintain efficacy while reducing immunosuppressive effects.

    • Immune System Monitoring: Conduct immunophenotyping via flow cytometry on peripheral blood to assess for significant changes in key immune cell populations (e.g., B cells, T cells, neutrophils). A significant drop in lymphocyte counts could indicate excessive immunosuppression.

    • Prophylactic Measures: Depending on the severity and type of infections, and in consultation with veterinary staff, prophylactic use of broad-spectrum antibiotics may be considered for the remainder of the study. This should be noted as a potential confounding factor in the final analysis.

    • Pathogen Identification: If possible, identify the causative pathogens to guide appropriate therapeutic intervention and to understand if specific types of infections are more prevalent.

Issue 2: Mild and Transient Diarrhea or Gastrointestinal Upset

  • Question: A subset of our animals on high-dose CDZ173 are experiencing mild, intermittent diarrhea. What steps should be taken?

  • Answer:

    • Monitor Animal Welfare: Closely monitor the affected animals for signs of dehydration, weight loss, or distress. Ensure ad libitum access to water. Record daily body weights and clinical observations.

    • Rule Out Other Causes: Ensure the diet is consistent and check for any potential infectious causes of diarrhea within the facility.

    • Stool Analysis: Perform a fecal analysis to check for common enteric pathogens.

    • Dose Interruption/Reduction: If the diarrhea persists or is associated with significant weight loss (>15%), consider a temporary dose interruption or a dose reduction for the affected animals. This can help determine if the effect is directly drug-related.

    • Supportive Care: Provide supportive care as recommended by a veterinarian, which may include dietary modifications or hydration support.

Quantitative Data Summary

Table 1: Adverse Events in a Phase 2/3 Clinical Trial (Part 2, 31 Participants)

Adverse Event CategoryCDZ173 GroupPlacebo Group
Participants with any AE 27 out of 31Not Specified
Participants with serious AEs 5 out of 31 (16%)Not Specified
Most Common AE HeadacheNot Specified

Source: Data synthesized from clinical trial information. Note that specific percentages for the placebo group were not detailed in the source documents.[9]

Table 2: Preclinical Efficacy and Safety Observations

Preclinical ModelDosingKey FindingToxicity Observation
Rat Collagen-Induced Arthritis 3-30 mg/kg (p.o., b.i.d.)Significantly alleviates disease symptoms.Not specified, but generally well-tolerated.[2]
Ozone-Induced Lung Inflammation (Mouse) ED50: 16 mg/kg (neutrophils), 40 mg/kg (macrophages)Dose-dependently inhibited increase in neutrophils and macrophages.No apparent signs of toxicity observed in multidose studies.[5]
Insulin Homeostasis (Mouse) 100 mg/kg (p.o., b.i.d. for 4 weeks)Maintained insulin stability.Well-tolerated at a high dose.[2]

Experimental Protocols

Protocol 1: Long-Term Toxicity Monitoring in Rodent Models

  • Animal Model: Select appropriate rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals in a specific pathogen-free (SPF) environment.

  • Dosing:

    • Prepare CDZ173 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer CDZ173 orally (gavage) once or twice daily at predetermined dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

    • Dosing volume should be based on body weight (e.g., 5-10 µL/g).[10]

  • Monitoring Schedule:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • Weekly: Record body weight and food/water consumption.

    • Monthly (or at study termination): Collect blood samples for hematology and clinical chemistry analysis.

  • Blood Analysis:

    • Hematology: Perform a complete blood count (CBC) with differential to assess red blood cells, white blood cells (lymphocytes, neutrophils, etc.), and platelets.

    • Clinical Chemistry: Analyze plasma/serum for key markers of organ function:

      • Liver: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

      • Kidney: Blood urea nitrogen (BUN), creatinine.

      • Metabolic: Glucose.

  • Necropsy and Histopathology:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs (liver, kidneys, spleen, lungs, gastrointestinal tract, lymph nodes).

    • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin for histopathological examination by a qualified pathologist.[2]

Protocol 2: Pharmacodynamic Assessment of PI3Kδ Pathway Inhibition

  • Objective: To confirm target engagement and assess the level of pathway inhibition at different doses.

  • Sample Collection:

    • Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs) from treated and control animals at various time points post-dosing.

    • Alternatively, collect relevant tissue samples (e.g., spleen, lymph nodes) at study termination.

  • Western Blotting:

    • Prepare protein lysates from collected cells or tissues.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against phosphorylated AKT (p-AKT at Ser473) and total AKT. Phosphorylated S6 ribosomal protein can also be used as a downstream marker.[10]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize results.

    • A reduction in the ratio of p-AKT to total AKT indicates successful target inhibition.[3]

  • Flow Cytometry:

    • For a more detailed analysis in immune cells, use phospho-flow cytometry.

    • Stimulate whole blood or PBMCs ex vivo (e.g., with anti-IgM for B cells).

    • Fix and permeabilize cells, then stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD19 for B cells) and intracellular p-AKT.

    • Analyze by flow cytometry to quantify the level of pathway inhibition in specific immune cell subsets.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (p110δ / p85) RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Outcomes Cell Growth, Proliferation, Survival mTORC1->Cell_Outcomes CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K_delta PTEN PTEN PTEN->PIP3

Caption: PI3Kδ signaling pathway and the inhibitory action of CDZ173.

Experimental_Workflow Start Start Long-Term In Vivo Study Dosing Daily Dosing (Vehicle vs. CDZ173) Start->Dosing Monitoring Daily/Weekly Monitoring (Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Monthly Blood Collection Monitoring->Blood_Collection Termination Study Termination & Necropsy Monitoring->Termination Analysis CBC & Clinical Chemistry Blood_Collection->Analysis Toxicity_Check Toxicity Observed? Analysis->Toxicity_Check Toxicity_Check->Monitoring No Troubleshoot Implement Troubleshooting (e.g., Dose Reduction) Toxicity_Check->Troubleshoot Yes Troubleshoot->Monitoring Histo_PD Histopathology & PD Analysis (p-AKT) Termination->Histo_PD

Caption: Workflow for long-term in vivo toxicity and efficacy studies.

References

Leniolisib Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leniolisib. The following information is intended to help optimize experimental workflows for generating accurate and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Leniolisib?

A1: Leniolisib is a potent and selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1][2] In certain immune cells, genetic mutations can lead to the hyperactivity of the PI3Kδ pathway, a condition known as Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS).[3][4] This hyperactivity results in the overproduction of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn leads to the continuous activation of downstream signaling pathways like AKT and mTOR.[1] Leniolisib works by blocking the active binding site of the p110δ subunit of PI3Kδ, thereby inhibiting the conversion of PIP2 to PIP3 and normalizing the downstream signaling cascade.[1][2]

Q2: What are the expected IC50 values for Leniolisib?

A2: The half-maximal inhibitory concentration (IC50) of Leniolisib for PI3Kδ has been determined in various assays. In cell-free enzyme assays, the IC50 for PI3Kδ is approximately 11 nM.[3][5] Leniolisib exhibits high selectivity for the delta isoform over other Class I PI3K isoforms.[3][5] It is important to note that IC50 values in cell-based assays may be higher and can vary depending on the cell type, assay conditions, and duration of treatment.

Q3: We are observing significant variability in phosphorylated-AKT (p-AKT) levels between experiments. What could be the cause?

A3: Variability in p-AKT levels is a common issue in cell-based assays. Several factors can contribute to this:

  • Cell Culture Conditions: Differences in cell density, passage number, and the duration of serum starvation can significantly impact baseline and stimulated p-AKT levels.[3]

  • Reagent Stability: Growth factors used for stimulation can degrade over time. It is recommended to use freshly prepared aliquots and handle them properly.[3]

  • Phosphatase Activity: Endogenous phosphatases can dephosphorylate AKT during sample preparation. To minimize this, it is crucial to work quickly on ice and use lysis buffers containing fresh phosphatase inhibitors.[3]

Q4: Our Leniolisib dose-response curve is flat, showing no inhibition even at high concentrations. What should we check?

A4: A flat dose-response curve suggests a lack of inhibitory activity. Here are some potential causes:

  • Compound Integrity: Ensure that the Leniolisib stock solution has been stored correctly and has not degraded.

  • Solubility Issues: Confirm that Leniolisib is fully dissolved in the solvent (e.g., DMSO) before further dilution in the assay medium. Precipitation of the compound will lead to inaccurate concentrations.

  • Assay Conditions:

    • Inactive Enzyme: Verify the activity of the PI3Kδ enzyme in your cellular model. A positive control inhibitor known to be effective can help confirm that the pathway is responsive.

    • High ATP Concentration: In kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors like Leniolisib, leading to an apparent lack of inhibition. It is advisable to use an ATP concentration at or near the Km value for the enzyme.

Q5: The data points in our dose-response curve are highly variable. How can we improve reproducibility?

A5: High variability can obscure the true dose-response relationship. To improve reproducibility:

  • Consistent Cell Seeding: Ensure a uniform, single-cell suspension before plating to avoid clumps and ensure even cell distribution in the wells.

  • Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors, especially during serial dilutions of Leniolisib.

  • Plate Layout: Be mindful of the "edge effect" in microplates, where wells on the perimeter are more prone to evaporation. It is good practice to not use the outer wells for experimental samples or to fill them with media to maintain humidity.

  • Replicates: Include a sufficient number of technical and biological replicates to increase the statistical power of your results.

Experimental Protocols

Protocol 1: Cell-Based p-AKT Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of Leniolisib on the PI3Kδ pathway by measuring the phosphorylation of AKT at Serine 473.

Materials:

  • Target cells (e.g., a cell line with a known PIK3CD gain-of-function mutation or primary immune cells)

  • Leniolisib

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AKT Ser473, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-24 hours (optimize for your cell line) to reduce basal p-AKT levels.

  • Leniolisib Treatment: Prepare serial dilutions of Leniolisib in serum-free medium. Treat the cells with a range of Leniolisib concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal. Plot the normalized values against the Leniolisib concentration to generate a dose-response curve and determine the IC50.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of Leniolisib on cell viability, which can be an indicator of its anti-proliferative or cytotoxic effects.

Materials:

  • Target cells

  • Leniolisib

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium. Incubate overnight.

  • Leniolisib Treatment: Prepare serial dilutions of Leniolisib in complete culture medium. Add the diluted Leniolisib or a vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data by setting the vehicle-treated control wells as 100% viability.

    • Plot the percentage of cell viability against the logarithm of the Leniolisib concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.

Data Presentation

Table 1: In Vitro Selectivity of Leniolisib Against PI3K Isoforms

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ111
PI3Kα24222
PI3Kβ41838
PI3Kγ2222202

Data is representative and compiled from cell-free enzyme assays.[3][5]

Table 2: Representative Cellular IC50 Values for Leniolisib

Cell LineAssay TypeEndpointIC50 (nM)
Rat-1 Fibroblasts (expressing p110δ mutants)Western Blotp-AKT (S473) Inhibition~20-50
Primary T-cell blasts (from APDS patients)Flow Cytometryp-AKT (S473) Inhibition~30-100
APDS Patient-derived B-cellsProliferation AssayInhibition of Cell Growth~50-150

These values are illustrative and can vary based on experimental conditions.[4]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT mTORC1 mTORC1 pAKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Leniolisib Leniolisib Leniolisib->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of Leniolisib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Starve_Cells 2. Serum Starve (for p-AKT assay) Seed_Cells->Starve_Cells Prepare_Dilutions 3. Prepare Leniolisib Serial Dilutions Starve_Cells->Prepare_Dilutions Treat_Cells 4. Treat Cells with Leniolisib Prepare_Dilutions->Treat_Cells Assay_Endpoint 5. Perform Assay (e.g., Western Blot, CellTiter-Glo) Treat_Cells->Assay_Endpoint Data_Acquisition 6. Acquire Data (e.g., Imaging, Luminescence) Assay_Endpoint->Data_Acquisition Data_Normalization 7. Normalize Data to Control Data_Acquisition->Data_Normalization Curve_Fitting 8. Fit Dose-Response Curve & Calculate IC50 Data_Normalization->Curve_Fitting Troubleshooting_Tree Start Problem with Dose-Response Curve Issue_Type What is the issue? Start->Issue_Type Flat_Curve Flat Curve (No Inhibition) Issue_Type->Flat_Curve Flat High_Variability High Variability in Data Issue_Type->High_Variability Variable Steep_Curve Steep Curve (Sharp Drop) Issue_Type->Steep_Curve Steep Check_Compound Check Compound: - Integrity - Solubility Flat_Curve->Check_Compound Check_Assay Check Assay: - Enzyme Activity - ATP Concentration - Positive Control Flat_Curve->Check_Assay Check_Seeding Check Cell Seeding: - Uniform Suspension - Cell Density High_Variability->Check_Seeding Check_Pipetting Check Pipetting: - Calibration - Technique High_Variability->Check_Pipetting Check_Aggregation Check Compound Aggregation Steep_Curve->Check_Aggregation

References

addressing batch-to-batch variability of CDZ173

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CDZ173 (leniolisib), with a specific focus on addressing and mitigating batch-to-batch variability to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is CDZ173 (leniolisib) and its primary mechanism of action?

A1: CDZ173, also known as leniolisib, is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3][4] PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the signaling pathways of immune cells like B and T cells.[1][5][6] By selectively inhibiting PI3Kδ, CDZ173 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] This, in turn, downregulates the downstream AKT/mTOR signaling pathway, which is critical for cell proliferation, growth, and survival.[5][7] This targeted action allows CDZ173 to modulate immune cell functions, making it a valuable tool for studying autoimmune and inflammatory diseases, and it is approved for the treatment of Activated PI3K Delta Syndrome (APDS).[1][6][8]

Q2: My new batch of CDZ173 is showing a different potency (IC50) compared to a previous batch. What are the potential causes?

A2: Discrepancies in potency between different batches of a small molecule inhibitor are a common challenge. Several factors can contribute to this variability:

  • Compound Purity and Integrity: Minor variations in purity, the presence of different salt forms, or the existence of residual solvents can occur between synthesis batches. These differences can alter the effective concentration of the active compound.

  • Solubility Issues: Incomplete dissolution of the compound can lead to a lower effective concentration in your assay. DMSO is a common solvent, but its ability to dissolve CDZ173 can be reduced if it has absorbed moisture.[2] Always use fresh, high-purity DMSO.

  • Storage and Handling: CDZ173, like many small molecules, can be sensitive to temperature, light, and repeated freeze-thaw cycles.[9] Improper storage can lead to degradation over time, reducing its potency.

  • Experimental Variability: Inconsistencies in experimental conditions (e.g., cell passage number, reagent concentrations, incubation times) can significantly impact assay results. It is crucial to run a reference or control compound in parallel to distinguish between compound variability and assay variability.

Q3: How can I validate the activity of a new batch of CDZ173 to ensure consistency?

A3: To confirm the potency of a new batch, it is essential to perform a quality control experiment. A standardized cellular assay is the most effective approach. We recommend performing a dose-response experiment to determine the IC50 value and comparing it to established values. A robust method is to measure the inhibition of AKT phosphorylation (pAKT), a direct downstream marker of PI3Kδ activity. For a detailed methodology, please refer to the Experimental Protocols section for an In Vitro B-Cell Activation Assay. Comparing your results to the data in Table 1 can help confirm if the new batch is performing within the expected range.

Q4: What are the best practices for storing and handling CDZ173 to minimize degradation and variability?

A4: Proper storage and handling are critical for maintaining the stability and activity of CDZ173.

  • Solid Form: Store the compound as a solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier.[10] Keep the container tightly sealed and protected from light.

  • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO.[2] Aliquot the stock solution into single-use volumes in amber glass or inert polypropylene vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter terms (up to 1 month).[3][11]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may be less stable. If precipitation occurs upon dilution into an aqueous buffer, consider lowering the final concentration or optimizing the DMSO percentage (ideally keeping it below 0.5% in cell-based assays).[10]

Troubleshooting Guide

Batch-to-batch variability can be a significant source of experimental inconsistency. This guide provides a logical workflow to identify and resolve issues related to the potency of your CDZ173 compound.

Diagram: Troubleshooting Logic for Batch-to-Batch Variability

G cluster_start cluster_verification Step 1: Verification cluster_qc Step 2: Quality Control cluster_analysis Step 3: Data Analysis cluster_resolution Step 4: Resolution start Start: Inconsistent Experimental Results storage Verify Storage Conditions (-20°C solid, -80°C stock) and Handling (avoid freeze-thaw) start->storage solution Check Solution Preparation (fresh, high-purity DMSO, visual inspection for precipitation) storage->solution qc_assay Perform QC Assay: Run dose-response curve in a validated cellular assay (e.g., pAKT inhibition) solution->qc_assay compare Compare IC50 to reference data (See Table 1) and previous batches qc_assay->compare decision Is potency within expected range? compare->decision proceed Issue Resolved: Proceed with experiments decision->proceed  Yes contact Issue Persists: Contact supplier's technical support with QC data decision->contact No   G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 pAKT pAKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR Pathway pAKT->mTOR Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation CDZ173 CDZ173 (Leniolisib) CDZ173->PI3Kd Inhibits

References

proper storage and handling of Leniolisib powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leniolisib powder. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of Leniolisib in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Leniolisib powder?

A1: Leniolisib powder should be stored at -20°C for long-term stability, for up to 3 years.[1] For short-term storage, such as during shipping, it is stable at room temperature for a few days.[2][3]

Q2: How should I prepare a stock solution of Leniolisib?

A2: It is recommended to prepare a stock solution of Leniolisib in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[4][5][6] For detailed instructions, please refer to the Experimental Protocols section on "Preparation of Leniolisib Stock Solution".

Q3: What are the recommended storage conditions for Leniolisib stock solutions?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -80°C for up to one to two years or at -20°C for up to one year.[4]

Q4: In which solvents is Leniolisib soluble?

A4: Leniolisib has good solubility in DMSO (≥ 90 mg/mL) and ethanol (≥ 10 mg/mL).[2][5][6] Its solubility in water is poor (<1 mg/mL) and is pH-dependent, with solubility decreasing as pH increases.[2][7][8]

Q5: What is the mechanism of action of Leniolisib?

A5: Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4][7] By inhibiting PI3Kδ, Leniolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn inhibits the downstream AKT/mTOR signaling pathway.[9][10][11] This pathway is crucial for the proliferation, survival, and activation of various immune cells.[10][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of Leniolisib powder in experimental settings.

Issue Possible Cause Suggested Solution
Leniolisib powder is difficult to dissolve. 1. Inappropriate solvent. 2. Low-quality or hydrated solvent (e.g., DMSO that has absorbed moisture).[4][6] 3. Insufficient mixing.1. Ensure you are using a recommended solvent like high-quality, anhydrous DMSO. 2. Use fresh, newly opened DMSO.[4][6] 3. Gentle warming (to no more than 37°C) and/or sonication can aid in dissolution.[1][4]
Precipitation is observed in the stock solution upon storage. 1. The solution may be supersaturated. 2. Improper storage conditions (e.g., temperature fluctuations).1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 2. Ensure the stock solution is stored at a stable temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by aliquoting.[5]
Precipitation occurs when diluting the stock solution into aqueous media (e.g., cell culture medium). 1. Leniolisib has low aqueous solubility.[2] 2. The final concentration in the aqueous medium is too high. 3. The final DMSO concentration in the medium is too low to maintain solubility.1. Ensure the final concentration of Leniolisib in the aqueous medium is within a soluble range for your experimental conditions. 2. Perform serial dilutions to reach the final desired concentration. 3. Maintain a final DMSO concentration that is non-toxic to your cells (typically ≤0.5%) but sufficient to keep the compound in solution. A final DMSO concentration of 0.1% is often a good starting point.
Inconsistent or unexpected results in cell-based assays. 1. Degradation of Leniolisib in the stock solution or working solution. 2. Inaccurate concentration of the stock solution. 3. Off-target effects at high concentrations. 4. Cell line sensitivity to the solvent (e.g., DMSO).1. Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.[5] 2. Verify the concentration of your stock solution. 3. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.[5] 4. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]

Quantitative Data Summary

Property Value Reference
Molecular Weight 450.47 g/mol (free base)[4]
Solubility in DMSO ≥ 90 mg/mL[5][6]
Solubility in Ethanol ≥ 10 mg/mL[2]
Solubility in Water < 1 mg/mL (pH dependent)[2]
Recommended Powder Storage -20°C (up to 3 years)[1]
Recommended Stock Solution Storage -80°C (up to 2 years) or -20°C (up to 1 year)[4]

Experimental Protocols

Preparation of Leniolisib Stock Solution

Materials:

  • Leniolisib powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of Leniolisib powder to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Carefully add the calculated volume of DMSO to the vial of Leniolisib powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Aliquot the stock solution into sterile, single-use polypropylene tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C or -20°C.

In Vitro PI3K Pathway Inhibition Assay (Western Blotting for p-AKT)

This protocol describes a general method to assess the inhibitory effect of Leniolisib on the PI3K pathway by measuring the phosphorylation of AKT at Ser473.

Materials:

  • Cells of interest (e.g., a cell line with a known activated PI3K pathway)

  • Complete cell culture medium

  • Leniolisib stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of Leniolisib in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Leniolisib or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Leniolisib Leniolisib Leniolisib->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Leniolisib.

Stock_Solution_Workflow start Start equilibrate Equilibrate Leniolisib powder to room temp. start->equilibrate weigh Weigh Leniolisib powder (or use pre-weighed vial) equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve completely add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a Leniolisib stock solution.

Cell_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_treatment Prepare Leniolisib dilutions and vehicle control incubate_overnight->prepare_treatment treat_cells Treat cells prepare_treatment->treat_cells incubate_treatment Incubate for defined period treat_cells->incubate_treatment endpoint Perform endpoint analysis (e.g., Western Blot, Viability Assay) incubate_treatment->endpoint end End endpoint->end

Caption: General workflow for a cell-based assay with Leniolisib.

References

Validation & Comparative

Unveiling the Selectivity of CDZ173: A Comparative Guide to PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in various diseases, particularly cancer and immunological disorders, has established it as a key therapeutic target. The PI3K family is divided into three classes, with Class I being the most implicated in these pathologies. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is predominantly restricted to hematopoietic cells. This differential expression provides a therapeutic window for the development of isoform-selective inhibitors to maximize efficacy while minimizing off-target effects.

This guide provides a comprehensive comparison of the selectivity profile of CDZ173 (Leniolisib), a selective PI3Kδ inhibitor, against other notable PI3K inhibitors with varying isoform specificities. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Selectivity Profiles of PI3K Inhibitors

The selectivity of a PI3K inhibitor is paramount to its therapeutic index. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) against each of the Class I PI3K isoforms. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for CDZ173 and other representative PI3K inhibitors, including pan-Class I and isoform-selective compounds.

Inhibitor Type PI3Kα (IC50, nM) PI3Kβ (IC50, nM) PI3Kγ (IC50, nM) PI3Kδ (IC50, nM) Primary Indication(s)
CDZ173 (Leniolisib) PI3Kδ selective242418222211Activated PI3K Delta Syndrome (APDS)
Idelalisib PI3Kδ selective820 - 8600565 - 400089 - 21002.5Hematological Malignancies
Alpelisib PI3Kα selective5>1000250290Breast Cancer
Duvelisib PI3Kδ/γ inhibitor16028527.42.5Hematological Malignancies
Copanlisib Pan-Class I (α, δ dominant)0.53.76.40.7Hematological Malignancies
GDC-0941 (Pictilisib) Pan-Class I333753Solid Tumors (Investigational)

Note: IC50 values are compiled from various sources and may differ based on the specific assay conditions.

As the data illustrates, CDZ173 demonstrates potent and selective inhibition of the PI3Kδ isoform.[1][2][3] In contrast, inhibitors like GDC-0941 exhibit pan-Class I inhibitory activity, while Alpelisib is highly selective for the PI3Kα isoform.[4][5][6][7][8] Idelalisib is also a potent PI3Kδ inhibitor, while Duvelisib targets both the δ and γ isoforms.[9][10][11][12][13] Copanlisib, a pan-Class I inhibitor, shows the most potent activity against the α and δ isoforms.[14][15][16]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating fundamental cellular processes.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85-p110) RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3  PI3K PTEN PTEN PIP3->PTEN  PTEN PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PTEN->PIP2 PDK1->AKT P Downstream Downstream Effectors (e.g., GSK3β, FOXO, TSC2) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P Cell_Functions Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Functions Inhibitors PI3K Inhibitors (e.g., CDZ173) Inhibitors->PI3K

Figure 1. The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Determining Kinase Selectivity

Accurate determination of an inhibitor's selectivity is crucial for its development and clinical application. Several robust in vitro assays are widely used to quantify the potency and selectivity of PI3K inhibitors.

In Vitro Kinase Assays

These biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Principle: This assay measures the production of PIP3, the product of the PI3K reaction, through a competitive immunoassay format. The HTRF signal is inversely proportional to the amount of PIP3 produced.

  • Methodology:

    • Compound Preparation: A serial dilution of the test inhibitor (e.g., CDZ173) is prepared in an appropriate solvent, typically DMSO.

    • Reaction Setup: Purified recombinant PI3K isoforms (α, β, γ, δ) are incubated with the lipid substrate PIP2 and ATP in a kinase reaction buffer.

    • Inhibitor Addition: The diluted inhibitor or vehicle control is added to the reaction mixture and pre-incubated to allow for target binding.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

    • Reaction Termination and Detection: The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-GST antibody and a biotinylated-PIP3 tracer recognized by streptavidin-XL665) are added.

    • Signal Reading: After incubation, the HTRF signal is measured on a compatible plate reader.

    • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2. ADP-Glo™ Kinase Assay

  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition.

  • Methodology:

    • Kinase Reaction: The PI3K enzyme, lipid substrate (PIP2), ATP, and the test inhibitor are incubated together.

    • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the produced ADP into ATP.

    • Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Data Analysis: The luminescence is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Start->Reaction_Setup Add_Inhibitor Add Inhibitor/ Vehicle Control Compound_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate_Detect Terminate Reaction & Add Detection Reagents Incubate->Terminate_Detect Read_Signal Read Signal (Luminescence/Fluorescence) Terminate_Detect->Read_Signal Data_Analysis Data Analysis: Calculate IC50 Read_Signal->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for in vitro kinase inhibition assays.
Broad Kinome Profiling

To assess the selectivity of an inhibitor beyond the PI3K family, broader screening against a large panel of kinases is essential.

KINOMEscan™ Profiling

  • Principle: This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The inhibitor is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Methodology:

    • Assay Setup: DNA-tagged kinases are incubated with the test inhibitor and a ligand-immobilized solid support.

    • Competition: The test inhibitor competes with the immobilized ligand for binding to the kinase's active site.

    • Quantification: The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test inhibitor.

    • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a control, or as a dissociation constant (Kd).

Conclusion

The selectivity profile of a PI3K inhibitor is a critical determinant of its therapeutic potential and safety. CDZ173 (Leniolisib) has emerged as a potent and highly selective inhibitor of the PI3Kδ isoform, a key mediator of immune cell function. This targeted approach, as supported by the presented quantitative data, distinguishes it from pan-Class I inhibitors and inhibitors targeting other isoforms. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of PI3K inhibitor selectivity. A thorough understanding of an inhibitor's interaction with the PI3K isoforms and the broader kinome is indispensable for advancing the development of novel and effective targeted therapies.

References

Validating the On-Target Effects of CDZ173 (Leniolisib) in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CDZ173 (leniolisib), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other relevant alternatives. It includes supporting experimental data from preclinical studies to validate its on-target effects in primary cells.

CDZ173 is a potent and selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3] This kinase is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of various immune cells, including B and T lymphocytes.[4][5] Dysregulation of the PI3Kδ signaling pathway is implicated in certain immune-mediated diseases and B-cell malignancies.[5][6]

Comparative Performance of PI3Kδ Inhibitors

The on-target efficacy of CDZ173 has been evaluated against other PI3Kδ inhibitors, such as idelalisib and duvelisib. Key performance indicators in primary cells include the inhibition of the downstream kinase Akt and the suppression of B-cell proliferation.

InhibitorTarget(s)IC50 (pAkt Inhibition in Primary Cells)IC50 (B-Cell Proliferation)Selectivity ProfileKey Findings
CDZ173 (Leniolisib) PI3KδHuman B-cells: ~84 nM (whole blood assay for B-cell activation)[1]Murine B-cells: Potent inhibition of anti-IgM-induced proliferation[1]Highly selective for PI3Kδ over PI3Kα, β, and γ isoforms.[6][7]Demonstrates potent, dose-dependent suppression of PI3Kδ pathway hyperactivation in primary patient T-cell blasts.[8][9] Structurally distinct from first-generation PI3Kδ inhibitors, potentially offering a more favorable safety profile.[1][2]
Idelalisib PI3KδPrimary CLL cells: Effective inhibitor[10]Primary CLL cells: Inhibits proliferation[10]Selective for PI3Kδ with lower selectivity over other isoforms compared to newer inhibitors.[11]First-in-class PI3Kδ inhibitor approved for certain B-cell malignancies.[6] Associated with immune-mediated toxicities.[12]
Duvelisib PI3Kδ, PI3KγPrimary CLL cells: Cytotoxic[13]Not specifiedDual inhibitor of PI3Kδ and PI3Kγ.[6]Approved for use in CLL, but with toxicities similar to idelalisib.[12][14]
Umbralisib PI3Kδ, CK1εNot specifiedNot specifiedHighly selective for PI3Kδ over other PI3K isoforms.[12]Shows a distinct and more favorable safety profile compared to idelalisib and duvelisib, with fewer immune-mediated adverse events.[12][13]
BGB-10188 PI3KδNot specifiedNot specifiedOver 3000-fold selectivity for PI3Kδ over other PI3K isoforms.[11]A novel, highly selective preclinical inhibitor with potent anti-tumor activity and potentially improved safety profile.[11]

Signaling Pathway and Experimental Workflow

To validate the on-target effects of CDZ173, a series of experiments in primary cells are typically conducted. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway in Lymphocytes cluster_membrane Cell Membrane BCR_TCR BCR / TCR PI3Kd PI3Kδ (p110δ) BCR_TCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110δ PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt pAkt p-Akt (S473) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation FOXO FOXO pAkt->FOXO Inhibition Proliferation Cell Proliferation, Survival, Differentiation mTORC1->Proliferation CDZ173 CDZ173 CDZ173->PI3Kd Inhibition

Caption: PI3Kδ Signaling Pathway and the inhibitory action of CDZ173.

Experimental_Workflow Workflow for Validating CDZ173 On-Target Effects cluster_assays Downstream Assays start Isolate Primary Cells (e.g., PBMCs, B-cells) culture Culture and Treat Cells (CDZ173 vs. Vehicle vs. Alternatives) start->culture stimulate Stimulate B-cell Receptor (e.g., anti-IgM) culture->stimulate pAkt_assay p-Akt Flow Cytometry stimulate->pAkt_assay prolif_assay CFSE Proliferation Assay stimulate->prolif_assay data_analysis Data Acquisition & Analysis pAkt_assay->data_analysis prolif_assay->data_analysis conclusion Determine IC50 & On-Target Efficacy data_analysis->conclusion

Caption: A generalized workflow for assessing the on-target effects of CDZ173 in primary cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Phospho-Akt (p-Akt) Flow Cytometry Assay in Primary B-Cells

This protocol is for measuring the phosphorylation of Akt at Serine 473, a direct downstream marker of PI3Kδ activity.

Materials:

  • Isolated primary human peripheral blood mononuclear cells (PBMCs) or purified B-cells.

  • RPMI 1640 medium with 5% FBS.

  • CDZ173 and other PI3Kδ inhibitors.

  • B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody).

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-p-Akt (S473).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh blood using Ficoll density gradient centrifugation. Rest the cells at 37°C for 30 minutes.[15]

  • Inhibitor Treatment: Resuspend 5 x 10^5 PBMCs per well in a 96-well plate. Add varying concentrations of CDZ173 or alternative inhibitors and incubate for the desired time (e.g., 1-2 hours) at 37°C. Include a vehicle-only control.

  • Stimulation: Add a B-cell stimulus (e.g., anti-IgM) to the appropriate wells and incubate for a short period (e.g., 15-30 minutes) at 37°C to induce Akt phosphorylation.

  • Fixation: Immediately stop the stimulation by adding a pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.[15][16]

  • Permeabilization: Pellet the cells by centrifugation, wash, and then permeabilize by resuspending in ice-cold methanol and incubating for 30 minutes at -20°C.[16][17] This step is crucial for allowing the phospho-specific antibody to access intracellular targets.

  • Staining: Wash the cells to remove the permeabilization buffer. Stain with a cocktail of antibodies including anti-CD19 (to gate on B-cells) and anti-p-Akt (S473) for 1 hour at room temperature.[16]

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events in the B-cell gate.

  • Analysis: Analyze the median fluorescence intensity (MFI) of p-Akt staining within the CD19-positive B-cell population. Calculate the percentage of inhibition at each drug concentration relative to the stimulated vehicle control.

B-Cell Proliferation Assay using CFSE

This assay measures the ability of CDZ173 to inhibit the proliferation of primary B-cells following stimulation.

Materials:

  • Isolated primary B-cells.

  • CellTrace™ CFSE Cell Proliferation Kit.

  • Complete cell culture medium.

  • B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4).

  • CDZ173 and other PI3Kδ inhibitors.

  • Flow cytometer.

Procedure:

  • CFSE Labeling: Resuspend 1 x 10^6 cells per mL in PBS with 0.1% FBS. Add CFSE working solution (typically 1-5 µM final concentration) and incubate for 20 minutes at 37°C, protected from light.[18][19]

  • Quenching: Stop the labeling reaction by adding an equal volume of cold complete cell culture medium (containing 10% FBS) and incubate for 5-10 minutes.[19]

  • Washing: Wash the cells at least three times with complete medium to remove any unbound CFSE.[19]

  • Cell Culture and Treatment: Plate the CFSE-labeled cells in a 96-well plate. Add B-cell stimuli and varying concentrations of CDZ173 or alternative inhibitors. Culture the cells for 3-5 days.

  • Harvesting and Staining (Optional): At the end of the culture period, harvest the cells. If desired, stain for surface markers to identify specific B-cell subsets.

  • Data Acquisition: Acquire data on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

  • Analysis: Analyze the CFSE fluorescence histograms. Each peak of halved fluorescence intensity represents a cell division. Quantify the percentage of divided cells or use proliferation modeling software to analyze the data. Compare the inhibition of proliferation across different drug treatment conditions.

References

Head-to-Head Comparison: CDZ173 (Leniolisib) vs. Duvelisib

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for hematological malignancies and immune system disorders, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. This guide provides a detailed head-to-head comparison of two prominent PI3K inhibitors: CDZ173 (leniolisib), a selective PI3Kδ inhibitor, and duvelisib, a dual PI3Kδ/γ inhibitor. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key characteristics, efficacy, and safety profiles of these two agents.

Mechanism of Action and Target Selectivity

Both leniolisib and duvelisib exert their therapeutic effects by inhibiting key isoforms of the PI3K enzyme, a critical component of intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. However, their selectivity for different PI3K isoforms distinguishes their mechanisms of action and potential clinical applications.

CDZ173 (Leniolisib): Leniolisib is a potent and selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1] By specifically targeting PI3Kδ, leniolisib aims to modulate the aberrant signaling in B cells and other immune cells that drive certain immune-mediated diseases and B-cell malignancies, while minimizing off-target effects associated with the inhibition of other PI3K isoforms.[1]

Duvelisib: Duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[2] The inhibition of PI3Kδ targets the survival and proliferation of malignant B-cells.[2] The concurrent inhibition of the PI3Kγ isoform, which is involved in T-cell function and the tumor microenvironment, may offer a broader anti-cancer effect by disrupting the supportive network for tumor cells.[2]

The following diagram illustrates the targeted signaling pathways of CDZ173 and duvelisib.

PI3K_Signaling_Pathway BCR_TCR BCR / TCR / Cytokine Receptors PI3K_delta PI3Kδ BCR_TCR->PI3K_delta PI3K_gamma PI3Kγ BCR_TCR->PI3K_gamma PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PI3K_gamma->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cell_Survival Cell Survival mTOR->Cell_Survival CDZ173 CDZ173 (Leniolisib) CDZ173->PI3K_delta Duvelisib Duvelisib Duvelisib->PI3K_delta Duvelisib->PI3K_gamma

Figure 1: Targeted PI3K Signaling Pathways

Quantitative Data Presentation

In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for leniolisib and duvelisib against different PI3K isoforms.

IsoformCDZ173 (Leniolisib) IC50 (nM)Duvelisib IC50 (nM)
PI3Kα2441602
PI3Kβ42485
PI3Kγ223027.4
PI3Kδ112.5

Data sourced from multiple preclinical studies.

Clinical Efficacy

Direct head-to-head clinical trials comparing leniolisib and duvelisib are not available. The following tables present efficacy data from key phase 3 clinical trials for each drug in their respective approved or investigated indications.

Table 2: Efficacy of CDZ173 (Leniolisib) in Activated PI3Kδ Syndrome (APDS)

EndpointLeniolisib (n=21)Placebo (n=10)p-value
Change in Lymph Node Size (Adjusted Mean) -0.25-0.0006[3]
Change in Naïve B Cells (%) (Adjusted Mean) 37.30-0.0002[3]
Reduction in Spleen Volume (Adjusted Mean Difference, cm³) -186-0.0020[4]
Complete Response in Splenomegaly 38%20%-
Partial Response in Splenomegaly 54%0%-

Data from a 12-week, randomized, placebo-controlled, phase 3 trial in patients with APDS aged ≥12 years.[3][4]

Table 3: Efficacy of Duvelisib in Relapsed/Refractory CLL/SLL (DUO Trial)

EndpointDuvelisib (n=95)Ofatumumab (n=101)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 16.4 months[5]9.1 months[5]-
Overall Response Rate (ORR) 78%[5]39%[5]<0.0001[6]
Median Overall Survival (OS) at final analysis 52.3 months[7]63.3 months[7]1.09 (0.79-1.51)[7]

Data from a subset of patients with ≥2 prior therapies in the DUO phase 3 trial.[5][8]

Table 4: Efficacy of Duvelisib in Relapsed/Refractory Follicular Lymphoma (DYNAMO Trial)

EndpointDuvelisib (n=83)
Overall Response Rate (ORR) 42%[5]
Complete Response 1%[2]
Partial Response 41%[2]
Response maintained at 6 months 43%[5]
Response maintained at 12 months 17%[5]

Data from the DYNAMO phase 2 trial in patients with follicular lymphoma refractory to rituximab and chemotherapy or radioimmunotherapy.[2][5]

Safety Profile

The safety profiles of leniolisib and duvelisib reflect their mechanisms of action and the patient populations in which they have been studied.

Table 5: Common Adverse Events (AEs) (All Grades)

Adverse EventCDZ173 (Leniolisib) in APDS (%)Duvelisib in CLL/SLL (%)
Infections High incidence, often related to underlying APDS[9]31% (serious)[8]
Diarrhea/Colitis Reported[10]51%[6]
Neutropenia Reported[11]33%[6]
Pyrexia (Fever) Reported[10]29%[6]
Nausea Reported[11]23%[6]
Cough -21%[6]
Anemia -23%[6]
Thrombocytopenia -15%[6]
Rash Reported[10]23% (cutaneous reactions)[12]

Data for leniolisib from phase 3 trial in APDS.[9][10][11] Data for duvelisib from the DUO trial in CLL/SLL.[6][8][12]

Table 6: Grade ≥3 Adverse Events

Adverse EventCDZ173 (Leniolisib) in APDS (%)Duvelisib in CLL/SLL (%)
Neutropenia -25%[13]
Diarrhea/Colitis -12%[13]
Anemia -12%[13]
Increased ALT/AST -16%[13]
Pneumonia -15% (serious)[6]
Serious AEs (overall) 27% (severe)[14]73%[5]

Data for leniolisib from phase 3 trial in APDS.[14] Data for duvelisib from a meta-analysis and the DUO trial.[5][6][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of PI3K inhibitors are provided below.

PI3K Enzyme Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of PIP3 produced is then detected, often using a competitive ELISA-based method.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffers, recombinant PI3K enzymes (α, β, γ, δ), PIP2 substrate, and ATP. Serially dilute the test compounds (leniolisib, duvelisib).

  • Kinase Reaction: In a multi-well plate, combine the PI3K enzyme, test compound, and PIP2 substrate. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction. Add a PIP3 detector protein (e.g., GRP1) and a competing biotinylated-PIP3 tracer.

  • Signal Measurement: The amount of biotinylated-PIP3 bound to the plate is inversely proportional to the amount of PIP3 produced in the kinase reaction. This is detected using a streptavidin-HRP conjugate and a colorimetric substrate. Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-AKT (pAKT)

This technique is used to assess the downstream effects of PI3K inhibition on the AKT signaling pathway within cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of AKT (a downstream target of PI3K), the inhibitory effect of a compound on the PI3K pathway can be quantified.

Protocol Outline:

  • Cell Culture and Treatment: Culture relevant cells (e.g., B-cell lymphoma cell lines) and treat with varying concentrations of the PI3K inhibitor for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phospho-AKT (e.g., p-AKT Ser473).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for total AKT and a loading control like GAPDH.

The following diagram illustrates a typical workflow for a Western blot experiment.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Western Blot Experimental Workflow
Cell Proliferation Assay

This assay measures the effect of a compound on the growth and division of cells.

Principle: Various methods can be used to assess cell proliferation. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Seed cells (e.g., malignant B-cells) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a detergent or solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Model Evaluation

Animal models are crucial for assessing the anti-tumor efficacy of drug candidates in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice (xenograft model). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol Outline:

  • Cell Implantation: Inject a suspension of cancer cells (e.g., a B-cell lymphoma cell line) subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage) and vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, signs of toxicity, or a set duration).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

CDZ173 (leniolisib) and duvelisib are both potent inhibitors of the PI3K pathway with distinct selectivity profiles that translate into different clinical applications and safety considerations. Leniolisib's high selectivity for the PI3Kδ isoform makes it a targeted therapy for immune disorders driven by PI3Kδ hyperactivation, such as APDS, with a generally favorable safety profile observed in clinical trials. Duvelisib, with its dual inhibition of PI3Kδ and PI3Kγ, offers a broader mechanism of action that has shown efficacy in relapsed or refractory B-cell malignancies like CLL/SLL and follicular lymphoma. This dual inhibition, however, is also associated with a more extensive side-effect profile, including a higher incidence of serious adverse events.

The choice between these two agents in a research or clinical setting will depend on the specific disease context, the desired therapeutic effect, and the acceptable safety margin. The data and protocols presented in this guide provide a foundational resource for the continued investigation and development of these and other PI3K pathway inhibitors.

References

Leniolisib in Activated Phosphoinositide 3-kinase Delta (PI3Kδ) Syndrome (APDS): A Comparative Guide to Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of Leniolisib for the treatment of Activated Phosphoinositide 3-kinase Delta (PI3Kδ) Syndrome (APDS) against other therapeutic alternatives. APDS, a rare primary immunodeficiency, is caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway. This dysregulation results in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[1][2][3]

Leniolisib (brand name Joenja) is a first-in-class selective inhibitor of PI3Kδ and represents a targeted therapy for APDS.[4][5] This guide summarizes the key clinical trial data for Leniolisib and compares its performance with standard supportive and alternative therapies.

Comparative Efficacy of Leniolisib and Alternative Treatments for APDS

The pivotal Phase II/III clinical trial (NCT02435173) demonstrated the efficacy of Leniolisib in treating APDS in patients aged 12 years and older.[2][6][7] The primary endpoints focused on the reduction of lymphoproliferation and the correction of immune dysregulation, key hallmarks of the disease.

Table 1: Efficacy of Leniolisib in the Phase II/III Clinical Trial (12-week treatment period) [2][6][7]

Efficacy EndpointLeniolisib (n=21)Placebo (n=10)Adjusted Mean Difference (95% CI)p-value
Change from Baseline in the Sum of Product of Diameters (SPD) of Index Lymph Nodes (log10 transformed) ---0.25 (-0.38, -0.12)0.0006
Change from Baseline in Percentage of Naïve B Cells --37.30 (24.06, 50.54)0.0002
Change in Spleen Volume (cm³) ---186 (-297, -76.2)0.0020

The data clearly indicates that Leniolisib treatment led to a statistically significant reduction in lymph node size and an increase in the proportion of naïve B cells, suggesting a normalization of the immune system.[2][6][7]

Comparison with Alternative Treatments

Direct head-to-head clinical trial data comparing Leniolisib with other treatments for the same endpoints in an APDS population is not currently available. However, a qualitative and quantitative comparison can be made based on existing literature for supportive care and other off-label treatments.

Table 2: Comparison of Leniolisib with Alternative APDS Therapies

Treatment ModalityMechanism of ActionReported Efficacy in APDSKey Limitations & Adverse Events
Leniolisib Selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4]Lymphoproliferation: Statistically significant reduction in lymph node and spleen size.[2][7] Immune Dysregulation: Statistically significant increase in naïve B cells.[2][6][7]Generally well-tolerated. Most common adverse events are headache, sinusitis, and atopic dermatitis.[8]
Immunoglobulin Replacement Therapy (IRT) Provides passive immunity by supplying exogenous antibodies.Reduces the frequency and severity of recurrent infections.[4][9]Does not address the underlying immune dysregulation, lymphoproliferation, or autoimmunity.[10] Potential for infusion-related reactions.[11]
Immunosuppressants (e.g., Sirolimus) Inhibitor of the mammalian target of rapamycin (mTOR), a downstream effector of the PI3K pathway.[4]Lymphoproliferation: Reported complete response in 8/25 and partial response in 11/25 patients for non-neoplastic lymphoproliferation.[4] Other Manifestations: Less effective for cytopenias and gastrointestinal disease.[4]Long-term risks are not fully established.[4] May not fully control all aspects of the disease.
Hematopoietic Stem Cell Transplantation (HSCT) Replaces the patient's hematopoietic system with that of a healthy donor.Potentially curative by correcting the genetic defect in the immune system.[12]Significant morbidity and mortality risk.[8] Complications include graft-versus-host disease (GVHD), graft failure, and infections.[7][13] Reserved for severe, treatment-refractory cases.[6] 2-year overall survival rate reported at 86%.[12][13]

Safety and Tolerability

In the pivotal clinical trial, Leniolisib was found to be well-tolerated.[6] The number of patients reporting treatment-related adverse events was lower in the Leniolisib group (23.8%) compared to the placebo group (30.0%).[7] The most commonly reported adverse events were mild to moderate and included headache, sinusitis, and atopic dermatitis.[8]

Experimental Protocols

Pivotal Phase II/III Clinical Trial of Leniolisib (NCT02435173)

Study Design: A two-part, multicenter study. Part 1 was an open-label, dose-escalation study to determine the optimal dose.[14][15] Part 2 was a randomized, triple-blinded, placebo-controlled study to evaluate the efficacy and safety of the selected dose.[7][14]

Patient Population: Patients aged 12 years and older with a confirmed genetic diagnosis of APDS (PIK3CD or PIK3R1 mutation) and evidence of lymphoproliferation.[7]

Treatment: In Part 2, patients were randomized in a 2:1 ratio to receive either 70 mg of Leniolisib or a matching placebo orally twice daily for 12 weeks.[7]

Methodologies for Key Experiments:

  • Assessment of Lymphoproliferation: The primary efficacy endpoint for lymphoproliferation was the change from baseline in the sum of the product of the diameters (SPD) of index lymph nodes, as measured by computed tomography (CT) or magnetic resonance imaging (MRI).[7]

  • Assessment of Immune Dysregulation: The co-primary endpoint for immune dysregulation was the change from baseline in the percentage of naïve B cells out of the total B-cell population in peripheral blood, as measured by flow cytometry.[7]

  • Spleen Volume Assessment: Spleen volume was measured by CT or MRI.[7]

  • Safety Assessments: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory parameters and vital signs were regularly assessed.[16]

Visualizing the Science

APDS Signaling Pathway and Leniolisib's Mechanism of Action

APDS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ (p110δ / p85α) Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT pAKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT pmTOR pmTOR (Active) pAKT->pmTOR Activates mTOR mTOR mTOR->pmTOR Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) pmTOR->Gene_Expression Regulates Leniolisib Leniolisib Leniolisib->PI3K_delta Inhibits

Caption: PI3Kδ signaling pathway in APDS and the inhibitory action of Leniolisib.

Leniolisib Phase II/III Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening (APDS Diagnosis, Age ≥12) Inclusion Enrollment (Informed Consent) Start->Inclusion Randomization Randomization (2:1) Inclusion->Randomization Leniolisib_Arm Leniolisib 70mg BID (12 Weeks) Randomization->Leniolisib_Arm Leniolisib Placebo_Arm Placebo BID (12 Weeks) Randomization->Placebo_Arm Placebo Assessments Efficacy & Safety Assessments (Baseline, Weeks 4, 8, 12) Leniolisib_Arm->Assessments Placebo_Arm->Assessments Endpoint Primary Endpoint Analysis (Change in Lymph Node Size & Naïve B Cells) Assessments->Endpoint Extension Optional Open-Label Extension Study Endpoint->Extension

Caption: High-level workflow of the Leniolisib Phase II/III pivotal clinical trial.

Conclusion

The clinical trial data for Leniolisib demonstrates its efficacy as a targeted therapy for APDS, addressing the underlying pathophysiology of the disease by selectively inhibiting the hyperactive PI3Kδ pathway.[4] The results show significant improvements in both lymphoproliferation and immune dysregulation, key drivers of morbidity in APDS.[2][6][7]

In comparison, traditional supportive therapies such as immunoglobulin replacement and antibiotics manage the consequences of the immune defect but do not correct it.[4][9] Other systemic treatments like mTOR inhibitors have shown some benefit but may have a less favorable efficacy and safety profile.[4] Hematopoietic stem cell transplantation offers a potential cure but is associated with substantial risks and is reserved for the most severe cases.[6][8]

Leniolisib, therefore, represents a significant advancement in the management of APDS, offering a targeted, effective, and well-tolerated treatment option for patients. Further long-term data will be crucial to fully understand the durability of its effects and its impact on the natural history of the disease.

References

A Comparative Analysis of CDZ173 (Leniolisib) and Seletalisib: Two Selective PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: CDZ173 (leniolisib) and seletalisib. The analysis is based on publicly available preclinical and clinical data, focusing on their mechanism of action, pharmacological profiles, and clinical efficacy in relevant disease models and patient populations.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders.[1] Both CDZ173 (leniolisib) and seletalisib are small molecule inhibitors that selectively target the PI3Kδ isoform, which is critically involved in the activation, differentiation, and function of B cells and T cells.[1][2]

Mechanism of Action and Signaling Pathway

Both CDZ173 and seletalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of PI3Kδ.[3][4] By blocking the kinase activity of PI3Kδ, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of the PI3K/Akt signaling pathway ultimately modulates the activity of various transcription factors and cellular effectors, leading to a dampening of the immune response. This includes the inhibition of B-cell and T-cell proliferation and activation.[1][2]

PI3K_Signaling_Pathway BCR_TCR BCR/TCR Activation PI3K_delta PI3Kδ BCR_TCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 p110δ AKT Akt PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Response Cell Proliferation, Survival, Activation Downstream->Response Inhibitor CDZ173 (Leniolisib) Seletalisib Inhibitor->PI3K_delta Inhibits

PI3Kδ Signaling Pathway and Point of Inhibition.

Comparative Data

In Vitro Potency and Selectivity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of CDZ173 and seletalisib against the class I PI3K isoforms. Lower IC50 values indicate greater potency.

Compound PI3Kδ IC50 (nM) PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) Selectivity (δ vs α, β, γ)
CDZ173 (Leniolisib) 11[2][3]244[3]424[3]2230[3]22-fold vs α, 38-fold vs β, 202-fold vs γ[2]
Seletalisib 1236382129282303-fold vs α, 177-fold vs β, 24-fold vs γ
Pharmacokinetic Properties
Parameter CDZ173 (Leniolisib) Seletalisib
Time to Maximum Concentration (Tmax) ~1 hour[2]Not specified
Terminal Half-life (t1/2) ~10 hours[2]~17.7 - 22.4 hours[5]
Dosing Frequency Twice daily[6]Once daily[5]
Food Effect No significant effect[2]No clinically significant food effect[5]
Clinical Efficacy in Activated PI3Kδ Syndrome (APDS)

Both CDZ173 and seletalisib have been investigated for the treatment of APDS, a rare primary immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ.

Clinical Trial Endpoint CDZ173 (Leniolisib) Seletalisib
Lymphadenopathy Reduction Significant reduction in lymph node size (mean 39% reduction) and spleen volume (mean 40% reduction) at 12 weeks.Improved peripheral lymphadenopathy in 2 of 7 patients in a phase 1b study.[7]
Immune Dysregulation Normalization of circulating transitional and naive B cells, reduction in senescent T cells.Decrease in transitional B cells and increase in naive B cells.[7]
Infection Rate Significant reduction in the annual rate of respiratory tract infections compared to standard of care.[8]Not reported as a primary endpoint in the available study.
Adverse Events Generally well-tolerated with most adverse events being mild to moderate.[9]Seletalisib-related adverse events occurred in 4 of 7 patients, including increased hepatic enzymes and arthralgia. Three serious adverse events were reported.[7]
Clinical Efficacy in Primary Sjögren's Syndrome (pSS)

Both molecules have also been evaluated in patients with primary Sjögren's Syndrome, a systemic autoimmune disease.

Clinical Trial Endpoint CDZ173 (Leniolisib) Seletalisib
ESSDAI Score No statistically significant improvement at week 12 in a phase 2 study.[6][10]Trend for improvement in ESSDAI score at week 12 (difference vs placebo: -2.59), but the study was underpowered.[11][12]
ESSPRI Score Slight, non-statistically significant improvement at week 12.[10]Trend for improvement in ESSPRI score at week 12 (difference vs placebo: -1.55).[11][12]
Adverse Events Acceptable safety profile, but a higher frequency of rash compared to placebo.[10]Serious adverse events were reported in 3 of 13 patients receiving seletalisib. 5 of 13 patients discontinued due to adverse events.[11]

Experimental Protocols

Phosphorylated Akt (pAkt) Flow Cytometry Assay

This assay is a key pharmacodynamic marker for assessing the inhibition of the PI3K pathway.

pAkt_Workflow start Isolate PBMCs from whole blood inhibit Incubate with CDZ173 or Seletalisib start->inhibit stimulate Stimulate cells (e.g., anti-IgM, IL-4) fix_perm Fix and Permeabilize cells stimulate->fix_perm inhibit->stimulate stain Stain with fluorescently-labeled anti-pAkt (Ser473) antibody fix_perm->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze pAkt levels in B cell populations acquire->analyze

Workflow for pAkt Flow Cytometry Assay.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CDZ173 or seletalisib.

  • Cell Stimulation: B cells within the PBMC population are stimulated with agents such as anti-IgM and IL-4 to induce PI3K pathway activation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol to allow intracellular antibody staining.

  • Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of Akt at serine 473 (pAkt Ser473), along with antibodies to identify B cell surface markers (e.g., CD19).

  • Flow Cytometry: The fluorescence intensity of pAkt is measured in the B cell population using a flow cytometer. A reduction in pAkt signal in inhibitor-treated cells compared to vehicle control indicates pathway inhibition.

B-cell Proliferation Assay (CFSE-based)

This assay measures the ability of the compounds to inhibit the proliferation of B lymphocytes.

B_Cell_Proliferation_Workflow start Isolate B cells or PBMCs label Label cells with CFSE dye start->label culture Culture cells with stimuli (e.g., anti-IgM, IL-4) and CDZ173 or Seletalisib label->culture incubate Incubate for several days (e.g., 3-5 days) culture->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze CFSE dilution to measure proliferation acquire->analyze

Workflow for CFSE-based B-cell Proliferation Assay.

Methodology:

  • Cell Preparation: B cells are either isolated from PBMCs or PBMCs are used directly.

  • CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

  • Cell Culture: CFSE-labeled cells are cultured in the presence of B-cell stimuli (e.g., anti-IgM, IL-4, or CD40L) with or without different concentrations of CDZ173 or seletalisib.

  • Incubation: The cells are incubated for a period sufficient to allow for several rounds of cell division (typically 3-5 days).

  • Flow Cytometry: The fluorescence of CFSE is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.

  • Analysis: The degree of proliferation is determined by the pattern of CFSE dilution. A reduction in the number of cell divisions in the presence of the inhibitors indicates an anti-proliferative effect.

Summary and Conclusion

Both CDZ173 (leniolisib) and seletalisib are potent and selective inhibitors of PI3Kδ with distinct pharmacological profiles.

  • Potency and Selectivity: Both compounds exhibit similar high potency against PI3Kδ. CDZ173 shows greater selectivity over the PI3Kγ isoform compared to seletalisib, which may have implications for their safety and efficacy profiles.

  • Pharmacokinetics: CDZ173 has a shorter half-life, necessitating twice-daily dosing, whereas seletalisib's longer half-life is suitable for once-daily administration.

  • Clinical Development in APDS: CDZ173 (leniolisib) has demonstrated robust efficacy in a Phase 3 trial for APDS, leading to its approval for this indication. Seletalisib has also shown promising activity in a smaller, earlier phase study in APDS patients, though its clinical development for this indication appears less advanced.

  • Clinical Development in Sjögren's Syndrome: Both drugs have been investigated in Phase 2 trials for primary Sjögren's Syndrome with mixed results. Seletalisib showed a trend towards clinical improvement, although the study was terminated early and was underpowered. CDZ173 did not demonstrate a clear efficacy signal in its Phase 2 trial. The safety profiles in this patient population also differed, with a higher incidence of rash reported for CDZ173 and a higher rate of serious adverse events and discontinuations for seletalisib.

References

A Comparative Analysis of Leniolisib's Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Leniolisib is an oral small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Its efficacy and safety profile are intrinsically linked to its selectivity for PI3Kδ over other class I PI3K isoforms (α, β, and γ), which are involved in various essential cellular processes.[2][3] This guide provides an objective comparison of Leniolisib's cross-reactivity, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Quantitative Data Summary: PI3K Isoform Selectivity

The selectivity of Leniolisib has been quantified in cell-free isolated enzyme assays, revealing a potent and specific inhibition of PI3Kδ.[4][5] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Leniolisib against the four class I PI3K isoforms and provides a comparison with other notable PI3K inhibitors. Lower IC50 values are indicative of greater potency.

InhibitorPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kγ (IC50 nM)PI3Kδ (IC50 nM)Selectivity Fold (δ vs α, β, γ)
Leniolisib ~242 - 308~418 - 473~2222 - 282711 ~22-28x, ~38-43x, ~202-257x[4][5][6]
Idelalisib 820565892.5 328x, 226x, 35.6x[7]
Copanlisib 0.53.76.40.7 0.7x, 5.3x, 9.1x[7]

Note: IC50 values for Leniolisib against α, β, and γ isoforms are estimated based on the reported selectivity folds relative to the PI3Kδ IC50 of 11 nM.

Experimental Protocols

The determination of PI3K inhibitor selectivity is crucial and is typically achieved through in vitro biochemical assays that measure the enzymatic activity of purified kinases.[8][9]

In Vitro Biochemical Kinase Inhibition Assay

This method quantifies the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.

  • Principle: The assay measures the amount of adenosine diphosphate (ADP) produced from adenosine triphosphate (ATP) during the kinase-mediated phosphorylation of a lipid substrate. A reduction in ADP production in the presence of the inhibitor signifies enzymatic inhibition.[8][10]

  • Detailed Methodology:

    • Compound Preparation: A serial dilution of Leniolisib is prepared in a suitable solvent, such as DMSO, to create a range of concentrations.[9]

    • Reaction Setup: Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are individually incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and the various concentrations of Leniolisib in a kinase reaction buffer within a multi-well plate.[8][10]

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.[9][11]

    • Reaction Termination: The kinase reaction is stopped by adding a solution such as EDTA, which chelates the Mg²⁺ required for kinase activity.[9]

    • Signal Detection: The amount of ADP produced is quantified. This can be achieved using various detection methods, such as fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), where a luminescent signal is generated that is proportional to the ADP concentration.[8][10][12]

    • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[8][10][13]

Visualizations

PI3K Signaling Pathway and Leniolisib's Point of Intervention

The PI3K pathway is a critical signaling cascade involved in cell proliferation, growth, and survival.[6] Leniolisib specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., RTK, GPCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K_delta->PIP2 Phosphorylates Leniolisib Leniolisib Leniolisib->PI3K_delta Inhibits mTOR mTOR AKT->mTOR Activates FOXO FOXO AKT->FOXO Inhibits Cell_Response Cell Proliferation, Growth, Survival mTOR->Cell_Response Promotes FOXO->Cell_Response Inhibits

Simplified PI3K/AKT/mTOR signaling pathway and Leniolisib's intervention point.

Workflow for In Vitro Kinase Assay to Determine Inhibitor Potency

The following diagram illustrates the typical workflow for a biochemical assay used to determine the IC50 values of PI3K inhibitors like Leniolisib.

Workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

Conclusion

The experimental data clearly demonstrate that Leniolisib is a potent and highly selective inhibitor of the PI3Kδ isoform. In cell-free enzyme assays, its inhibitory activity against PI3Kδ is significantly greater than against PI3Kα, PI3Kβ, and PI3Kγ.[4][5][6] This high degree of selectivity is a key distinguishing feature, potentially contributing to a more favorable safety profile compared to pan-PI3K inhibitors or those with less selectivity.[2][14][15] For researchers investigating the specific roles of PI3Kδ in immune cell function and related disorders like Activated PI3Kδ Syndrome (APDS), Leniolisib serves as a precise pharmacological tool.[1][16][17]

References

Validating the Anti-inflammatory Effects of CDZ173 (Leniolisib) in Diverse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of CDZ173 (leniolisib), a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with the Bruton's tyrosine kinase (BTK) inhibitor remibrutinib. The comparison is based on available preclinical data in various inflammatory disease models. While direct head-to-head studies are limited, this guide summarizes the performance of each compound in relevant models to aid in the evaluation of their potential therapeutic applications.

Executive Summary

CDZ173 and remibrutinib are orally active small molecules that target key signaling pathways in immune cells. CDZ173 selectively inhibits PI3Kδ, a critical enzyme in B-cell and T-cell signaling, while remibrutinib targets BTK, a key mediator of B-cell and mast cell activation. Preclinical studies demonstrate the efficacy of both compounds in mitigating inflammation in models of arthritis and other inflammatory conditions. This guide presents a detailed overview of the experimental data, methodologies, and underlying mechanisms of action.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies, showcasing the anti-inflammatory effects of CDZ173 and remibrutinib in different models.

Table 1: Efficacy of CDZ173 (Leniolisib) in a Rat Model of Collagen-Induced Arthritis (rCIA)

ParameterTreatment GroupDoseOutcome
Paw SwellingCDZ1733 mg/kg bidSignificant inhibition
Inflammatory Cell InfiltrationCDZ1733 mg/kg bidSignificant inhibition
Proteoglycan LossCDZ1733 mg/kg bidSignificant inhibition
Joint ErosionCDZ1733 mg/kg bidSignificant inhibition
Anti-rat Collagen AntibodiesCDZ1733 mg/kg bidSignificant inhibition

Data sourced from studies on rat collagen-induced arthritis models, where full efficacy was observed at doses as low as 3 mg/kg twice daily (bid)[1].

Table 2: Efficacy of CDZ173 (Leniolisib) in a Mouse Model of Ozone-Induced Lung Inflammation

Cell TypeTreatment GroupED50Outcome
Neutrophils (in BAL fluid)CDZ17316 mg/kgDose-dependent inhibition of increase
Macrophages (in BAL fluid)CDZ17340 mg/kgDose-dependent inhibition of increase

BAL: Bronchoalveolar Lavage. ED50: Half-maximal effective dose. Data from an ozone-induced lung inflammation model in mice[1].

Table 3: Efficacy of Remibrutinib in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

ParameterTreatment GroupDoseOutcome
Neurological SymptomsRemibrutinib3 mg/kg/dayInhibition in B-cell–dependent HuMOG EAE
Neurological SymptomsRemibrutinib30 mg/kg/dayStrong reduction in B-cell–dependent HuMOG EAE
NeuroinflammationRemibrutinib30 mg/kg/dayInhibition in RatMOG EAE, indicating myeloid cell and microglia inhibition
Neurofilament Light Chain (serum)RemibrutinibNot specifiedSignificant reduction

EAE is a model for multiple sclerosis. HuMOG and RatMOG refer to different methods of inducing the disease. Data indicates remibrutinib's efficacy in B-cell driven and myeloid cell-mediated neuroinflammation[2][3][4].

Signaling Pathways and Mechanisms of Action

CDZ173 (Leniolisib): Inhibition of the PI3Kδ Pathway

CDZ173 is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This kinase is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and survival of B and T lymphocytes.[5] By inhibiting PI3Kδ, CDZ173 blocks the downstream signaling cascade involving AKT and mammalian target of rapamycin (mTOR), thereby dampening the inflammatory response mediated by these immune cells.[5]

CDZ173_Pathway cluster_cell Immune Cell (B-cell, T-cell) Receptor Antigen Receptor PI3Kd PI3Kδ Receptor->PI3Kd PIP3 PIP3 PI3Kd->PIP3  converts PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Inflammation Cell Proliferation, Survival, Inflammation mTOR->Inflammation CDZ173 CDZ173 (Leniolisib) CDZ173->PI3Kd inhibits

Caption: CDZ173 inhibits the PI3Kδ signaling pathway.

Remibrutinib: Inhibition of the BTK Pathway

Remibrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a critical signaling enzyme downstream of the B-cell receptor (BCR) and Fc receptors on various immune cells, including mast cells and basophils.[8][9] By blocking BTK, remibrutinib prevents the activation of these cells and the subsequent release of histamine and other pro-inflammatory mediators that drive inflammatory and allergic responses.[6][10]

Remibrutinib_Pathway cluster_cell Immune Cell (B-cell, Mast Cell) Receptor BCR / Fc Receptor LYN_SYK LYN/SYK Receptor->LYN_SYK BTK BTK LYN_SYK->BTK Downstream Downstream Signaling BTK->Downstream Mediators Release of Histamine & Pro-inflammatory Mediators Downstream->Mediators Remibrutinib Remibrutinib Remibrutinib->BTK inhibits

Caption: Remibrutinib blocks the BTK signaling pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to mimic the pathology of human rheumatoid arthritis.

CIA_Workflow cluster_protocol CIA Protocol Workflow Immunization Day 0: Primary Immunization (Type II Collagen + Adjuvant) Booster Day 7: Booster Immunization (Type II Collagen in Incomplete Adjuvant) Immunization->Booster Monitoring Monitor Body Weight, Paw Swelling, Arthritis Score Booster->Monitoring Dosing_Prophylactic Prophylactic Dosing (e.g., Day 0 - 17) Dosing_Prophylactic->Monitoring Dosing_Therapeutic Therapeutic Dosing (e.g., Day 11 - 17) Dosing_Therapeutic->Monitoring Termination Day 17-34: Termination (Histopathology, Biomarker Analysis) Monitoring->Termination

Caption: Workflow for the Rat Collagen-Induced Arthritis Model.

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by intradermal injection of an emulsion of type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant or Incomplete Freund's Adjuvant).[11][12][13][14][15]

  • Booster: A booster injection is often given 7 days after the primary immunization to ensure a high incidence and severity of arthritis.[11]

  • Dosing: Test compounds can be administered prophylactically (starting at or before disease induction) or therapeutically (after the onset of clinical signs).[12]

  • Assessment: Disease progression is monitored by measuring paw swelling, clinical arthritis scores, and body weight.[14]

  • Endpoint Analysis: At the end of the study, tissues are collected for histopathological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can be analyzed for inflammatory cytokines and anti-collagen antibodies.[12][14]

Ozone-Induced Lung Inflammation in Mice

This model is used to study acute lung injury and inflammation.

Ozone_Workflow cluster_protocol Ozone-Induced Lung Inflammation Workflow Acclimatization Acclimatization of Mice Dosing Pre-treatment with Test Compound Acclimatization->Dosing Ozone_Exposure Ozone Exposure (e.g., 1-3 ppm for 2-4 hours) Dosing->Ozone_Exposure Termination Termination (e.g., 24 hours post-exposure) Ozone_Exposure->Termination BAL Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines, Protein) Termination->BAL Histology Lung Histology (Inflammation, Injury) Termination->Histology

Caption: Workflow for Ozone-Induced Lung Inflammation in Mice.

  • Exposure: Mice are placed in a chamber and exposed to a controlled concentration of ozone (e.g., 1-3 parts per million) for a specified duration (e.g., 2-4 hours).[16][17][18]

  • Dosing: The test compound is typically administered prior to ozone exposure.

  • Assessment: At a set time point after exposure (e.g., 24 hours), the inflammatory response is assessed.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. The BAL fluid is then analyzed for total and differential cell counts (neutrophils, macrophages), protein concentration (as a marker of lung permeability), and cytokine levels.[16]

  • Histopathology: Lung tissue is collected, fixed, and sectioned for histological examination to assess the degree of inflammation and tissue damage.[16]

LPS-Induced Osteolysis in Mice

This model is utilized to investigate inflammatory bone loss.

LPS_Osteolysis_Workflow cluster_protocol LPS-Induced Osteolysis Workflow Animal_Grouping Randomize Mice into Groups LPS_Injection Subcutaneous LPS Injection on Calvaria (e.g., 5 mg/kg) Animal_Grouping->LPS_Injection Treatment Administer Test Compound Animal_Grouping->Treatment Termination Termination (e.g., Day 7) LPS_Injection->Termination Treatment->Termination MicroCT Micro-CT Analysis of Calvaria (Bone Volume, Porosity) Termination->MicroCT Histology Histological Analysis (TRAP Staining for Osteoclasts) Termination->Histology

Caption: Workflow for LPS-Induced Osteolysis in Mice.

  • Induction: Lipopolysaccharide (LPS) is injected subcutaneously over the calvaria (skullcap) of mice to induce a localized inflammatory response and subsequent bone resorption.[19][20][21]

  • Dosing: The test compound is administered, often daily, throughout the study period.

  • Assessment: After a defined period (e.g., 7 days), the mice are euthanized, and the calvaria are collected for analysis.[19]

  • Micro-computed Tomography (μCT): High-resolution μCT is used to quantify bone parameters such as bone volume, trabecular thickness, and porosity to assess the extent of bone loss.[21]

  • Histology: The calvaria are processed for histological staining, including Tartrate-Resistant Acid Phosphatase (TRAP) staining, to identify and quantify osteoclasts, the cells responsible for bone resorption.[21]

Conclusion

Both CDZ173 (leniolisib) and remibrutinib demonstrate significant anti-inflammatory effects in preclinical models, albeit through distinct mechanisms of action. CDZ173, as a PI3Kδ inhibitor, shows promise in T-cell and B-cell driven inflammatory conditions like arthritis. Remibrutinib, a BTK inhibitor, has shown efficacy in models of neuroinflammation and has been clinically validated in mast cell-driven diseases like chronic spontaneous urticaria. The choice between these or other anti-inflammatory agents will depend on the specific disease context and the dominant underlying immunological pathways. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of novel anti-inflammatory therapies.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of HS-173

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of HS-173, a potent PI3Kα inhibitor, safeguarding both laboratory personnel and the environment.

HS-173, a compound utilized in cancer and angiogenesis research, requires careful management throughout its lifecycle, including its final disposal. Adherence to these protocols is critical for minimizing exposure risks and preventing environmental contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle HS-173 with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.

Personal Protective Equipment (PPE) is mandatory when handling HS-173 and its waste. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

All handling of HS-173, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

For quick reference, the key identifiers for HS-173 are summarized in the table below.

PropertyValue
Chemical Name HS-173
Synonyms PI3K Inhibitor, PI3Kα Inhibitor
Molecular Formula C₂₁H₁₈N₄O₄S[1]
Molecular Weight 422.46 g/mol [1]
CAS Number 1276110-06-5[1]

Step-by-Step Disposal Procedures for HS-173

The disposal of HS-173 and any materials contaminated with it must be managed as hazardous chemical waste.[1] Strict adherence to institutional, local, and national regulations is mandatory. Never dispose of HS-173 down the drain or in the regular trash.

Waste Segregation:

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and ensure proper disposal.

  • Solid Waste: Unused or expired HS-173 powder and any disposables that have come into direct contact with the solid compound (e.g., weigh boats, contaminated gloves, pipette tips) must be collected in a designated, sealed hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing HS-173, including stock solutions typically prepared in Dimethyl Sulfoxide (DMSO), should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Any needles, syringes, or other contaminated sharp objects must be disposed of immediately in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[2]

Labeling and Storage of Waste:

Accurate and clear labeling is crucial for the safe management of hazardous waste.

  • All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "HS-173," and the solvent used (e.g., DMSO).[1]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste and use secondary containment to prevent spills.

Arranging for Disposal:
  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for completing a chemical waste manifest and preparing for pickup.

Experimental Protocol: Preparation of an HS-173 Stock Solution

For many experimental applications, a stock solution of HS-173 is prepared in DMSO.

  • Preparation: Don all required PPE and perform the work in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of solid HS-173 in a tared, sealable container.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the container with the pre-weighed HS-173.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed vial. It is recommended to create aliquots to avoid repeated freeze-thaw cycles.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of HS-173 waste.

HW173_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Solid Waste Segregated Containers Labeled Hazardous Waste Containers Solid Waste->Segregated Containers Liquid Waste Liquid Waste Liquid Waste->Segregated Containers Sharps Waste Sharps Waste Sharps Waste->Segregated Containers Storage Secure Satellite Accumulation Area Segregated Containers->Storage EHS EHS Pickup Request Storage->EHS Disposal Proper Disposal EHS->Disposal

Caption: Workflow for the proper disposal of HS-173 waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HW 173
Reactant of Route 2
Reactant of Route 2
HW 173

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。